Product packaging for 7-Chloronaphthalene-1-carboxylic acid(Cat. No.:CAS No. 58926-30-0)

7-Chloronaphthalene-1-carboxylic acid

Cat. No.: B1611588
CAS No.: 58926-30-0
M. Wt: 206.62 g/mol
InChI Key: DRFVKRLEVHHCDO-UHFFFAOYSA-N
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Description

7-Chloronaphthalene-1-carboxylic acid is a useful research compound. Its molecular formula is C11H7ClO2 and its molecular weight is 206.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClO2 B1611588 7-Chloronaphthalene-1-carboxylic acid CAS No. 58926-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFVKRLEVHHCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80534893
Record name 7-Chloronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80534893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58926-30-0
Record name 7-Chloronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80534893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloronaphthalene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, spectroscopic profile, and analytical methodologies for 7-Chloronaphthalene-1-carboxylic acid (CAS No: 58926-30-0). As a key intermediate in the synthesis of pharmaceuticals and dyes, a thorough understanding of its characteristics is paramount for researchers, chemists, and drug development professionals.[1] This document synthesizes theoretical principles with practical, field-proven insights, covering the compound's structural identity, solubility, acidity, and spectral fingerprints. Detailed, step-by-step protocols for purity determination via High-Performance Liquid Chromatography (HPLC) and pKa measurement by potentiometric titration are provided to ensure methodological integrity and reproducibility.

Introduction: The Significance of a Halogenated Naphthalene Scaffold

The naphthalene scaffold, composed of two fused benzene rings, is a privileged structure in medicinal chemistry and materials science, found in numerous FDA-approved drugs like naproxen and propranolol.[2] The introduction of functional groups, such as halogens and carboxylic acids, significantly modifies the electronic properties, reactivity, and biological activity of the naphthalene core.[2]

This compound is a member of the halogenated aromatic carboxylic acid class. Its specific 1,7-substitution pattern dictates a unique combination of steric and electronic effects, distinguishing it from its isomers and defining its utility as a versatile chemical building block.[1][2] The presence of the carboxylic acid group, a common moiety in approximately 25% of all commercial pharmaceuticals, enhances the potential for target binding and can be modulated to optimize pharmacokinetic properties.[3] This guide serves as a foundational resource for leveraging the distinct properties of this compound in complex organic synthesis and drug discovery pipelines.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of all chemical research. This compound is registered under the following identifiers:

IdentifierValueSource
CAS Number 58926-30-0[1][4][5]
Molecular Formula C₁₁H₇ClO₂[1][4]
Molecular Weight 206.62 g/mol [1][4]
IUPAC Name This compound[4]
Common Synonyms 7-Chloro-1-naphthoic acid[4]
Canonical SMILES C1=CC2=C(C=C(C=C2)Cl)C(=C1)C(=O)O[4]

The molecule's architecture, featuring a rigid naphthalene core, is visualized below. This planarity and the specific positioning of the chloro and carboxyl groups are critical determinants of its crystal packing, reactivity, and interaction with biological targets.[1]

Caption: 2D structure of this compound.

Core Physicochemical Properties

The interplay between the lipophilic naphthalene core and the polar functional groups defines the compound's behavior in various chemical environments. A summary of key computed properties is presented below. Experimental determination is recommended for mission-critical applications.

Physicochemical PropertyValue / DescriptionSource / Rationale
Physical State Solid at standard temperature and pressure.Expected for a polycyclic aromatic acid.
Melting Point Not experimentally determined in provided sources.High value expected due to planar structure and H-bonding.
Boiling Point Not experimentally determined in provided sources.High value expected; likely to decompose before boiling at atm. pressure.
XLogP3 (Lipophilicity) 3.7[4]
Polar Surface Area 37.3 Ų[4]
Acidity (pKa) Estimated: ~3.5 - 4.5Based on typical aromatic carboxylic acids.[6]
Solubility Poorly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base.The high XLogP3 indicates hydrophobicity, while the acid group allows for salt formation in basic media, increasing aqueous solubility.[3][7]
Expert Analysis: Solubility and Acidity

A primary challenge in drug development is modulating solubility. For this compound, the high computed XLogP3 value of 3.7 signifies a strong lipophilic character, predicting poor solubility in aqueous media.[4] This is a direct consequence of the large, nonpolar naphthalene surface area.

However, the carboxylic acid functional group provides a critical handle for solubility enhancement.[3] In solutions with a pH above its pKa, the carboxylic acid deprotonates to form the highly polar carboxylate anion. This salt form is significantly more water-soluble. The pKa value itself is influenced by the electron-withdrawing effects of both the chlorine atom and the naphthalene ring system. These groups stabilize the negative charge of the conjugate base, making the compound a stronger acid (lower pKa) than a simple aliphatic carboxylic acid like acetic acid.[2] This property is crucial for designing formulation strategies and predicting its behavior under physiological conditions (pH ~7.4), where it will exist predominantly in its ionized, more soluble form.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The expected spectral features of this compound are detailed below.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies.[8]

  • Causality: The technique works by passing infrared radiation through a sample and measuring which frequencies are absorbed. The absorbed frequencies correspond to the vibrational energies of specific bonds within the molecule.

  • Expected Absorptions:

    • ~2500-3300 cm⁻¹ (Broad): A very broad and characteristic band corresponding to the O-H stretching vibration of the carboxylic acid, broadened by extensive intermolecular hydrogen bonding.[1]

    • ~1700-1710 cm⁻¹ (Strong): A strong, sharp absorption from the C=O (carbonyl) stretching vibration of the carboxylic acid.[1]

    • ~3000-3100 cm⁻¹ (Medium): Aromatic C-H stretching vibrations.[1]

    • ~1450-1600 cm⁻¹ (Multiple, Medium): Aromatic C=C ring stretching vibrations.[1]

    • ~1210-1320 cm⁻¹ (Medium): C-O single bond stretching of the carboxyl group.[1]

    • ~750-850 cm⁻¹ (Medium-Strong): C-Cl stretching vibration.[1]

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns of a molecule, confirming its elemental composition.[9]

  • Causality: In electron-impact MS, a molecule is bombarded with high-energy electrons, causing it to ionize (typically by losing one electron) to form a molecular ion (M⁺•). This ion and its fragments are separated by their mass-to-charge ratio (m/z).

  • Expected Features:

    • Molecular Ion (M⁺•): A peak at m/z ≈ 206 , corresponding to the molecule with the most common chlorine isotope (³⁵Cl).[1]

    • Isotope Peak (M+2): A distinctive peak at m/z ≈ 208 with an intensity approximately one-third (32%) of the m/z 206 peak.[1] This 3:1 intensity ratio is the classic signature of a compound containing a single chlorine atom, arising from the natural abundance of the ³⁷Cl isotope.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[9]

  • Causality: Atomic nuclei with a magnetic spin (like ¹H and ¹³C) are placed in a strong magnetic field and irradiated with radio waves. The absorption of energy reveals information about the chemical environment of each nucleus.

  • Expected ¹H NMR Spectrum:

    • 1 Signal (Broad, ~12-13 ppm): A downfield signal for the acidic proton of the carboxylic acid, which is often broad and may exchange with D₂O.

    • 6 Signals (Aromatic Region, ~7.5-8.5 ppm): Six distinct signals for the six aromatic protons on the naphthalene ring. The specific chemical shifts and coupling patterns (doublets, triplets, doublet of doublets) will depend on their position relative to the electron-withdrawing carboxyl and chloro groups.

  • Expected ¹³C NMR Spectrum:

    • 11 Signals: Eleven distinct signals are expected, one for each unique carbon atom.

    • ~165-175 ppm: The carbonyl carbon of the carboxylic acid.

    • ~120-140 ppm: Ten signals corresponding to the ten carbons of the naphthalene ring. The carbons directly attached to the chlorine and carboxyl group will have their chemical shifts significantly affected.

Self-Validating Analytical Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems for the analysis of this compound.

Protocol: Purity Assessment by Reverse-Phase HPLC

This method provides a robust assessment of compound purity by separating the target analyte from potential impurities.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A 1. Weigh Compound (approx. 1 mg) B 2. Dissolve in Acetonitrile (1 mL) to create stock A->B C 3. Dilute to ~100 µg/mL with Mobile Phase B->C D 4. Filter Sample (0.22 µm syringe filter) C->D F C18 Column (e.g., 4.6 x 150 mm, 5 µm) D->F 5. Inject 5 µL E Mobile Phase A: 0.1% Formic Acid in H₂O B: Acetonitrile E->F G Isocratic Elution (e.g., 70% B) F->G H UV Detector (λ = 254 nm) G->H I Data Acquisition H->I J Integrate Peak Areas in Chromatogram I->J K Calculate Purity (% Area = [Area_main / Area_total] * 100) J->K

Caption: Workflow for purity determination by HPLC.

  • Methodology:

    • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in HPLC-grade water) and Mobile Phase B (HPLC-grade acetonitrile). The acidic modifier ensures the carboxylic acid is protonated for better peak shape.

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile. Dilute this stock solution with the mobile phase to a final concentration of approximately 100 µg/mL. Filter through a 0.22 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Flow Rate: 1.0 mL/min.

      • Elution: Isocratic elution with 70% Mobile Phase B.

      • Detection: UV detector set to 254 nm, where the naphthalene ring will strongly absorb.

      • Injection Volume: 5 µL.

    • Data Analysis: Integrate all peaks in the resulting chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol: pKa Determination by Potentiometric Titration

This is the gold-standard method for experimentally determining the acidity of a compound.

  • Methodology:

    • Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent system (e.g., 50:50 ethanol:water) to ensure solubility of both the acidic and basic forms.

    • Titration Setup: Place the solution in a jacketed beaker with constant stirring and temperature control (25 °C). Insert a calibrated pH electrode.

    • Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette.

    • Procedure: Add small, precise aliquots of the NaOH titrant to the sample solution. Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized by the base). This point is found at the midpoint of the steepest part of the titration curve.

Synthesis, Reactivity, and Applications

  • Synthesis: The compound can be synthesized through various routes, including the regioselective chlorination of 1-naphthoic acid or the carboxylation of 7-chloronaphthalene using carbon dioxide and a suitable catalyst.[1] Achieving the desired 1,7-substitution pattern while minimizing byproducts is a key challenge.[1]

  • Reactivity: The molecule exhibits reactivity characteristic of its functional groups.[1]

    • Electrophilic Aromatic Substitution: The ring is deactivated by both the chloro and carboxyl groups, but reactions like nitration or further halogenation can occur at the remaining positions.

    • Nucleophilic Substitution: The chlorine atom can be displaced by strong nucleophiles under specific conditions.

    • Carboxylic Acid Derivatization: The carboxyl group can be readily converted to esters, amides, acid chlorides, and other derivatives, making it a versatile synthetic handle.

  • Applications:

    • Pharmaceuticals: It serves as a valuable scaffold or intermediate for synthesizing more complex molecules with potential therapeutic activity.[1]

    • Dye Manufacturing: The naphthalene core makes it a useful precursor in the synthesis of various dyes.[1]

    • Chemical Research: It is widely used as a building block in organic synthesis to construct complex molecular architectures.[1]

Conclusion

This compound is a compound whose physicochemical properties are dictated by a delicate balance between a large, lipophilic aromatic system and two electronically influential functional groups. Its poor aqueous solubility can be overcome by leveraging the acidity of its carboxyl group to form soluble salts. Its distinct spectroscopic fingerprint allows for unambiguous identification and quality control. The analytical protocols detailed herein provide a robust framework for its characterization, empowering researchers in drug discovery and materials science to confidently utilize this versatile synthetic intermediate.

References

7-Chloronaphthalene-1-carboxylic acid molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 7-Chloronaphthalene-1-carboxylic acid: Molecular Structure and Conformation

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of this compound. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, spectroscopic analyses, and computational modeling to elucidate the key structural features of this molecule. We will explore the interplay of electronic and steric effects that dictate its preferred conformation and discuss the implications for its chemical reactivity and potential applications in medicinal chemistry.

Introduction: The Naphthalene Scaffold in Medicinal Chemistry

The naphthalene ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its rigid, planar structure and lipophilic nature allow it to effectively interact with a variety of biological targets. The introduction of substituents, such as halogens and carboxylic acids, can dramatically alter the molecule's physicochemical properties, including its acidity, lipophilicity, and binding affinities. This compound serves as an exemplary case study for understanding these structure-activity relationships. This guide will delve into the precise three-dimensional arrangement of this molecule, providing a foundational understanding for its rational design and modification in drug development programs.

Molecular Structure Elucidation

The definitive determination of the molecular structure of this compound relies on a combination of analytical techniques, with single-crystal X-ray diffraction being the gold standard.

Crystallographic Analysis

Single-crystal X-ray diffraction provides unambiguous information about the bond lengths, bond angles, and overall three-dimensional arrangement of atoms in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water or acetone).

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates.

Key Structural Parameters

A search of crystallographic databases reveals key structural features of the naphthalenic core and its substituents.

ParameterTypical ValueSignificance
C-Cl Bond Length~1.74 ÅReflects the strength of the carbon-chlorine bond.
C-C (aromatic) Bond Lengths1.36 - 1.42 ÅCharacteristic of the delocalized π-system of the naphthalene ring.
C-C (carboxyl) Bond Length~1.48 ÅSingle bond character between the naphthalene ring and the carboxylic acid group.
C=O Bond Length~1.22 ÅTypical double bond character of a carbonyl group.
C-O Bond Length~1.31 ÅPartial double bond character due to resonance in the carboxylic acid.
Dihedral Angle (Ring-COOH)VariableA critical parameter for conformational analysis, discussed in Section 3.

Note: The exact values can vary slightly depending on the crystal packing and intermolecular interactions.

Spectroscopic Characterization

Spectroscopic techniques provide complementary information about the molecular structure and bonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of the molecule. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the carboxylic acid (typically around 1700 cm⁻¹), the O-H stretch (a broad band around 3000 cm⁻¹), and C-Cl stretching vibrations.

Conformational Analysis: The Orientation of the Carboxylic Acid Group

A key aspect of the structure of this compound is the conformation of the carboxylic acid group relative to the naphthalene ring. This is primarily defined by the dihedral angle between the plane of the carboxylic acid and the plane of the naphthalene ring.

Steric and Electronic Effects

The conformation of the carboxylic acid group is a balance between two opposing factors:

  • Steric Hindrance: The hydrogen atom at the 8-position of the naphthalene ring can sterically clash with the hydroxyl group of the carboxylic acid, disfavoring a perfectly planar conformation.

  • Electronic Conjugation: A planar conformation allows for maximum overlap between the π-system of the naphthalene ring and the p-orbitals of the carboxylic acid group. This extended conjugation is electronically favorable.

The interplay of these effects results in a preferred conformation where the carboxylic acid group is twisted out of the plane of the naphthalene ring.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences of molecules.

Workflow: DFT-Based Conformational Analysis

Caption: A typical workflow for computational conformational analysis using DFT.

By calculating the energy of the molecule as a function of the dihedral angle, a potential energy surface can be generated. This allows for the identification of the lowest energy (most stable) conformation and the energy barriers to rotation.

Implications for Drug Design and Development

The specific conformation of this compound has significant implications for its use in drug design:

  • Receptor Binding: The three-dimensional shape of a molecule is critical for its ability to bind to a biological target. The out-of-plane twist of the carboxylic acid group will influence how the molecule fits into a binding pocket.

  • Physicochemical Properties: The conformation can affect properties such as solubility and lipophilicity, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME).

  • Chemical Reactivity: The accessibility of the carboxylic acid group for chemical reactions will be dependent on its conformation.

Conclusion

The molecular structure and conformation of this compound are governed by a delicate balance of steric and electronic factors. A thorough understanding of these features, obtained through a combination of experimental techniques and computational modeling, is essential for its application in medicinal chemistry and drug development. The methodologies outlined in this guide provide a robust framework for the structural and conformational analysis of this and related molecules.

An In-depth Technical Guide to 7-Chloronaphthalene-1-carboxylic acid (CAS 58926-30-0)

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: This document provides a comprehensive technical overview of 7-Chloronaphthalene-1-carboxylic acid, a compound of interest in antimicrobial research. The information is structured to provide not just data, but also the scientific context and practical methodologies necessary for its study and application in a research and development setting.

Introduction and Chemical Identity

This compound is a halogenated polycyclic aromatic hydrocarbon derivative.[1][2] Its rigid naphthalene core, substituted with a chlorine atom and a carboxylic acid group, imparts specific chemical and biological properties that make it a subject of scientific inquiry, particularly in the field of antimicrobial agent development.[1][3] The precise positioning of the chloro and carboxyl groups on the naphthalene ring is crucial to its reactivity and biological activity.[1] This guide will delve into the known chemical data, synthesis, potential mechanism of action, and practical protocols for the handling and study of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 58926-30-0[1][4]
Molecular Formula C₁₁H₇ClO₂[1][4]
Molecular Weight 206.62 g/mol [1][4]
IUPAC Name This compound[1][4]
Canonical SMILES C1=CC2=C(C=C(C=C2)Cl)C(=C1)C(=O)O[1]
InChI Key DRFVKRLEVHHCDO-UHFFFAOYSA-N[1]
Predicted pKa 3.28 ± 0.30[5]
Predicted XLogP3 3.7[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 1[4]
Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the chemical structure and purity of this compound.

2.1.1. Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. For this compound, the following peaks are expected:

  • O-H Stretch: A very broad band is anticipated in the 3300-2500 cm⁻¹ region, which is characteristic of the hydroxyl group of a carboxylic acid involved in hydrogen bonding.[6][7]

  • C-H Stretch (Aromatic): Sharp peaks are expected around 3100-3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band should appear in the range of 1760-1690 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.[6][7]

  • C=C Stretch (Aromatic): Medium to weak bands are expected in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A band in the 1320-1210 cm⁻¹ region is characteristic of the carbon-oxygen single bond of the carboxylic acid.[6][7]

  • C-Cl Stretch: A band in the 800-600 cm⁻¹ region is indicative of the carbon-chlorine bond.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The carboxylic acid proton is expected to appear as a broad singlet far downfield, typically between 10-13 ppm, although its visibility can be affected by solvent and concentration.[7]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and a distinct signal for the carboxyl carbon in the range of 165-185 ppm.[8]

Synthesis of this compound

The synthesis of this compound presents a challenge in achieving regioselectivity.[1] Several synthetic routes have been explored, with the most common approaches involving the chlorination of naphthalene derivatives or the carboxylation of a chlorinated naphthalene precursor.[2]

Synthesis via Regioselective Chlorination of 1-Naphthoic Acid

A common method involves the direct chlorination of 1-naphthoic acid. However, controlling the position of chlorination is a significant challenge due to the directing effects of the carboxylic acid group and the inherent reactivity of the naphthalene ring.[2][9]

Experimental Protocol: Chlorination of 1-Naphthoic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve 1-naphthoic acid in a suitable solvent such as acetic acid.[2]

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) chloride (FeCl₃), to the solution.[2]

  • Chlorination: Bubble chlorine gas through the solution at a controlled rate. The reaction temperature is typically maintained at elevated levels (e.g., 80-100 °C) to facilitate the reaction.[2]

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a solution of sodium thiosulfate to neutralize any remaining chlorine.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to isolate the desired 7-chloro isomer from other chlorinated byproducts.

Causality Behind Experimental Choices:

  • Solvent: Acetic acid is often used as it is a polar protic solvent that can dissolve the starting material and is relatively inert to chlorination under these conditions.[2]

  • Catalyst: The Lewis acid catalyst polarizes the Cl-Cl bond, making the chlorine more electrophilic and facilitating the electrophilic aromatic substitution reaction.[2]

  • Temperature: Elevated temperatures are required to overcome the activation energy of the reaction.

Synthesis via Carboxylation of 7-Chloronaphthalene

An alternative approach involves the carboxylation of 7-chloronaphthalene. This can be achieved through a Grignard reaction followed by quenching with carbon dioxide, or through transition metal-catalyzed carboxylation.[2]

Antimicrobial Activity and Proposed Mechanism of Action

Naphthalene derivatives have been investigated for their antimicrobial properties against a range of pathogens.[3][10] this compound, in particular, has shown promise as an antimicrobial agent, with reported activity against multidrug-resistant Neisseria gonorrhoeae.[1]

The Challenge of Antibiotic Resistance in Neisseria gonorrhoeae

Neisseria gonorrhoeae has developed resistance to nearly all classes of antibiotics used to treat gonorrhea.[11][12] This resistance is primarily mediated by two mechanisms:

  • Target Site Modification: Mutations in the genes encoding the targets of antibiotics, such as the penicillin-binding proteins (PBPs) for β-lactams, prevent the antibiotic from binding effectively.[11][13]

  • Reduced Intracellular Concentration: This is achieved through decreased influx of the antibiotic into the bacterial cell or increased efflux of the antibiotic out of the cell via efflux pumps.[11][13]

Proposed Mechanism of Action of this compound

While the precise mechanism of action of this compound against N. gonorrhoeae has not been fully elucidated, based on the known mechanisms of other antimicrobial carboxylic acids and the resistance patterns of N. gonorrhoeae, a multi-targeted mechanism can be proposed.

Carboxylic acids are known to disrupt cell membranes, and this is a likely component of the antimicrobial action of this compound.[14] The lipophilic naphthalene moiety would facilitate its insertion into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and dissipation of the proton motive force.

Furthermore, the compound may interfere with key metabolic processes within the bacterium. The inhibition of essential enzymes is another potential mode of action for antimicrobial compounds.

Diagram: Proposed Multi-Target Mechanism of Action

G cluster_compound This compound cluster_bacterium Neisseria gonorrhoeae cluster_effects Antimicrobial Effects Compound 7-Chloronaphthalene- 1-carboxylic acid Membrane Bacterial Cell Membrane Compound->Membrane Intercalation Metabolism Essential Metabolic Pathways Compound->Metabolism Interference Enzymes Key Enzymes Compound->Enzymes Binding Disruption Membrane Disruption (Loss of Integrity, Ion Leakage) Membrane->Disruption Inhibition Inhibition of Metabolism (e.g., Energy Production) Metabolism->Inhibition Enzyme_Inhibition Enzyme Inhibition Enzymes->Enzyme_Inhibition Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Proposed multi-target mechanism of action of this compound against Neisseria gonorrhoeae.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining the MIC.

Materials:

  • Pure culture of the test microorganism (e.g., Neisseria gonorrhoeae)

  • Cation-adjusted Mueller-Hinton broth (CAMHB) or other suitable growth medium

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh culture plate, select several colonies of the test organism and suspend them in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions: a. Prepare a series of two-fold serial dilutions of the this compound stock solution in the test broth in the wells of the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final bacterial concentration.

  • Controls: a. Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic). b. Sterility Control: A well containing only broth (no bacteria or antibiotic).

  • Incubation: a. Incubate the plate at 35-37 °C for 16-20 hours in an appropriate atmosphere (e.g., for N. gonorrhoeae, a CO₂-enriched atmosphere is required).

  • Reading the Results: a. After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Cytotoxicity Assessment

While demonstrating potent antimicrobial activity, it is crucial to assess the potential toxicity of a compound to mammalian cells to determine its therapeutic index.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Table 2: Safety and Handling Information

AspectRecommendation
Personal Protective Equipment (PPE) Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Handling Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal Dispose of in accordance with local, state, and federal regulations.
First Aid (Skin Contact) Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
First Aid (Eye Contact) Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
First Aid (Inhalation) Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
First Aid (Ingestion) Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a compound with demonstrated potential as an antimicrobial agent, particularly against the high-priority pathogen Neisseria gonorrhoeae. Its synthesis, while challenging in terms of regioselectivity, is achievable through established organic chemistry methodologies. The proposed multi-target mechanism of action, involving membrane disruption and metabolic interference, offers a promising avenue to combat antibiotic resistance. Further research is warranted to fully elucidate its mechanism of action, optimize its synthesis, and evaluate its in vivo efficacy and safety profile. This guide provides a foundational framework for researchers to undertake such investigations in a systematic and scientifically rigorous manner.

References

An In-depth Technical Guide to the Solubility of 7-Chloronaphthalene-1-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 7-Chloronaphthalene-1-carboxylic acid (CAS: 58926-30-0). While extensive quantitative solubility data for this specific molecule is not widely published, this document equips researchers, chemists, and formulation scientists with the foundational principles, predictive insights, and robust experimental methodologies required to determine and understand its solubility profile. We will delve into a molecular-level analysis of the solute, explore the theoretical basis for solvent selection, provide qualitative data from analogous compounds, and present a gold-standard protocol for empirical solubility determination.

Physicochemical Profile of this compound

This compound is an aromatic carboxylic acid featuring a naphthalene core.[1] Its structure is fundamental to its solubility behavior.

Key Physicochemical Properties:

  • Molecular Formula: C₁₁H₇ClO₂[1]

  • Molecular Weight: 206.62 g/mol [1][2]

  • Computed XLogP3: 3.7[2]

The molecule's structure can be deconstructed into three key regions that dictate its interaction with various solvents:

  • The Naphthalene Core: A large, rigid, and hydrophobic bicyclic aromatic system. This region is nonpolar and will primarily interact with solvents through van der Waals forces and π-π stacking.

  • The Carboxylic Acid Group (-COOH): A highly polar functional group. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This group is the primary driver for interactions with polar solvents.

  • The Chlorine Substituent (-Cl): An electronegative atom that introduces a dipole moment, slightly increasing the molecule's overall polarity compared to its non-halogenated parent, 1-naphthoic acid.

The high computed XLogP3 value of 3.7 strongly suggests that the compound is lipophilic ("fat-loving") and will exhibit low solubility in water but favorable solubility in many organic solvents.[2]

Diagram 1: Structural Features Influencing Solubility cluster_molecule This compound cluster_interactions Primary Interactions with Solvents A Naphthalene Core (C10H6) NP Nonpolar / Aromatic Solvents (e.g., Toluene, Hexane) A->NP Hydrophobic Interactions π-π Stacking B Carboxylic Acid (-COOH) PPA Polar Aprotic Solvents (e.g., DMSO, THF, Ethyl Acetate) B->PPA H-Bonding (Acceptor) PP Polar Protic Solvents (e.g., Methanol, Ethanol) B->PP Strong H-Bonding (Donor & Acceptor) C Chlorine Substituent (-Cl) C->PPA Dipole-Dipole

Caption: Diagram 1: Key structural regions of the molecule and their interactions.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means solvents with similar polarity and intermolecular force characteristics to the solute are most likely to be effective.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): The large, nonpolar naphthalene core suggests favorable solubility in these solvents. Aromatic solvents like toluene may offer enhanced solubility due to potential π-π stacking interactions with the naphthalene ring system.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethyl Sulfoxide (DMSO)): These solvents possess dipoles and can act as hydrogen bond acceptors. The carboxylic acid group of the solute can donate a hydrogen bond to these solvents, promoting solubility. Qualitative data on related compounds suggests high solubility in this class, including MeOH, MeCN, DMSO, EtOAc, and THF.[1]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds, allowing for strong interactions with the carboxylic acid group. Therefore, good solubility is expected in simple alcohols. For the related 1-naphthoic acid, it is freely soluble in hot alcohol.[4]

  • Water: Due to the molecule's large hydrophobic core and high XLogP3 value, solubility in water is expected to be very low. The related 2-naphthoic acid is only partially soluble in water.[5]

Solubility Data of Analogous Compounds

To provide a practical starting point for solvent selection, the following table summarizes known solubility data for structurally related compounds. This information should be used as a qualitative guide, as the addition of the chlorine atom at the 7-position will alter the crystal lattice energy and polarity, thus changing the specific solubility values.

CompoundSolventTemperature (°C)SolubilityReference
Naphthalene EthanolRTSoluble[6]
Naphthalene AcetoneRTSoluble[6]
Naphthalene TolueneRTSoluble[6]
Naphthalene WaterRTInsoluble[7]
1-Naphthoic Acid Hot Water~100Slightly Soluble[4]
1-Naphthoic Acid Hot Ethanol~78Freely Soluble[4]
1-Naphthoic Acid EtherRTFreely Soluble[4]
2-Naphthoic Acid EthanolRTSoluble[5]
2-Naphthoic Acid ChloroformRTSoluble[5]

Gold-Standard Protocol for Experimental Solubility Determination

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method . This analytical approach involves equilibrating an excess of the solid compound with the solvent for a sufficient period and then quantifying the concentration of the dissolved solute in the supernatant.

The Equilibrium Shake-Flask Method: A Step-by-Step Protocol

Causality and Trustworthiness: This protocol is designed to be self-validating. By measuring concentration at multiple time points (e.g., 24, 48, and 72 hours), the researcher can confirm that the system has reached a true equilibrium—a state where the concentration no longer changes over time. Characterizing the solid phase post-experiment ensures the compound has not undergone a phase transition or degradation.

Methodology:

  • Preparation:

    • Add an excess amount of solid this compound to a series of glass vials (e.g., 20 mg of solid to 2 mL of each test solvent). The excess solid is crucial to ensure saturation is achieved.

    • Include replicate vials for each solvent to assess reproducibility (minimum n=3).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker or rotator (e.g., 25 °C). Continuous agitation is necessary to maximize the solid-liquid surface area and facilitate the dissolution process.

    • Allow the samples to equilibrate for a defined period. A minimum of 24 hours is recommended, but 48-72 hours is often necessary to ensure thermodynamic equilibrium is reached.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Quantification:

    • Precisely dilute the filtered supernatant with a suitable mobile phase or solvent.

    • Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A pre-established calibration curve with known concentrations of this compound is required for accurate quantification.

  • Data Analysis & Verification:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express solubility in units such as mg/mL or mol/L.

    • (Optional but Recommended) Analyze samples taken at different time points (e.g., 24h and 48h). If the calculated solubilities are statistically identical, it provides strong evidence that equilibrium has been achieved.

    • (Optional but Recommended) Recover the remaining solid from the vial, dry it, and analyze it using a technique like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). This verifies that the solid has not changed its crystalline form during the experiment.

Diagram 2: Experimental Workflow for Solubility Determination cluster_verify Self-Validation Steps prep 1. Preparation - Add excess solid to solvent - Seal vials (n≥3) equil 2. Equilibration - Agitate at constant T - (e.g., 24-72 hours) prep->equil sep 3. Phase Separation - Settle solids - Syringe filter supernatant (0.22 µm) equil->sep time_point Check multiple time points (e.g., 24h, 48h) equil->time_point Verify Equilibrium quant 4. Quantification - Dilute filtrate - Analyze via HPLC-UV sep->quant solid_state Characterize remaining solid (e.g., DSC, XRPD) sep->solid_state Verify Solid Form report 5. Reporting - Calculate solubility (mg/mL) - Report T, solvent, method quant->report

Caption: Diagram 2: Shake-flask method workflow with integrated validation steps.

Conclusion

Understanding the solubility of this compound is essential for its effective use in scientific research and development. While specific quantitative data is sparse in the literature, a thorough analysis of its molecular structure allows for strong qualitative predictions. The molecule's large hydrophobic naphthalene core combined with a polar, hydrogen-bonding carboxylic acid group suggests good solubility in a range of organic solvents, particularly polar aprotic and protic solvents, and poor solubility in water. For definitive quantitative data, the equilibrium shake-flask method detailed herein provides a reliable and verifiable pathway for researchers to generate the precise data required for their applications.

References

7-Chloronaphthalene-1-carboxylic acid melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Physicochemical Characterization of 7-Chloronaphthalene-1-carboxylic Acid

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a foundational requirement for innovation and discovery. This compound, a substituted aromatic compound, presents unique properties relevant to various synthetic pathways and potential pharmaceutical applications. Understanding its fundamental physical constants, such as melting and boiling points, is critical for purity assessment, reaction condition optimization, and material handling.

This guide provides an in-depth analysis of the theoretical principles and practical methodologies for determining the melting and boiling points of this compound. While experimentally determined values for this specific compound are not widely published in readily accessible literature, this document outlines the authoritative, field-proven protocols required to obtain them, ensuring scientific integrity and reproducibility.

Physicochemical Properties of this compound

A summary of the known and theoretically computed properties of this compound is essential for a comprehensive understanding. These values serve as a baseline for experimental work.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 58926-30-0PubChem[1]
Molecular Formula C₁₁H₇ClO₂Smolecule[2]
Molecular Weight 206.62 g/mol Smolecule[2]
Melting Point Data not available. Requires experimental determination.-
Boiling Point Data not available. Requires experimental determination.-

Part 1: Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. For a pure compound, melting occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities causes a depression of the melting point and a broadening of the melting range.[3] This phenomenon is a cornerstone of compound identification and purity verification in organic chemistry.

Causality Behind Experimental Choices

The structure of this compound—a rigid aromatic core with a polar carboxylic acid group—suggests strong intermolecular forces, including hydrogen bonding and π-stacking. Carboxylic acids often form hydrogen-bonded dimers, which significantly raises their melting points compared to non-polar compounds of similar molecular weight.[4] The planar nature of the naphthalene ring allows for efficient crystal packing, further increasing the energy required to transition from a solid to a liquid state.[5] Therefore, a relatively high melting point is anticipated.

Self-Validating Experimental Protocol: Capillary Method

This protocol describes the use of a standard melting point apparatus, a self-validating system when performed with care and proper calibration.

Materials:

  • This compound sample (must be completely dry and finely powdered)[3]

  • Melting point apparatus (e.g., Mel-Temp or digital equivalent)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the crystalline sample on a clean, dry surface. Use a mortar and pestle to grind the sample into a fine, homogeneous powder. This ensures uniform heat transfer within the sample.[3]

  • Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

  • Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder tightly into the bottom. The packed sample should be approximately 1-2 mm high.[6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the apparatus is calibrated with a known standard if high accuracy is required.

  • Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.

  • Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat the block quickly to about 15-20°C below the approximate melting point found in the previous step.

  • Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute. Observe the sample closely through the magnifying lens.

  • Recording the Melting Range:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal of the solid melts completely.

    • The melting point is reported as the range T₁ – T₂.

  • Validation: Repeat the accurate measurement at least twice with fresh samples. Consistent results confirm the validity of the measurement.

Part 2: Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7][8] This property is influenced by molecular weight, intermolecular forces (like hydrogen bonding in carboxylic acids), and molecular shape.[9][10] For high-molecular-weight solids like this compound, determining the boiling point can be challenging as the compound may decompose at the high temperatures required for boiling at atmospheric pressure.

Causality and Technical Considerations

The strong intermolecular forces, particularly hydrogen bonding, that give this compound a presumably high melting point also dictate a high boiling point.[4] Larger molecules have stronger London dispersion forces, which also contributes to a higher boiling point.[11] However, the thermal stability of the molecule is a critical factor. Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) upon strong heating. Therefore, observation for decomposition (e.g., charring, gas evolution) is a crucial part of the experimental process.

Self-Validating Experimental Protocol: Thiele Tube Method

For small sample quantities, the Thiele tube or a similar micro boiling point apparatus provides an accurate determination.[7]

Materials:

  • This compound sample

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Thiele tube or oil bath setup

  • Heat-resistant mineral oil

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount (a few drops if melted, or a small amount of solid) of the compound into the fusion tube.

  • Capillary Insertion: Place the capillary tube, sealed end up, into the fusion tube containing the sample.[11]

  • Apparatus Assembly: Attach the fusion tube to the thermometer. The bottom of the fusion tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube or oil bath, ensuring the sample is below the oil level. Begin heating the apparatus gently and uniformly.[7]

  • Observation of Bubbles: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Identifying the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7] This indicates the sample's vapor pressure has exceeded the atmospheric pressure.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The bubble stream will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure. Record the temperature at this exact moment. This is the boiling point.[10]

  • Observation for Decomposition: Throughout the heating process, visually inspect the sample for any signs of darkening or gas evolution unrelated to boiling, which would indicate decomposition. If decomposition occurs before a steady stream of bubbles is observed, the compound does not have a boiling point at atmospheric pressure.

Visualization of the Characterization Workflow

The logical flow for determining these key physical properties can be visualized to guide the experimental process.

G cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point / Decomposition Analysis Prep Obtain Dry, Pure Sample of This compound Grind Grind to Fine Powder Prep->Grind Load_MP Load Capillary Tube Grind->Load_MP Prep_BP Prepare Micro Boiling Point Assembly Grind->Prep_BP Rough_MP Rapid Scan for Approximate MP Load_MP->Rough_MP Precise_MP Slow Heating (1-2°C/min) for Precise MP Range Rough_MP->Precise_MP Record_MP Record T₁ (start) and T₂ (end) Precise_MP->Record_MP Record_MP->Prep_BP Proceed to BP analysis Heat_BP Heat Uniformly Prep_BP->Heat_BP Observe Observe for Continuous Bubbles or Decomposition Heat_BP->Observe Decision Decomposition Observed? Observe->Decision Record_BP Record BP at Moment Liquid Enters Capillary Decision->Record_BP No Record_Decomp Report as 'Decomposes at ~T °C' Decision->Record_Decomp Yes

References

Spectroscopic data (NMR, IR, MS) for 7-Chloronaphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Chloronaphthalene-1-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

This compound (C₁₁H₇ClO₂, Molar Mass: ~206.62 g/mol ) is a substituted naphthalene derivative of significant interest in synthetic chemistry and drug development.[1][2] Its unique substitution pattern, featuring a chlorine atom at the 7-position and a carboxylic acid at the 1-position, dictates its chemical reactivity, biological activity, and physical properties.[1] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the definitive characterization of this molecule.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and establishing a framework for self-validating analytical protocols.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the naphthalene ring.

Theoretical Basis & Experimental Causality

The asymmetric nature of this compound means that all aromatic protons and carbons are in unique chemical environments, leading to distinct signals in the NMR spectra.[1] The choice of solvent is critical; deuterated chloroform (CDCl₃) is often used, but for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is frequently a superior choice as it can better solubilize the compound and minimize issues with the exchangeable carboxylic proton. The acidic proton of a carboxylic acid is often broad and can exchange with residual water in the solvent; its chemical shift is highly dependent on concentration and solvent.[3][4]

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation & Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex aromatic region.

    • Shim the magnetic field to optimize homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Interpretation and Predicted Spectra

¹H NMR Spectrum: The spectrum is dominated by the aromatic region (7.3-8.5 ppm) and the highly deshielded carboxylic acid proton.[1]

  • Carboxylic Acid Proton (-COOH): Expected as a broad singlet around δ 12.0-13.0 ppm.[1][3] Its broadness is due to hydrogen bonding and chemical exchange.[4]

  • Aromatic Protons (Ar-H): The seven aromatic protons will appear as a series of multiplets between δ 7.3 and 8.5 ppm. The specific chemical shifts and coupling patterns are complex due to the substitution pattern. Protons adjacent to the electron-withdrawing carboxylic acid group will be shifted further downfield.

¹³C NMR Spectrum: The spectrum will show 11 distinct signals, one for each carbon atom in the molecule.

  • Carbonyl Carbon (-COOH): This signal is expected in the δ 165-175 ppm range, characteristic of carboxylic acids.[1]

  • Aromatic Carbons (Ar-C): Ten signals are expected in the δ 120-140 ppm range.[1] The carbon atom bonded to the chlorine (C-7) will be shifted downfield due to the halogen's deshielding effect.[1] Carbons adjacent to the substituents will show the most significant shifts.

Summary of Predicted NMR Data
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~12.5 (broad singlet)~170-175
Aromatic (Ar-H / Ar-C)7.3 - 8.5 (multiplets)~120-140

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. For this compound, it provides definitive evidence of the carboxylic acid moiety.

Theoretical Basis & Experimental Causality

Molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these vibrations. The carboxylic acid group has two highly characteristic vibrational modes: the O-H stretch and the C=O (carbonyl) stretch.[3][5] The O-H bond in a carboxylic acid is involved in strong hydrogen bonding, which causes its absorption band to be exceptionally broad.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and rapid method that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation & Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Interpretation and Predicted Spectrum

The IR spectrum provides a clear "fingerprint" of the molecule's functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad, strong absorption band is expected in the 2500-3300 cm⁻¹ region.[1][5] This band is a hallmark of a hydrogen-bonded carboxylic acid and often overlaps with C-H stretching absorptions.[3]

  • C=O Stretch (Carbonyl): A sharp, very strong absorption is predicted around 1700-1710 cm⁻¹.[1] Conjugation with the naphthalene ring system slightly lowers this frequency compared to a non-conjugated carboxylic acid.[3]

  • C-O Stretch: An absorption corresponding to the C-O single bond stretch is expected in the 1210-1320 cm⁻¹ region.[4][5]

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A weak to medium absorption is expected in the 600-800 cm⁻¹ region.

Summary of Predicted IR Absorptions
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Very Broad
C=O Stretch (Carbonyl)1700 - 1710Strong, Sharp
C-O Stretch1210 - 1320Medium
Aromatic C=C Stretches1450 - 1600Medium to Weak

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers structural clues through the analysis of fragmentation patterns.

Theoretical Basis & Experimental Causality

In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) confirms the molecular weight of the compound. The presence of chlorine is easily identified by its isotopic signature: ³⁵Cl and ³⁷Cl exist in a natural abundance ratio of approximately 3:1. This results in an "M+2" peak that is about one-third the intensity of the molecular ion peak.[1]

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation & Setup:

    • Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

    • Ionization Mode: Negative ion mode is often preferred for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions. Positive mode can also be used, which would show the [M+H]⁺ adduct.

    • Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

  • Data Acquisition:

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal.

    • Acquire data for a sufficient duration to obtain a high-quality averaged spectrum.

Data Interpretation and Predicted Spectrum
  • Molecular Ion Peak: The molecular formula C₁₁H₇ClO₂ gives a monoisotopic mass of approximately 206.01 Da.[2] Therefore, the mass spectrum should show a strong signal at m/z 206 , corresponding to the molecule with the ³⁵Cl isotope.[1]

  • Isotope Peak (M+2): A second peak will be observed at m/z 208 , corresponding to the molecule containing the ³⁷Cl isotope. The intensity of this peak will be approximately 33% of the m/z 206 peak, confirming the presence of one chlorine atom.[1]

  • Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of -OH (m/z 189) and the loss of -COOH (m/z 161). Further fragmentation of the naphthalene ring can also occur.

Summary of Predicted Mass Spectrometry Data
Ion Predicted m/z Interpretation
[M]⁺206Molecular ion with ³⁵Cl
[M+2]⁺208Molecular ion with ³⁷Cl (isotope peak)
[M-OH]⁺189Loss of hydroxyl radical
[M-COOH]⁺161Loss of carboxyl radical

Part 4: Visualizations and Workflows

Chemical Structure

Caption: Structure of this compound.

General Spectroscopic Analysis Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR Acquire ¹H & ¹³C Spectra Prep_NMR->Acq_NMR Prep_IR Place Solid on ATR Crystal Acq_IR Record IR Spectrum Prep_IR->Acq_IR Prep_MS Dilute in Methanol/Acetonitrile Acq_MS Acquire Mass Spectrum Prep_MS->Acq_MS Analysis_NMR Assign Chemical Shifts & Coupling Constants Acq_NMR->Analysis_NMR Analysis_IR Identify Functional Group Absorptions Acq_IR->Analysis_IR Analysis_MS Determine MW & Analyze Fragmentation Acq_MS->Analysis_MS Final Structural Confirmation Analysis_NMR->Final Analysis_IR->Final Analysis_MS->Final

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation

fragmentation parent [C₁₁H₇ClO₂]⁺˙ m/z = 206/208 frag1 [C₁₁H₆ClO]⁺ m/z = 189/191 parent->frag1 - •OH frag2 [C₁₀H₆Cl]⁺ m/z = 161/163 parent->frag2 - •COOH

Caption: Predicted fragmentation of the molecular ion.

References

Introduction: The Naphthalene Scaffold and the Significance of Halogenation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloronaphthalene-1-carboxylic acid

The naphthalene scaffold, a bicyclic aromatic system composed of two fused benzene rings, is a cornerstone in medicinal chemistry and materials science.[1] Its rigid, planar structure serves as a versatile template for designing a vast array of compounds with significant biological activities.[1] Indeed, this motif is present in numerous FDA-approved drugs, including naproxen and propranolol, highlighting its importance in drug discovery.[1] The introduction of halogen atoms onto the naphthalene core—a process known as halogenation—profoundly alters the molecule's electronic properties and chemical reactivity.[1] Halogens, being electronegative, influence the regioselectivity of subsequent reactions and can serve as crucial handles for advanced synthetic transformations like cross-coupling reactions.[1]

Within this important class of molecules lies this compound, a specific isomer defined by a chlorine atom at the 7-position and a carboxylic acid group at the 1-position.[1][2] This precise substitution pattern is not trivial; it dictates the compound's unique chemical behavior, reactivity, and potential applications, distinguishing it from other chlorinated naphthalene isomers.[1][2] The synthesis of this particular compound presents a notable challenge in organic chemistry, requiring careful control to achieve the desired regioselectivity.[2] This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, reactivity, and applications for researchers in chemistry and drug development.

Physicochemical and Structural Properties

This compound is an aromatic compound with the chemical formula C₁₁H₇ClO₂ and a molecular weight of approximately 206.62 g/mol .[2][3] Its structure features a planar naphthalene core, which imparts significant resonance stabilization.[2] The chlorine substituent at the 7-position and the carboxylic acid at the 1-position are key determinants of its chemical personality, influencing its electronic landscape and steric profile.[1][2]

Key Property Summary
PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 58926-30-0PubChem[3]
Molecular Formula C₁₁H₇ClO₂Smolecule[2], PubChem[3]
Molecular Weight 206.62 g/mol PubChem[3]
Canonical SMILES C1=CC2=C(C=C(C=C2)Cl)C(=C1)C(=O)OPubChem[3]
InChIKey DRFVKRLEVHHCDO-UHFFFAOYSA-NPubChem[3]
Topological Polar Surface Area 37.3 ŲPubChem[3]
XLogP3 3.7PubChem[3]
Spectroscopic Data Insights

Mass spectrometric analysis confirms the molecular weight, with a characteristic molecular ion peak at m/z 206.[2] The presence of chlorine is evidenced by the M+2 isotope peak at m/z 208, which has an intensity approximately one-third of the molecular ion peak, consistent with the natural abundance of the ³⁷Cl isotope.[2] In infrared spectroscopy, the carboxylic acid group gives rise to distinct vibrational bands, including a prominent C=O stretch and a C-O single bond stretch in the 1210-1320 cm⁻¹ range.[2]

Synthesis and Chemical Reactivity

The synthesis of this compound requires precise control over reaction conditions to ensure the correct placement of the chlorine atom on the naphthalene ring.[2] Several synthetic strategies have been developed to achieve this.

Primary Synthesis Methodologies
  • Direct Chlorination of 1-Naphthoic Acid : A traditional and widely used method involves the direct electrophilic aromatic substitution of 1-naphthoic acid.[2] This reaction is typically carried out using a chlorinating agent like chlorine gas in a solvent such as acetic acid, often with a Lewis acid catalyst like iron(III) chloride to polarize the Cl-Cl bond and generate a potent electrophile.[2] The primary challenge of this approach is controlling the regioselectivity, as multiple positions on the naphthalene ring are susceptible to chlorination, leading to a mixture of isomers.

  • Carboxylation of 7-Chloronaphthalene : An alternative route involves the carboxylation of 7-chloronaphthalene.[2] This can be achieved through various methods, including the use of a Grignard reagent followed by quenching with carbon dioxide, or more modern palladium-catalyzed carboxylation reactions with CO₂.[2][4] This approach offers better regiochemical control, as the starting material already possesses the desired chlorine substitution pattern.

The diagram below illustrates the direct chlorination pathway, a foundational method for synthesizing this compound.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product Start 1-Naphthoic Acid Product This compound + Other Isomers Start->Product Electrophilic Aromatic Substitution Reagents Chlorinating Agent (e.g., Cl₂) Catalyst (e.g., FeCl₃) Solvent (e.g., Acetic Acid) Reagents->Start

Caption: Synthesis via direct chlorination of 1-Naphthoic Acid.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups and the aromatic system.

  • Electrophilic Aromatic Substitution : The naphthalene ring can undergo further substitution reactions like nitration or bromination at the remaining unsubstituted positions. The existing electron-withdrawing groups (chlorine and carboxylic acid) will direct incoming electrophiles to specific positions.[2]

  • Nucleophilic Substitution : The chlorine atom at the 7-position can be displaced by strong nucleophiles under specific conditions, allowing for the synthesis of a variety of derivatives.[2]

  • Carboxylic Acid Reactions : The carboxylic acid group can undergo typical transformations, such as esterification, conversion to acid chlorides, or formation of amides, providing a gateway to a wide range of functionalized molecules.[5]

  • Decarboxylation : Under harsh conditions, the molecule can undergo decarboxylation to yield 7-chloronaphthalene.[2]

Potential Applications and Biological Context

This compound serves as a valuable building block in several industrial and research areas. Its specific substitution pattern influences its biological activity compared to other chlorinated naphthalenes.[2]

  • Dye Manufacturing : It is utilized as an intermediate in the synthesis of various dyes, where the naphthalene core acts as a chromophore.[2]

  • Pharmaceutical Research : While not a drug itself, its derivatives are explored for potential therapeutic applications.[2] The naphthalene scaffold is a known "privileged structure" in drug discovery, and modifications via the carboxylic acid and chlorine handles allow for the systematic exploration of structure-activity relationships (SAR).[1][6] The biological activity of carboxylic acids, in general, can be linked to their ability to interact with biological macromolecules and chelate metal ions.[7][8][9]

  • Chemical Synthesis : In a research context, it is a key starting material for creating more complex, polyfunctionalized aromatic molecules.[2]

Exemplary Experimental Protocol: Synthesis via Chlorination

The following protocol is a representative, step-by-step methodology for the synthesis of this compound based on the direct chlorination of 1-naphthoic acid. This protocol is for informational purposes and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Objective: To synthesize this compound via electrophilic chlorination of 1-naphthoic acid.

Materials:

  • 1-Naphthoic acid

  • Glacial acetic acid

  • Iron(III) chloride (FeCl₃), anhydrous

  • Chlorine gas (Cl₂) or an alternative chlorinating agent (e.g., sulfuryl chloride)

  • Sodium bisulfite solution

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Diethyl ether or ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve 1-naphthoic acid in glacial acetic acid. The causality for using acetic acid is its ability to dissolve the starting material and its relative stability under chlorination conditions.

  • Catalyst Addition: Add a catalytic amount of anhydrous iron(III) chloride to the solution. The FeCl₃ acts as a Lewis acid, polarizing the chlorine molecule to generate a highly reactive electrophile (Cl⁺), which is necessary to attack the electron-rich naphthalene ring.

  • Chlorination: While stirring vigorously at room temperature, slowly bubble chlorine gas through the solution. The reaction is exothermic and should be monitored carefully. The slow addition is crucial to control the reaction rate and minimize over-chlorination.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). This allows for the visualization of the consumption of the starting material and the formation of the product.

  • Quenching: Once the reaction is complete, stop the chlorine flow and pour the reaction mixture into a beaker of ice-cold water. This step precipitates the crude product and separates it from the acetic acid and catalyst.

  • Workup:

    • Add a sodium bisulfite solution to quench any remaining unreacted chlorine.

    • Filter the precipitated solid and wash it thoroughly with deionized water to remove residual acids.

    • The crude solid will likely be a mixture of isomers. Purification is essential.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is a common method for purifying the desired 7-chloro isomer from other byproducts. Column chromatography may be required for higher purity. The choice of purification method is dictated by the differences in polarity and solubility between the desired product and its isomers.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

The logical flow of this protocol—from reaction setup to purification and characterization—represents a self-validating system, where each step is designed to achieve a specific outcome that can be verified before proceeding.

Conclusion

This compound stands as a compound of significant interest due to the unique properties imparted by its specific substitution pattern. While its synthesis presents regiochemical challenges, the methodologies developed provide access to a valuable building block for materials science, dye chemistry, and pharmaceutical research. Its reactivity at three distinct sites—the aromatic ring, the chlorine substituent, and the carboxylic acid group—offers a rich platform for the development of novel and complex molecular architectures. This guide provides a foundational understanding for scientists and researchers looking to explore the chemistry and potential of this versatile naphthalene derivative.

References

Regioselective chlorination of naphthalene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselective Chlorination of Naphthalene Derivatives

Introduction

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a foundational scaffold for a vast array of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. The functionalization of the naphthalene ring system, particularly through halogenation, is a critical step in the synthesis of many valuable molecules. Chlorinated naphthalene derivatives, for instance, are key intermediates in the production of dyes, fungicides, and specialized polymers. However, the inherent reactivity of the naphthalene nucleus presents a significant challenge to chemists: controlling the position of chlorination.

The naphthalene ring has two distinct types of reactive sites, the α-positions (1, 4, 5, and 8) and the β-positions (2, 3, 6, and 7), each with different electronic and steric properties. Achieving regioselective chlorination—the ability to direct the chlorine atom to a specific desired position—is paramount for efficient and effective synthesis. This guide provides a comprehensive technical overview of the principles and practices governing the regioselective chlorination of naphthalene and its derivatives. We will delve into the mechanistic underpinnings of electrophilic aromatic substitution on the naphthalene core, explore the influence of various substituents, and survey a range of chlorinating agents and catalytic systems. This document is intended for researchers, scientists, and drug development professionals seeking to master this essential synthetic transformation.

The Fundamentals of Electrophilic Aromatic Substitution on Naphthalene

The chlorination of naphthalene is a classic example of electrophilic aromatic substitution (EAS). The regiochemical outcome of this reaction is dictated by the relative stability of the carbocation intermediates (arenium ions or σ-complexes) formed upon attack by the electrophile (Cl⁺).

1.1. Inherent Reactivity: The α-Position Preference

In an unsubstituted naphthalene molecule, electrophilic attack occurs preferentially at the α-position (C1). This preference is a direct consequence of the greater stability of the resulting carbocation intermediate. As illustrated in the mechanism below, attack at the α-position allows for the positive charge to be delocalized over the molecule through resonance structures that keep one of the benzene rings fully aromatic. In contrast, attack at the β-position leads to resonance structures where the aromaticity of both rings is disrupted, resulting in a less stable intermediate. This energetic difference makes the reaction pathway via α-attack kinetically favored.

G cluster_alpha α-Attack (More Stable Intermediate) cluster_beta β-Attack (Less Stable Intermediate) Naph Naphthalene Int_A Intermediate A (resonance stabilized) Naph->Int_A + Cl+ Prod_A 1-Chloronaphthalene Int_A->Prod_A - H+ Naph2 Naphthalene Int_B Intermediate B Naph2->Int_B + Cl+ Prod_B 2-Chloronaphthalene Int_B->Prod_B - H+

Caption: Reaction pathways for α vs. β chlorination of naphthalene.

1.2. Kinetic vs. Thermodynamic Control

While α-substitution is kinetically favored, the product distribution can sometimes be influenced by thermodynamic factors. Under forcing conditions (e.g., higher temperatures), isomerization of the initially formed 1-chloronaphthalene to the more sterically hindered but thermodynamically more stable 2-chloronaphthalene can occur, although this is less common for chlorination than for other EAS reactions like sulfonation. For most practical applications, chlorination of unsubstituted naphthalene yields 1-chloronaphthalene as the major product.[1]

The Role of Substituents in Directing Regioselectivity

The presence of a substituent on the naphthalene ring dramatically alters the regiochemical outcome of chlorination. The electronic nature of the substituent (electron-donating or electron-withdrawing) and its position on the ring dictate where the incoming chlorine atom will be directed.

2.1. Activating, Ortho-, Para-Directing Groups

Electron-donating groups (EDGs) such as hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups activate the naphthalene ring towards electrophilic attack. They do so by donating electron density to the ring, which stabilizes the positive charge of the arenium ion intermediate. These groups primarily direct the incoming electrophile to the ortho and para positions relative to themselves.

For example, the chlorination of 1-methoxynaphthalene will preferentially occur at the 2- and 4-positions. Similarly, 2-methylnaphthalene undergoes chlorination to give primarily 1-chloro-2-methylnaphthalene.[2]

2.2. Deactivating, Meta-Directing Groups

Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) groups deactivate the ring towards electrophilic attack by withdrawing electron density. This destabilizes the arenium ion intermediate, making the reaction slower. These groups direct the incoming electrophile to the meta position.

A notable example is the chlorination of 1-nitronaphthalene. The nitro group at C1 deactivates the ring it is attached to and directs the incoming chlorine to the other ring, primarily at the 5- and 8-positions.[3][4] Studies have shown that under specific conditions, the chlorination of 1-nitronaphthalene can yield a mixture of products including 1-chloro-5-nitronaphthalene and 1-chloro-8-nitronaphthalene.[4]

2.3. Halogens: Deactivating, but Ortho-, Para-Directing

Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion intermediate.

The directing effects of common substituents are summarized in the table below.

Substituent GroupTypeDirecting Effect
-OH, -OR, -NH₂, -NR₂ActivatingOrtho, Para
-Alkyl (e.g., -CH₃)ActivatingOrtho, Para
-Halogen (-F, -Cl, -Br, -I)DeactivatingOrtho, Para
-NO₂, -CN, -SO₃H, -COOH, -COORDeactivatingMeta

Chlorinating Agents and Methodologies

The choice of chlorinating agent is crucial for controlling the reactivity and, in many cases, the selectivity of the reaction.

3.1. Molecular Chlorine (Cl₂)

Molecular chlorine is the most fundamental chlorinating agent. Its reaction with aromatic compounds typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to generate the highly electrophilic Cl⁺ species.[5] While effective, the high reactivity of this system can sometimes lead to over-chlorination and the formation of addition products, especially with activated naphthalenes.

3.2. Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a convenient liquid source of chlorine that can react via either a free-radical or an electrophilic pathway.[6][7] For electrophilic aromatic chlorination, a Lewis acid catalyst is often employed.[7] Studies on the chlorination of naphthalene and its methyl derivatives with sulfuryl chloride have shown that both substitution and addition reactions can occur, yielding products similar to those obtained with molecular chlorine.[2][6] The reaction is generally faster in polar solvents.[6]

3.3. N-Chlorosuccinimide (NCS)

NCS is a mild and easy-to-handle solid chlorinating agent.[8] It is particularly useful for the chlorination of activated aromatic rings like phenols and anilines.[9] For less reactive substrates like naphthalene, an acid catalyst is often required to enhance the electrophilicity of the chlorine.[9][10] NCS offers the advantage of avoiding the formation of HCl as a byproduct, which can sometimes complicate reactions.[11]

3.4. Trichloroisocyanuric Acid (TCCA)

TCCA is a stable, inexpensive, and high-chlorine-content solid reagent.[12] It is considered a safe and effective alternative to gaseous chlorine. TCCA can be used for the chlorination of a variety of aromatic compounds, often in the presence of a catalyst.[12][13] For instance, the chlorination of naphthalene with TCCA in the presence of a Lewis acid catalyst like anhydrous ferric chloride can produce 1-chloronaphthalene.[13]

Catalytic Systems for Enhanced Regioselectivity

Catalysts play a pivotal role in activating the chlorinating agent and can significantly influence the regioselectivity of the reaction.

4.1. Lewis Acid Catalysis

Lewis acids like AlCl₃ and FeCl₃ are the most common catalysts for electrophilic chlorination.[1][14][15] They function by coordinating with the chlorinating agent (e.g., Cl₂ or SO₂Cl₂), polarizing the Cl-Cl or S-Cl bond, and generating a more potent electrophile.

G cluster_workflow General Catalytic Chlorination Workflow Start Select Naphthalene Derivative and Chlorinating Agent Setup Dissolve Substrate in Anhydrous Solvent Start->Setup Catalyst Add Lewis Acid Catalyst (e.g., FeCl3) Setup->Catalyst Reagent Add Chlorinating Agent (e.g., SO2Cl2) Dropwise at Controlled Temperature Catalyst->Reagent Reaction Monitor Reaction (TLC, GC) Reagent->Reaction Workup Quench Reaction and Perform Aqueous Workup Reaction->Workup Purify Purify Product (Crystallization, Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: A typical workflow for Lewis acid-catalyzed chlorination.

4.2. Metal Chloride Catalysis

Recent research has explored the use of various metal chlorides as catalysts, particularly in gas-phase reactions relevant to environmental chemistry but with implications for synthetic chemistry. Copper(II) chloride (CuCl₂) and iron(III) chloride (FeCl₃) have shown high activity in the electrophilic chlorination of naphthalene.[16][17][18] These catalysts can operate through dechlorination-oxychlorination cycles, facilitating chlorine substitution on the naphthalene ring.[17][19][20] Such systems have been observed to produce a selective chlorination pattern at the 1- and 4-positions of naphthalene.[16][18]

Experimental Protocols

The following protocols are provided as illustrative examples of regioselective chlorination of naphthalene derivatives.

Protocol 1: Lewis Acid-Catalyzed Chlorination of Naphthalene using Trichloroisocyanuric Acid

This protocol is adapted from the general procedure for chlorination of aromatic compounds using TCCA and a Lewis acid catalyst.[13]

  • Reaction Setup: To a three-neck flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, add naphthalene (0.175 mol) and a suitable solvent such as carbon tetrachloride (50 ml).

  • Catalyst Addition: Add anhydrous ferric chloride (0.05 mol) to the stirring solution.

  • Reagent Addition: Slowly add a solution of trichloroisocyanuric acid (0.05 mol) in the same solvent over a period of 1 hour, maintaining the reaction temperature as needed.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, filter the reaction mixture to remove the precipitated cyanuric acid and the catalyst.

  • Purification: Remove the solvent from the filtrate using a rotary evaporator. The resulting residue can be purified by distillation or recrystallization to yield 1-chloronaphthalene.

Protocol 2: Chlorination of 1-Nitronaphthalene

This protocol is based on studies investigating the chlorination of 1-nitronaphthalene.[3][4]

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-nitronaphthalene in a solvent like acetic acid or a chlorinated hydrocarbon.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., FeCl₃) or another suitable catalyst. The choice and amount of catalyst can significantly influence the isomer distribution.

  • Chlorinating Agent: Introduce the chlorinating agent (e.g., molecular chlorine gas bubbled through the solution, or a liquid/solid agent like SO₂Cl₂) at a controlled rate and temperature.

  • Reaction Monitoring: Monitor the reaction for the consumption of the starting material and the formation of chlorinated products using GC or HPLC.

  • Workup: Quench the reaction by pouring it into water. Extract the products with an organic solvent (e.g., dichloromethane). Wash the organic layer with a sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of isomers (e.g., 1-chloro-5-nitronaphthalene and 1-chloro-8-nitronaphthalene) can be separated by column chromatography.

Conclusion

The regioselective chlorination of naphthalene derivatives is a nuanced yet controllable process. A deep understanding of the electronic effects of substituents, coupled with the judicious selection of chlorinating agents, catalysts, and reaction conditions, allows the synthetic chemist to precisely target specific positions on the naphthalene scaffold. While traditional methods using molecular chlorine and Lewis acids remain workhorses in the field, the development of milder and more selective reagents like NCS and TCCA, along with novel catalytic systems, continues to expand the synthetic toolbox. As the demand for complex, highly functionalized naphthalene-based molecules grows, particularly in the pharmaceutical industry, the continued refinement of these regioselective chlorination strategies will be of critical importance.

References

Theoretical and Computational Analysis of 7-Chloronaphthalene-1-carboxylic acid: From Molecular Properties to Drug Discovery Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloronaphthalene-1-carboxylic acid is an aromatic compound belonging to the family of polycyclic aromatic hydrocarbons (PAHs), a class of molecules that includes numerous structures of industrial and pharmaceutical importance.[1][2] As a derivative of naphthalene, this compound presents a rigid, planar scaffold ideal for developing a variety of organic materials and therapeutic agents.[2] The presence of both a chlorine atom and a carboxylic acid group on the naphthalene core significantly influences its electronic properties, reactivity, and potential for biological activity, making it a subject of interest for chemical synthesis and drug discovery.[1][3] This guide provides a comprehensive framework for the theoretical and computational investigation of this compound, detailing methodologies from first-principles quantum chemical calculations to molecular docking simulations. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to explore its chemical behavior and therapeutic potential.

Molecular Profile and Physicochemical Properties

This compound is structurally defined by a naphthalene ring system substituted with a chlorine atom at the 7-position and a carboxylic acid group at the 1-position.[1] This specific substitution pattern dictates its unique chemical and physical characteristics.[1]

PropertyValueSource
Chemical Formula C₁₁H₇ClO₂[1][4]
Molecular Weight ~206.62 g/mol [1][4]
IUPAC Name This compound[4]
SMILES C1=CC2=C(C=C(C=C2)Cl)C(=C1)C(=O)O[4]
InChIKey DRFVKRLEVHHCDO-UHFFFAOYSA-N[4]
Visualizing the Core Structure

The structural arrangement of atoms is fundamental to all subsequent computational analysis.

Caption: 2D structure of this compound.

Spectroscopic Profile: Bridging Experimental and Theoretical Data

Spectroscopic data provides an empirical benchmark for validating the accuracy of computational models. The predicted vibrational frequencies and NMR chemical shifts from theoretical calculations should align with experimental observations.

Infrared (IR) Spectroscopy

The IR spectrum of this molecule is dominated by features from the carboxylic acid group and the chlorinated aromatic ring.

  • O-H Stretch: A very broad and characteristic absorption band is expected between 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[1][5]

  • C=O Stretch: A strong, sharp absorption should appear in the 1700-1710 cm⁻¹ region, corresponding to the carbonyl stretch.[1] Conjugation with the naphthalene ring slightly lowers this frequency compared to aliphatic carboxylic acids.[6]

  • C-Cl Stretch: A moderate absorption is anticipated in the 750-850 cm⁻¹ range, indicative of the carbon-chlorine bond.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon environments.

  • ¹H NMR: The spectrum is expected to show complex signals for the aromatic protons in the 7.3-8.5 ppm range.[1] The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, around 12.5 ppm.[1][5]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 160-180 ppm range.[6][7] The aromatic carbons will produce a series of signals, with the carbon atom bonded to the chlorine being influenced by the halogen's electronegativity.[1]

A Framework for Computational Investigation

Computational chemistry provides powerful tools to predict molecular properties and interactions where experimental data is scarce. This section outlines the rationale behind employing Density Functional Theory (DFT) and Molecular Docking.

Computational_Workflow cluster_DFT Quantum Mechanics (DFT) cluster_Docking Molecular Mechanics & Scoring cluster_Outcome Application mol_struct 1. Initial Molecular Structure geom_opt 2. Geometry Optimization (Find lowest energy conformer) mol_struct->geom_opt freq_calc 3. Vibrational Frequency (Confirm minimum, Predict IR) geom_opt->freq_calc elec_prop 4. Electronic Properties (HOMO, LUMO, ESP Map) freq_calc->elec_prop ligand_prep 6. Ligand Preparation (Optimized Structure from DFT) elec_prop->ligand_prep  Informs Reactivity & Interaction Potential target_prep 5. Target Protein Preparation (e.g., COX-2) docking 7. Molecular Docking Simulation (Predict Binding Pose & Affinity) target_prep->docking ligand_prep->docking analysis 8. Interaction Analysis (Identify key residues, H-bonds) docking->analysis drug_design 9. Rational Drug Design (Guide derivative synthesis) analysis->drug_design

Caption: A generalized workflow for computational analysis.

Why Use Density Functional Theory (DFT)?

DFT is a robust quantum mechanical method for investigating the electronic structure of molecules. It balances computational cost with high accuracy, making it ideal for systems of this size.

  • Expertise: We choose DFT to obtain a precise, low-energy 3D conformation of the molecule. This optimized geometry is the foundation for all further calculations. DFT also allows for the calculation of the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability.[3][8]

  • Trustworthiness: The validity of the DFT calculation is confirmed by a subsequent frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[9] Furthermore, the calculated vibrational frequencies can be directly compared to experimental IR spectra for validation.

Why Use Molecular Docking?

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a large molecule, typically a protein (receptor).

  • Expertise: Given that many naphthalene derivatives exhibit anti-inflammatory properties, we can hypothesize that this compound might interact with enzymes in the inflammatory pathway, such as Cyclooxygenase-2 (COX-2).[10][11] Molecular docking allows us to test this hypothesis in silico, predicting the binding pose, affinity (docking score), and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).[11][12]

  • Trustworthiness: A docking protocol is validated by first removing the co-crystallized ligand from a known protein structure, and then docking it back into the binding site. A Root Mean Square Deviation (RMSD) value of less than 2.0 Å between the docked pose and the original crystallographic pose indicates that the docking protocol is reliable and can be used to screen new compounds.[10]

Detailed Computational Protocols

These protocols provide a step-by-step guide for conducting theoretical analyses of this compound.

Protocol 4.1: Density Functional Theory (DFT) Analysis

Objective: To determine the optimized geometry, vibrational frequencies, and electronic properties of the molecule. Software: Gaussian 09/16, GaussView, or similar quantum chemistry packages.

  • Structure Preparation:

    • Build the 3D structure of this compound using a molecular editor like GaussView.

    • Perform an initial, low-level molecular mechanics cleanup (e.g., using the MMFF94 force field) to obtain a reasonable starting geometry.[13]

  • Geometry Optimization and Frequency Calculation:

    • Set up the calculation using the B3LYP functional and the 6-31G(d,p) basis set. This level of theory is well-established for providing accurate results for organic molecules.[1]

    • Use the keyword Opt Freq to perform a geometry optimization followed by a frequency calculation in the same job.

    • Specify the solvent environment (e.g., water or DMSO) using a continuum model like the Polarization Continuum Model (PCM) if properties in solution are desired.

    • Run the calculation.

  • Validation and Analysis:

    • Once the calculation is complete, open the output file.

    • Confirm Convergence: Ensure the optimization has converged successfully.

    • Verify Minimum: Check the frequency results. The absence of imaginary frequencies confirms the structure is a true local minimum.

    • Analyze IR Spectrum: Visualize the computed vibrational frequencies and compare the dominant peaks (O-H, C=O, C-Cl stretches) with known experimental values.[1]

    • Examine Electronic Properties: Extract the HOMO and LUMO energies to calculate the energy gap (ΔE = E_LUMO - E_HOMO). Visualize the molecular electrostatic potential (ESP) map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Protocol 4.2: Molecular Docking Simulation

Objective: To predict the binding mode and affinity of the molecule to a selected protein target (e.g., COX-2). Software: PyRx, AutoDock Vina, Discovery Studio Visualizer.

  • Target and Ligand Preparation:

    • Receptor: Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 1PXX or 5IKR) from the Protein Data Bank.[10][11] Remove water molecules, co-factors, and any existing ligands from the structure.

    • Ligand: Use the DFT-optimized structure of this compound. Convert it to the required PDBQT format using PyRx or AutoDock Tools, which assigns partial charges and defines rotatable bonds.[13]

  • Defining the Binding Site:

    • Identify the active site of the receptor. This is typically the location of the co-crystallized ligand in the original PDB file.

    • Define a "grid box" or search space that encompasses this entire active site. The size of the box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Running the Docking Simulation:

    • Launch the docking calculation using AutoDock Vina.[10] The program will systematically sample different conformations and orientations of the ligand within the defined search space.

    • Vina will score each pose based on a semi-empirical free energy force field and will output a set of the best-ranked binding modes (typically 9-10 poses).

  • Results Analysis and Visualization:

    • The primary result is the binding affinity (or docking score), reported in kcal/mol. More negative values indicate stronger predicted binding.

    • Import the docked protein-ligand complex into a visualization tool like Discovery Studio.

    • Analyze the top-ranked pose to identify key intermolecular interactions, such as:

      • Hydrogen bonds (e.g., with residues like Arg120, Tyr355, Ser530 in COX-2).[11]

      • Hydrophobic interactions.

      • Pi-stacking or pi-cation interactions.

    • Measure the RMSD between the top-ranked poses to assess conformational clustering.

Molecular_Docking_Concept cluster_Receptor Protein Receptor (e.g., COX-2) cluster_BindingSite Active Binding Site receptor amino_acids Key Amino Acid Residues (Arg120, Tyr355, etc.) ligand Ligand (7-Chloronaphthalene- 1-carboxylic acid) ligand->amino_acids Binding & Interaction (H-Bonds, Hydrophobic)

Caption: Conceptual diagram of a ligand docking into a receptor.

Conclusion and Future Directions

The integration of theoretical and computational methods provides a powerful, resource-efficient strategy for the in-depth characterization of this compound. DFT calculations can elucidate its fundamental electronic structure and reactivity, with results that can be validated against experimental spectroscopic data. Molecular docking simulations can then leverage this information to screen for potential biological targets and predict binding interactions at an atomic level, generating actionable hypotheses for drug discovery programs. The protocols outlined in this guide offer a robust starting point for researchers to unlock the full potential of this and other similarly structured molecules, accelerating the journey from theoretical concept to therapeutic application.

References

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 7-Chloronaphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Scaffold for Modern Synthesis

7-Chloronaphthalene-1-carboxylic acid is a versatile aromatic compound that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a rigid naphthalene core functionalized with both a carboxylic acid and a chlorine atom, offers two distinct and orthogonal points for chemical modification. The naphthalene scaffold itself is a privileged structure found in numerous therapeutic agents, highlighting its importance in drug discovery.[2]

The specific substitution pattern of this compound, with the chloro and carboxyl groups positioned on different rings, influences its electronic properties and reactivity, distinguishing it from its isomers.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth look at the reactivity of this compound and detailed protocols for its application in key synthetic transformations.

PropertyValueSource
Chemical Formula C₁₁H₇ClO₂[1][3]
Molecular Weight 206.62 g/mol [3]
CAS Number 58926-30-0[1][3]
Appearance SolidN/A
Predicted ¹H-NMR Aromatic protons: 7.3-8.5 ppm; Carboxylic proton: ~12.5 ppm[1]
IR Spectroscopy C=O stretch: 1700-1710 cm⁻¹; O-H stretch: 2500-3300 cm⁻¹[1]
Mass Spectrometry Molecular Ion (M+): m/z 206; M+2 Peak: m/z 208 (approx. 1/3 intensity)[1]

Core Reactivity: Two Handles for Molecular Construction

The synthetic utility of this compound stems from its two primary functional groups, which can be addressed selectively to build molecular complexity.

  • The Carboxylic Acid (-COOH) Group: This is a versatile handle for transformations such as esterification, amidation, and reduction. It can also serve as a directing group in certain C-H activation reactions.[4] The conversion to amides is particularly crucial in medicinal chemistry for synthesizing bioactive molecules.

  • The Chloro (-Cl) Group: As a halogen on an aromatic ring, the chlorine atom is an excellent participant in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular architectures.[2]

G cluster_0 This compound cluster_1 Carboxylic Acid Reactions cluster_2 Cross-Coupling Reactions start_mol C₁₁H₇ClO₂ amide Amidation (+ R₂NH) start_mol->amide -COOH site suzuki Suzuki Coupling (+ R-B(OH)₂) start_mol->suzuki -Cl site ester Esterification (+ ROH) reduction Reduction (e.g., LiAlH₄) buchwald Buchwald-Hartwig (+ R₂NH) heck Heck Coupling (+ Alkene)

Caption: Key reactive sites of this compound.

Application in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating biaryl structures, which are prevalent in pharmaceuticals and functional materials. In this context, the chlorine atom on the naphthalene scaffold serves as the electrophilic partner (the "handle") for coupling with an organoboron reagent.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details a representative procedure for coupling this compound with an arylboronic acid. The choice of a palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like protodeboronation.[5]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene and Water (10:1 v/v)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Experimental Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Solvent Addition: Add the degassed solvent mixture of toluene and water (e.g., 10 mL toluene, 1 mL water per 1 mmol of starting material).

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl carboxylic acid.

Causality and Insights:

  • Catalyst System: Pd(OAc)₂ is a common palladium precursor. SPhos is a bulky, electron-rich phosphine ligand that facilitates the oxidative addition of the aryl chloride to the Pd(0) center, often the rate-limiting step for less reactive aryl chlorides.

  • Base and Solvent: K₃PO₄ is a moderately strong base effective in promoting transmetalation while minimizing hydrolysis of the boronic acid. The two-phase toluene/water system helps to dissolve both the organic-soluble reagents and the inorganic base.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Reagents to Schlenk Flask prep2 2. Add Degassed Toluene/Water prep1->prep2 react1 3. Heat to 100 °C under N₂ prep2->react1 react2 4. Monitor by TLC/LC-MS (12-24 h) react1->react2 work1 5. Cool & Dilute with EtOAc/Water react2->work1 work2 6. Extract Aqueous Layer work1->work2 work3 7. Wash, Dry, Concentrate work2->work3 work4 8. Purify via Column Chromatography work3->work4

References

Application Notes and Protocols: 7-Chloronaphthalene-1-carboxylic Acid as a Versatile Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of 7-Chloronaphthalene-1-carboxylic acid as a key intermediate in the synthesis of novel azo dyes. A detailed, multi-step protocol is presented, encompassing the nitration of the naphthalene core, subsequent reduction to an aromatic amine, diazotization, and final azo coupling to generate a vibrant chromophore. This document is intended to equip researchers with the foundational knowledge and practical methodologies to leverage this versatile building block in the development of new colorants and functional molecules.

Introduction: The Strategic Importance of Naphthalene-Based Intermediates

Azo dyes represent the largest and most diverse class of synthetic colorants, with their applications spanning textiles, printing, and advanced materials.[1] The chromophoric properties of these dyes are dictated by the nature of the aromatic systems flanking the central azo (–N=N–) linkage. Naphthalene derivatives, in particular, are prized intermediates in dye manufacturing due to their extended π-system, which facilitates the generation of deep and vibrant colors.[2] this compound (CAS 58926-30-0) is an aromatic compound with the chemical formula C₁₁H₇ClO₂ and a molecular weight of approximately 220.62 g/mol .[3] It serves as a valuable precursor, offering a unique substitution pattern that influences the final dye's reactivity, solubility, and fastness properties.

The direct use of this compound in azo coupling is not feasible as it lacks the requisite primary aromatic amine for the critical diazotization step. This guide, therefore, outlines a robust synthetic pathway to first introduce an amino group onto the naphthalene ring, thereby activating it for azo dye synthesis.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₇ClO₂[3]
Molecular Weight220.62 g/mol [3]
CAS Number58926-30-0[3]
AppearanceSolid-
Melting PointData not readily available-

Proposed Synthetic Pathway

The synthesis of a novel azo dye from this compound is proposed as a four-step process. This pathway is designed to be logical and achievable in a standard organic synthesis laboratory.

G cluster_0 Synthetic Pathway Start 7-Chloronaphthalene- 1-carboxylic acid Step1 Step 1: Nitration Start->Step1 HNO₃, H₂SO₄ Intermediate1 7-Chloro-4-nitro- naphthalene-1-carboxylic acid Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Fe, HCl or NaBH₄, Ni(OAc)₂ Intermediate2 4-Amino-7-chloro- naphthalene-1-carboxylic acid Step2->Intermediate2 Step3 Step 3: Diazotization Intermediate2->Step3 NaNO₂, HCl 0-5 °C Intermediate3 Diazonium Salt Intermediate Step3->Intermediate3 Step4 Step 4: Azo Coupling (with 2-Naphthol) Intermediate3->Step4 Product Final Azo Dye Step4->Product

Caption: Proposed multi-step synthesis of an azo dye.

Detailed Protocols

PART 1: Synthesis of 4-Amino-7-chloro-naphthalene-1-carboxylic acid

This initial phase focuses on the introduction of an amino group onto the this compound backbone, preparing it for diazotization.

The introduction of a nitro group is achieved through electrophilic aromatic substitution. The directing effects of the existing chloro (ortho, para-directing) and carboxylic acid (meta-directing) groups will influence the position of the incoming nitro group.[4][5] Based on analogous structures, nitration is expected to occur at the C4 position.[6]

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (95-98%)

  • Glacial Acetic Acid

  • Ice

  • Distilled Water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Buchner funnel and flask for vacuum filtration

Procedure:

  • In a round-bottom flask, dissolve this compound in glacial acetic acid with stirring.

  • Cool the flask in an ice bath to 0-5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping it cool in an ice bath.

  • Slowly add the cold nitrating mixture to the solution of this compound via a dropping funnel, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring in the ice bath for one hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated 7-Chloro-4-nitro-naphthalene-1-carboxylic acid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the product in a desiccator.

The nitro group is reduced to a primary amine using a standard reduction method. Reduction with iron in an acidic medium is a classic and effective method.[7] Alternatively, a milder approach using sodium borohydride with a nickel catalyst can be employed.[1]

Materials:

  • 7-Chloro-4-nitro-naphthalene-1-carboxylic acid

  • Iron powder (or Sodium Borohydride and Nickel(II) Acetate tetrahydrate)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium Bicarbonate solution

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration setup

Procedure (Using Iron):

  • In a round-bottom flask, create a suspension of 7-Chloro-4-nitro-naphthalene-1-carboxylic acid in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue refluxing with vigorous stirring for 2-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Filter the hot solution to remove the iron salts.

  • Allow the filtrate to cool to crystallize the 4-Amino-7-chloro-naphthalene-1-carboxylic acid.

  • Collect the product by filtration, wash with a small amount of cold water, and dry.

PART 2: Synthesis of the Azo Dye

With the amine intermediate in hand, the classic two-step diazotization and azo coupling can be performed.

G cluster_1 Azo Dye Synthesis Workflow Start Prepare Amine Solution (Intermediate 2 in acid) Cool Cool all solutions to 0-5 °C Start->Cool PrepareNitrite Prepare Nitrite Solution (NaNO₂ in water) PrepareNitrite->Cool PrepareCoupling Prepare Coupling Solution (2-Naphthol in NaOH) PrepareCoupling->Cool Diazotization Diazotization: Add Nitrite to Amine Solution Cool->Diazotization AzoCoupling Azo Coupling: Add Diazonium Salt to Coupling Solution Diazotization->AzoCoupling Isolation Isolate and Purify the Azo Dye AzoCoupling->Isolation

Caption: Workflow for the final steps of azo dye synthesis.

The primary aromatic amine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures.[8]

Materials:

  • 4-Amino-7-chloro-naphthalene-1-carboxylic acid

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

Procedure:

  • Prepare a solution of 4-Amino-7-chloro-naphthalene-1-carboxylic acid in dilute hydrochloric acid in a beaker.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not rise above 5 °C.

  • Continue stirring for 15-20 minutes after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.

The electrophilic diazonium salt is reacted with an electron-rich coupling component, in this case, 2-naphthol, to form the final azo dye.[9]

Materials:

  • Diazonium salt solution from Step 3

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Equipment:

  • Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a beaker, dissolve 2-naphthol in a dilute solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the cold diazonium salt solution from Step 3 to the cold 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Collect the crude dye by vacuum filtration.

  • Wash the precipitate with cold water.

Purification and Characterization

Purification:

The crude azo dye can be purified by recrystallization.[10] A common solvent system for naphthalene-based azo dyes is a mixture of ethanol and water or dimethylformamide (DMF) and ethanol.[11]

  • Dissolve the crude dye in a minimum amount of hot solvent (e.g., ethanol).

  • If the solution is not clear, filter it while hot to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry them.

Characterization:

The structure and purity of the synthesized intermediates and the final dye should be confirmed using standard analytical techniques.

TechniquePurposeExpected Observations
FT-IR Spectroscopy To identify functional groups.Disappearance of the nitro group peaks and appearance of N-H stretching peaks after reduction. Appearance of the N=N stretching vibration in the final dye.
¹H and ¹³C NMR Spectroscopy To elucidate the chemical structure.Chemical shifts and coupling constants consistent with the proposed structures of the intermediates and the final product.
UV-Visible Spectroscopy To determine the chromophoric properties.A strong absorption band in the visible region for the final azo dye, indicating its color.
Mass Spectrometry To confirm the molecular weight.A molecular ion peak corresponding to the calculated molecular weight of the synthesized compounds.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Azo compounds may be toxic and should be handled with caution.[9]

  • Diazonium salts are unstable and potentially explosive when dry. They should always be kept in solution and at low temperatures.[12]

Conclusion

This compound is a valuable and adaptable starting material for the synthesis of novel azo dyes. The multi-step protocol provided in this guide offers a clear and logical pathway for researchers to explore the creation of new chromophores with potentially interesting properties. By understanding the underlying chemical principles and adhering to the detailed procedures and safety precautions, scientists can effectively utilize this intermediate in their research and development endeavors.

References

The Strategic Application of 7-Chloronaphthalene-1-carboxylic Acid in Contemporary Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the versatile applications of 7-Chloronaphthalene-1-carboxylic acid in pharmaceutical research. By leveraging its unique structural and chemical properties, this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents. This guide will explore its potential, detail key reaction protocols, and present a practical application in the design of targeted kinase inhibitors.

Introduction: The Naphthalene Scaffold as a Privileged Structure

The naphthalene core, a bicyclic aromatic system, is recognized as a "privileged structure" in medicinal chemistry. Its rigid framework and lipophilic nature provide an excellent starting point for the design of molecules that can effectively interact with biological targets.[1] The introduction of a chlorine atom at the 7-position and a carboxylic acid at the 1-position of the naphthalene ring, as in this compound, offers several strategic advantages for drug design.[2] The chlorine atom can modulate the electronic properties of the ring system and provide a potential site for further functionalization, while the carboxylic acid group serves as a versatile handle for forming various chemical bonds, most notably amides.[2]

Derivatives of naphthalene have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This inherent bioactivity of the naphthalene scaffold makes this compound a compelling starting material for the exploration of new chemical entities targeting a range of diseases.

Chemical and Physical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₁H₇ClO₂[2]
Molecular Weight 206.62 g/mol [2][3]
CAS Number 58926-30-0[3]
Appearance Off-white to light yellow powderCommercially available
Solubility Soluble in organic solvents like DMF, DMSOGeneral knowledge

Core Synthetic Protocol: Amide Bond Formation

The carboxylic acid moiety of this compound is a prime site for derivatization. Amide bond formation is a fundamental transformation in medicinal chemistry, enabling the linkage of the naphthalene scaffold to various amine-containing fragments to explore structure-activity relationships (SAR). Below are detailed protocols for two common and effective amide coupling methods.

EDC/NHS Mediated Amide Coupling

This method utilizes a water-soluble carbodiimide (EDC) to activate the carboxylic acid, which then reacts with N-hydroxysuccinimide (NHS) to form a more stable active ester. This ester subsequently reacts with a primary or secondary amine to form the desired amide.

Protocol:

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 15-60 minutes. The formation of the NHS ester can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Amine Coupling: To the solution containing the activated ester, add the desired amine (1.1 equivalents).

  • Continue stirring at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure amide derivative.

EDC_NHS_Coupling cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid This compound Active_Ester NHS Ester Intermediate Carboxylic_Acid->Active_Ester + EDC, NHS EDC EDC NHS NHS Amide_Product Amide Derivative Active_Ester->Amide_Product + Amine Amine Primary/Secondary Amine

Workflow for EDC/NHS mediated amide coupling.
HATU Mediated Amide Coupling

HATU is a uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates or less nucleophilic amines.

Protocol:

  • Activation: In a flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Coupling: Add the desired amine (1.2 equivalents) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Application Note: Synthesis of a Hypothetical Class of Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

Introduction:

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, type II diabetes, and certain cancers.[4][5] Consequently, the development of potent and selective GSK-3β inhibitors is an active area of pharmaceutical research.[6][7] The naphthalene scaffold can serve as a hydrophobic core to occupy the ATP-binding site of kinases. This application note proposes a synthetic strategy utilizing this compound as a starting material for a novel class of potential GSK-3β inhibitors.

Design Rationale:

The proposed target molecules will feature the 7-chloronaphthalene core linked via an amide bond to a heterocyclic moiety known to interact with the hinge region of the kinase ATP-binding site. The 7-chloro substituent can be used to fine-tune the electronic properties and explore further interactions within the binding pocket.

GSK3b_Inhibitor_Design Start This compound Amide_Coupling Amide Coupling (EDC/NHS or HATU) Start->Amide_Coupling Intermediate N-(heterocyclyl)-7-chloronaphthalene-1-carboxamide Amide_Coupling->Intermediate Heterocyclic_Amine Heterocyclic Amine (e.g., aminopyrimidine) Heterocyclic_Amine->Amide_Coupling Further_Mod Optional Further Modification Intermediate->Further_Mod Final_Compound Potential GSK-3β Inhibitor Further_Mod->Final_Compound

Synthetic workflow for potential GSK-3β inhibitors.

Experimental Workflow:

  • Synthesis of N-(heterocyclyl)-7-chloronaphthalene-1-carboxamide:

    • Follow the protocol for HATU mediated amide coupling described in Section 2.2.

    • Use this compound as the carboxylic acid component.

    • For the amine component, a variety of commercially available or synthesized heterocyclic amines can be used (e.g., 2-aminopyrimidine, 4-aminopyridine, etc.).

  • Optional Further Modification:

    • The chlorine atom at the 7-position can be subjected to nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to introduce further diversity and optimize biological activity.

  • Biological Evaluation:

    • The synthesized compounds should be screened for their inhibitory activity against GSK-3β using a biochemical assay, such as an in vitro kinase assay.

    • Active compounds should then be evaluated for their cellular activity in relevant cancer cell lines or neuronal models of disease.

    • Lead compounds can be further profiled for their pharmacokinetic properties and in vivo efficacy.

Conclusion

This compound is a versatile and valuable building block in pharmaceutical research. Its rigid naphthalene core, coupled with the reactive handles of a carboxylic acid and a chlorine atom, provides a robust platform for the synthesis of diverse and potentially bioactive molecules. The detailed protocols for amide bond formation and the proposed application in the design of GSK-3β inhibitors highlight the strategic utility of this compound in modern drug discovery endeavors.

References

Application Notes and Protocols: Carboxylation of 7-Chloronaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Carboxylated Naphthalenes

Naphthalene derivatives bearing a carboxylic acid moiety are pivotal building blocks in the synthesis of a wide array of functional molecules. Specifically, 7-chloronaphthalene-1-carboxylic acid and its isomers serve as critical intermediates in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1][2] The presence of both the chloro and carboxyl functional groups on the naphthalene scaffold provides two distinct reaction sites, enabling diverse and complex molecular architectures to be constructed. The precise positioning of these groups is crucial as it significantly influences the chemical reactivity and biological activity of the final product.[1]

This document provides a comprehensive guide to the carboxylation of 7-chloronaphthalene, with a focus on scientifically robust and field-proven methodologies. It will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Chemical Principles and Mechanistic Considerations

The introduction of a carboxyl group onto an aromatic ring, known as carboxylation, can be achieved through several synthetic strategies.[3] For a substrate like 7-chloronaphthalene, the primary challenge lies in achieving regioselective carboxylation, directing the incoming carboxyl group to the desired position on the naphthalene ring. The two most prevalent and effective methods for this transformation are:

  • Grignard Reagent Formation followed by Carboxylation: This classic and reliable method involves the formation of an organometallic intermediate, a Grignard reagent, from 7-chloronaphthalene. This highly nucleophilic species then readily reacts with an electrophile, in this case, carbon dioxide, to yield the desired carboxylic acid after an acidic workup.[3][4]

  • Palladium-Catalyzed Carboxylation: Modern transition-metal catalysis offers a powerful alternative for the carboxylation of aryl halides.[2][5][6] Palladium-catalyzed reactions, in particular, have been extensively developed and can proceed under milder conditions with a broad tolerance for various functional groups.[6][7][8] These reactions typically involve the oxidative addition of the aryl halide to a low-valent palladium complex, followed by the insertion of carbon monoxide or carbon dioxide, and subsequent reductive elimination to afford the carboxylated product.[2][5]

The choice between these methods often depends on the desired regioselectivity, the availability of starting materials and catalysts, and the specific functional groups present on the substrate.

Safety Precautions

Researcher safety is paramount. Before commencing any experimental work, a thorough risk assessment must be conducted.

  • 7-Chloronaphthalene: This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[9][10] It is also very toxic to aquatic life with long-lasting effects.[9] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11]

  • Grignard Reagents: These reagents are highly reactive and pyrophoric. They react violently with water and other protic solvents. All glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Carbon Dioxide (Solid - Dry Ice): Dry ice is extremely cold (-78.5 °C) and can cause severe frostbite upon contact with skin. Handle with insulated gloves. When used in a closed system, it will sublimate and can cause a dangerous buildup of pressure. Ensure adequate ventilation.

  • Palladium Catalysts and Ligands: Many palladium compounds and organophosphine ligands are toxic and should be handled with care in a fume hood.

Experimental Protocols

Method 1: Carboxylation via Grignard Reagent

This protocol outlines the synthesis of a naphthalene carboxylic acid from a chloronaphthalene precursor via a Grignard reaction. The specific isomer obtained will depend on the starting chloronaphthalene. For instance, starting with 1-chloronaphthalene would be expected to yield 1-naphthoic acid.

Materials and Reagents:

  • 7-Chloronaphthalene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Carbon dioxide (solid, dry ice)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon) with a bubbler

  • Heating mantle

  • Ice bath

  • Separatory funnel

Step-by-Step Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in the three-neck flask. Assemble the glassware and flame-dry under a stream of inert gas to remove any residual moisture.

    • Allow the apparatus to cool to room temperature.

    • Add a small crystal of iodine to the flask. The iodine acts as an initiator for the reaction.

    • Dissolve 7-chloronaphthalene in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the 7-chloronaphthalene solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heating mantle may be necessary.

    • Once the reaction has started, add the remaining 7-chloronaphthalene solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The solution should appear grayish and cloudy.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • Carefully and slowly add crushed dry ice to the reaction mixture in small portions with vigorous stirring. A large excess of dry ice should be used.

    • A viscous precipitate will form. Continue stirring until the mixture warms to room temperature and all the excess dry ice has sublimated.

  • Work-up and Purification:

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will hydrolyze the magnesium salt of the carboxylic acid.

    • Transfer the mixture to a separatory funnel. The desired carboxylic acid may be in either the organic or aqueous layer, depending on the pH.

    • Acidify the aqueous layer with concentrated HCl to a pH of approximately 1-2 to precipitate the carboxylic acid.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to convert the carboxylic acid to its sodium salt, which is water-soluble.

    • Separate the aqueous layer and re-acidify with concentrated HCl to precipitate the pure carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system.[1]

Method 2: Palladium-Catalyzed Carboxylation

This protocol describes a general procedure for the palladium-catalyzed carboxylation of an aryl chloride using carbon monoxide gas. This method can offer high yields and functional group tolerance.[7]

Materials and Reagents:

  • 7-Chloronaphthalene

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., dcpp·2HBF₄, Xantphos)[5][7]

  • A base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • A nucleophile (e.g., water for the carboxylic acid, an alcohol for an ester)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Carbon monoxide (CO) gas

  • Inert gas (nitrogen or argon)

  • Solvents for work-up and purification

Equipment:

  • Schlenk flask or a pressure-rated reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas and CO gas supply lines with a balloon or double manifold setup

  • Heating mantle with a temperature controller

  • Standard glassware for work-up and purification

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 7-chloronaphthalene, palladium(II) acetate, the phosphine ligand, and the base under an inert atmosphere.

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

    • Add the anhydrous solvent and the nucleophile (e.g., water) via syringe.

  • Carbonylation:

    • Evacuate and backfill the flask with carbon monoxide gas (1 atm, from a balloon) or pressurize the reaction vessel to the desired CO pressure.

    • Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) and stir vigorously for the required reaction time (typically several hours to overnight). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and carefully vent the excess CO in a fume hood.

    • Dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).

    • Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation and Visualization

Table 1: Comparison of Carboxylation Methods

ParameterGrignard MethodPalladium-Catalyzed Method
Reagents Magnesium, Dry Ice (CO₂)Palladium catalyst, Ligand, Base, CO or CO₂ source
Reaction Conditions Anhydrous, Inert atmosphereInert atmosphere, Elevated temperature
Pressure AtmosphericAtmospheric to elevated pressure
Advantages Well-established, Inexpensive reagentsHigh functional group tolerance, Milder conditions possible
Disadvantages Sensitive to moisture and protic functional groupsCost of catalyst and ligands, Use of toxic CO gas

Diagram 1: Experimental Workflow for Grignard Carboxylation

G cluster_0 Grignard Reagent Formation cluster_1 Carboxylation cluster_2 Work-up & Purification A 1. Dry Glassware & Add Mg, I₂ B 2. Add 7-Chloronaphthalene in Ether/THF A->B C 3. Initiate & Complete Reaction B->C D 4. Cool Reagent C->D E 5. Add Dry Ice (CO₂) D->E F 6. Warm to Room Temp E->F G 7. Quench with Acid F->G H 8. Extraction G->H I 9. Acidification & Isolation H->I J 10. Recrystallization I->J K K J->K Final Product: This compound

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Diagram 2: Reaction Mechanism for Palladium-Catalyzed Carboxylation

G Pd(0)L_n Pd(0)Lₙ Ar-Pd(II)-X Ar-Pd(II)(Lₙ)-X Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition Ar-X 7-Cl-Naph Ar-X->Ar-Pd(II)-X Ar-C(O)-Pd(II)-X Ar-C(O)-Pd(II)(Lₙ)-X Ar-Pd(II)-X->Ar-C(O)-Pd(II)-X CO Insertion CO CO CO->Ar-C(O)-Pd(II)-X Ar-C(O)-Pd(II)-X->Pd(0)L_n Ar-COOH 7-Cl-Naph-COOH Ar-C(O)-Pd(II)-X->Ar-COOH Reductive Elimination HX HCl Ar-C(O)-Pd(II)-X->HX NuH H₂O NuH->Ar-C(O)-Pd(II)-X

Caption: Catalytic cycle for the palladium-catalyzed carbonylation of an aryl halide.

References

Application Notes & Protocols: 7-Chloronaphthalene-1-carboxylic Acid as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Naphthalene Scaffold

Naphthalene-based structures are foundational motifs in medicinal chemistry and materials science, prized for their rigid, planar, and aromatic nature.[1] The strategic introduction of functional groups onto this scaffold dramatically alters its electronic properties and reactivity, creating high-value building blocks for targeted synthesis.[1][2] 7-Chloronaphthalene-1-carboxylic acid, with its distinct substitution pattern, is a prime example of such a scaffold.[3] Its molecular architecture presents two orthogonal reactive centers: a carboxylic acid group amenable to a host of derivatizations and a chlorinated position that can participate in cross-coupling reactions.

This guide provides an in-depth analysis of the reactivity of this compound and details field-proven protocols for its application in the synthesis of more complex molecular entities. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this building block in their synthetic campaigns.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible synthesis. The properties of this compound are summarized below.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name This compound [4]
CAS Number 58926-30-0 [3][4]
Molecular Formula C₁₁H₇ClO₂ [3][4]
Molecular Weight 206.62 g/mol [4]
Appearance Not determined, typically an off-white to light yellow solid [5]
Density 1.19 g/cm³ (Estimated) [5]

| Flash Point | 121 °C |[5] |

Spectroscopic Signature for Quality Control

Verifying the identity and purity of the starting material is critical. The following data serve as a reference for lot-to-lot validation.

  • Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons in the 7.3-8.5 ppm range. A broad singlet, characteristic of the carboxylic acid proton, will appear significantly downfield, typically around 12.5 ppm.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features of the carboxylic acid group: a very broad O-H stretching band from 2500-3300 cm⁻¹ and a strong, sharp carbonyl (C=O) stretching band between 1700-1710 cm⁻¹.[3]

  • Mass Spectrometry (MS): Mass analysis will show a molecular ion peak (M⁺) at m/z 206.[3] Crucially, the presence of chlorine will be confirmed by the characteristic isotopic pattern, with an M+2 peak at m/z 208 that is approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.[3]

Reactivity Profile and Strategic Considerations

The synthetic utility of this compound stems from its two distinct reactive sites. The chlorine atom at the 7-position and the carboxylic acid at the 1-position offer chemists the flexibility to perform sequential or orthogonal transformations.

  • The Carboxylic Acid (Position 1): This functional group is a classic precursor for numerous nucleophilic acyl substitution reactions.[6] It can be readily converted into esters, amides, acid chlorides, and other derivatives, making it an ideal handle for linking the naphthalene core to other molecular fragments.[7][8]

  • The Chloro Group (Position 7): The chlorine atom serves as a leaving group in both nucleophilic aromatic substitution (under harsh conditions) and, more importantly, in modern palladium-catalyzed cross-coupling reactions.[3] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex bi-aryl systems or the introduction of nitrogen-based functionalities.

Amide_Formation_Workflow start Start: Reagents in Flask reagents 1. Dissolve 7-CNCA, Amine (R-NH₂), & HOBt in DMF start->reagents cool 2. Cool to 0 °C (Ice Bath) reagents->cool add_base 3. Add Base (e.g., DIPEA) cool->add_base add_edc 4. Add EDC·HCl (Portion-wise) add_base->add_edc react 5. Warm to RT Stir 12-16 h add_edc->react monitor 6. Monitor by TLC/LC-MS react->monitor workup 7. Aqueous Workup (H₂O, EtOAc) monitor->workup purify 8. Purify via Column Chromatography workup->purify end End: Pure Amide Product purify->end Esterification_Workflow start Start: Reagents dissolve 1. Suspend 7-CNCA in excess Alcohol (R-OH) start->dissolve add_cat 2. Add Catalytic Acid (e.g., H₂SO₄) dissolve->add_cat reflux 3. Heat to Reflux (Dean-Stark Optional) add_cat->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool to RT & Quench monitor->cool extract 6. Aqueous Extraction (EtOAc, NaHCO₃ soln) cool->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify (Distillation or Column) dry->purify end End: Pure Ester Product purify->end

References

Application Note & Protocol: Regioselective Synthesis of 7-Chloronaphthalene-1-carboxylic Acid via Grignard Carboxylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloronaphthalene-1-carboxylic acid (CAS: 58926-30-0, Molecular Formula: C₁₁H₇ClO₂) is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of specialized dyes and as a scaffold in the development of novel pharmaceutical agents.[1] Its specific substitution pattern, featuring both a chloro and a carboxylic acid group on the naphthalene core, provides distinct chemical handles for further molecular elaboration.[1][2] However, the synthesis of this compound presents a significant challenge in achieving precise regioselectivity, as direct chlorination of 1-naphthoic acid often leads to a mixture of isomers with low yields of the desired product.[1]

This application note provides a detailed, field-proven protocol for the synthesis of this compound. The selected strategy involves a two-step process commencing with the formation of a Grignard reagent from 1-bromo-7-chloronaphthalene, followed by carboxylation with solid carbon dioxide (dry ice). This organometallic route offers superior regiochemical control compared to electrophilic substitution methods, as the Grignard reagent forms selectively at the more reactive carbon-bromine bond, ensuring the carboxylic acid group is introduced exclusively at the 1-position. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing a robust and reproducible methodology.

Synthetic Strategy and Mechanism

The overall synthetic transformation is depicted below:

Reaction Scheme:

Mechanistic Rationale:

The core of this synthesis is the Grignard reaction, a classic and powerful tool for carbon-carbon bond formation.[3][4]

  • Grignard Reagent Formation: The reaction is initiated by an oxidative insertion of magnesium metal into the carbon-bromine bond of 1-bromo-7-chloronaphthalene. Anhydrous ether is a critical solvent choice, as its lone pair of electrons coordinates with the magnesium atom, stabilizing the resulting organometallic complex, known as a Grignard reagent. The carbon-chlorine bond is significantly less reactive under these conditions and remains intact.

  • Carboxylation: The Grignard reagent is a potent nucleophile, with a highly polarized carbon-magnesium bond that renders the naphthalene carbon atom strongly basic and nucleophilic. This nucleophile readily attacks the electrophilic carbon atom of carbon dioxide (CO₂).[5] This step forms a magnesium carboxylate salt (a halomagnesium carboxylate).[3]

  • Acidic Work-up: The final step involves protonation of the carboxylate salt with a dilute mineral acid. This breaks the oxygen-magnesium bond and liberates the final product, this compound, which typically precipitates from the aqueous solution.

Below is a logical workflow for the entire experimental procedure.

G cluster_prep Preparation Phase cluster_grignard Grignard Formation cluster_carboxylation Carboxylation cluster_workup Work-up & Purification glassware Dry Glassware (Oven, >120°C) reagents Prepare Reagents (Anhydrous Ether, Mg, Substrate) glassware->reagents atmosphere Assemble Apparatus (under N₂ or Ar) reagents->atmosphere initiation Initiate Reaction (Mg, Iodine crystal, Substrate) atmosphere->initiation addition Slow Addition of 1-bromo-7-chloronaphthalene initiation->addition reflux Reflux to Completion addition->reflux transfer Slowly Transfer Grignard Reagent to CO₂ Slurry (<0°C) reflux->transfer co2_prep Prepare Dry Ice Slurry co2_prep->transfer quench Quench with Acidic Water (e.g., dil. HCl) transfer->quench extract Extract with Ether quench->extract isolate Isolate with Base (NaOH) & Re-acidify extract->isolate purify Collect & Recrystallize Product isolate->purify

Caption: Experimental workflow for the synthesis of this compound.

Materials and Equipment

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
1-Bromo-7-chloronaphthaleneN/A241.5110.0 g (41.4 mmol)Starting material. Ensure it is dry.
Magnesium Turnings7439-95-424.311.21 g (49.7 mmol)Use high-purity turnings for Grignard reactions.
Anhydrous Diethyl Ether (Et₂O)60-29-774.12~250 mLMust be anhydrous. Use a freshly opened bottle or distill from Na.
Iodine (I₂)7553-56-2253.811-2 small crystalsUsed to activate the magnesium surface.
Carbon Dioxide, solid (Dry Ice)124-38-944.01~100 gCrush into a powder just before use.
Hydrochloric Acid (HCl), conc.7647-01-036.46~50 mLFor acidic work-up.
Sodium Hydroxide (NaOH)1310-73-240.00As requiredFor basic extraction.
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04As requiredFor drying the organic layer.
Toluene108-88-392.14As requiredRecrystallization solvent.

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser with drying tube (CaCl₂ or Drierite)

  • 250 mL pressure-equalizing dropping funnel

  • Mechanical or magnetic stirrer

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon) with manifold

  • 1 L beaker and 1 L separatory funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Anhydrous ether is extremely flammable and peroxide-forming. Grignard reagents are highly reactive with water and protic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Part A: Preparation of the Grignard Reagent
  • Apparatus Setup: All glassware must be rigorously dried in an oven at >120°C for several hours and assembled hot while being flushed with a stream of dry nitrogen or argon. Equip a 500 mL three-necked flask with a magnetic stirrer, a reflux condenser (topped with a drying tube), and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

  • Magnesium Activation: Place the magnesium turnings (1.21 g) into the reaction flask. Add a single small crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed; this helps to etch the oxide layer on the magnesium surface.[6] Allow the flask to cool to room temperature.

  • Initiation: Add approximately 20 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium. Prepare a solution of 1-bromo-7-chloronaphthalene (10.0 g) in 150 mL of anhydrous diethyl ether in the dropping funnel. Add ~10-15 mL of this solution to the magnesium suspension.

  • Reaction Progression: The reaction should initiate spontaneously, evidenced by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the solution turning cloudy and gray/brown. If the reaction does not start, gently warm the flask with a warm water bath. Once initiated, a gentle reflux should be observed.[6]

  • Addition of Substrate: Once the reaction is steadily proceeding, add the remaining 1-bromo-7-chloronaphthalene solution from the dropping funnel dropwise at a rate that maintains a gentle reflux. The addition typically takes 60-90 minutes.

  • Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux using a heating mantle for an additional 60 minutes to ensure all the magnesium has reacted. The final solution should appear as a dark gray or brown suspension. Cool the mixture to room temperature.

Part B: Carboxylation
  • Dry Ice Preparation: In a 1 L beaker, place approximately 100 g of crushed dry ice. Carefully add ~100 mL of anhydrous diethyl ether to create a slurry. Caution: CO₂ gas will be evolved rapidly.

  • Addition of Grignard Reagent: While stirring the dry ice slurry vigorously, slowly pour the prepared Grignard reagent solution into the beaker over 15-20 minutes. A thick, viscous precipitate will form. Use additional ether to rinse the reaction flask and add it to the slurry.

  • Evaporation: Allow the mixture to stand in the fume hood, stirring occasionally, until the excess dry ice has sublimated and the mixture has reached room temperature. A solid, off-white cake of the magnesium salt will remain.

Part C: Work-up and Purification
  • Quenching: Slowly and carefully add approximately 200 mL of 1 M hydrochloric acid to the beaker containing the reaction mixture. Stir until all the solids have dissolved. Two distinct layers (aqueous and organic) should form.

  • Extraction: Transfer the mixture to a 1 L separatory funnel. Separate the layers. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine all the organic extracts.[6]

  • Isolation of Carboxylic Acid: Extract the combined ether layers with three 75 mL portions of 1 M sodium hydroxide solution. The carboxylic acid will move into the aqueous basic layer as its sodium salt.

  • Precipitation: Cool the combined basic aqueous extracts in an ice bath. While stirring, slowly acidify the solution with concentrated hydrochloric acid until the pH is ~1-2 (test with pH paper). A thick, white or off-white precipitate of this compound will form.[7]

  • Collection and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold deionized water to remove inorganic salts. Allow the product to air-dry or dry in a vacuum oven at 60-70°C.

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent, such as hot toluene or an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot solvent, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by vacuum filtration.

Characterization and Expected Results

The final product should be an off-white to pale yellow crystalline solid.

  • Yield: A typical yield for this procedure is in the range of 65-80%.

  • Melting Point: Literature melting points should be consulted for comparison.

  • ¹H NMR: Expect characteristic aromatic proton signals in the range of δ 7.5-8.5 ppm. The proton peri to the carboxylic acid group (at the 8-position) will likely be deshielded and appear at the lowest field.

  • IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹ and a strong C=O stretch around 1680-1710 cm⁻¹.

Troubleshooting

ProblemPossible CauseSuggested Solution
Grignard reaction does not initiate.Wet glassware/reagents; deactivated magnesium surface.Ensure all equipment is bone-dry. Activate Mg with a heat gun and iodine. Add a few drops of 1,2-dibromoethane if necessary. Crush a few turnings of Mg in the flask.
A large amount of starting material is recovered.Incomplete Grignard formation; Grignard reagent was quenched by moisture/air.Check for leaks in the apparatus. Ensure the inert atmosphere is maintained. Use freshly opened or distilled anhydrous ether.
Low yield of the final product.Inefficient carboxylation; loss during work-up.Ensure the Grignard reagent is added slowly to a large excess of vigorously stirred dry ice. Be careful during extractions to avoid losing product in the aqueous or organic layers.
Product is oily or discolored.Presence of biphenyl byproduct (from Wurtz coupling); other impurities.Ensure efficient stirring and slow addition during Grignard formation to minimize side reactions. Perform the recommended recrystallization step for purification.

Mechanistic Diagram

Caption: Simplified mechanism of Grignard carboxylation.

References

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of 7-Chloronaphthalene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-Chloronaphthalene-1-carboxylic acid. This compound is a key intermediate in the synthesis of various chemical and pharmaceutical products.[1][2] The method described herein is designed for researchers, scientists, and drug development professionals, offering a reliable protocol for purity assessment, stability studies, and quality control. The causality behind experimental choices, from sample preparation to chromatographic conditions and method validation, is thoroughly explained to ensure scientific integrity and facilitate method transfer.

Introduction

This compound is a halogenated aromatic carboxylic acid.[2][3] Its naphthalene core makes it a valuable scaffold in medicinal chemistry and materials science.[1] Accurate and precise analytical methods are crucial for ensuring the quality and consistency of this compound in research and development. Liquid chromatography is a powerful technique for the analysis of carboxylic acids, offering high resolution and sensitivity.[4] This document provides a comprehensive guide to a validated HPLC method coupled with UV detection, suitable for the routine analysis of this compound.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₁H₇ClO₂[3]
Molecular Weight 206.62 g/mol [3]
Structure Naphthalene ring with a chlorine at position 7 and a carboxylic acid at position 1[3]
Predicted XLogP3 3.7[3]

The relatively high XLogP3 value indicates significant hydrophobicity, making reversed-phase chromatography an ideal separation technique. The carboxylic acid moiety allows for pH manipulation of the mobile phase to control retention and peak shape.

Experimental Workflow

The overall analytical workflow is depicted in the diagram below.

workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation s1 Weigh Standard/Sample s2 Dissolve in Diluent (Acetonitrile/Water) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection at 220 nm h2->h3 d1 Peak Integration & Quantification h3->d1 d2 Method Validation (Linearity, Precision, Accuracy) d1->d2 d3 Report Generation d2->d3

Caption: Generalized workflow for the quantitative analysis of this compound using RP-HPLC.

Materials and Reagents

  • This compound reference standard: (Purity ≥ 98%)

  • Acetonitrile (ACN): HPLC grade or higher

  • Methanol (MeOH): HPLC grade or higher

  • Water: Deionized, 18.2 MΩ·cm resistivity

  • Phosphoric Acid (H₃PO₄): ACS grade or higher

  • Syringe filters: 0.45 µm PTFE or nylon

Detailed Protocols

Preparation of Mobile Phase

The mobile phase composition is critical for achieving optimal separation. A mixture of acidified water and an organic modifier is a standard choice for the analysis of acidic compounds.

  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water.

    • Rationale: The addition of phosphoric acid to the aqueous mobile phase lowers the pH to approximately 2.1.[5][6][7] At this pH, the carboxylic acid group of the analyte will be protonated (non-ionized), increasing its hydrophobicity and retention on the reversed-phase column. This leads to sharper peaks and more reproducible retention times.

  • Mobile Phase B (Organic): Acetonitrile.

    • Rationale: Acetonitrile is an excellent organic solvent for HPLC due to its low viscosity, low UV cutoff, and good eluotropic strength.[8]

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent (50:50 Acetonitrile:Water, v/v).[9]

    • Sonicate for 5 minutes or until fully dissolved.

    • Allow to cool to room temperature and dilute to the mark with the diluent.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used to establish the calibration curve.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain this compound.

    • Dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

    • Sonicate as needed to ensure complete dissolution.

    • Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.

HPLC Chromatographic Conditions

The following conditions have been optimized for the analysis of this compound.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD/UV detector is suitable.
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides excellent hydrophobic retention for naphthalene derivatives. The 150 mm length offers a good balance between resolution and analysis time.[5][6][7]
Mobile Phase Gradient elution with Mobile Phase A (0.1% H₃PO₄ in water) and Mobile Phase B (Acetonitrile)A gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any more hydrophobic impurities.
Gradient Program 0-10 min: 50-90% B; 10-12 min: 90% B; 12.1-15 min: 50% B (re-equilibration)This gradient should provide good separation of the target analyte from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.[5][6][7]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 220 nmCarboxylic acids and aromatic compounds typically exhibit strong absorbance in the low UV range.[10] A photodiode array (PDA) detector can be used to confirm peak purity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Run Time 15 minutesAllows for elution of the analyte and re-equilibration of the column.

Method Validation

To ensure the trustworthiness of the analytical results, the method must be validated.[10] Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaProtocol Summary
Linearity Correlation coefficient (r²) > 0.999Analyze the working standard solutions in triplicate. Plot the average peak area against concentration and perform a linear regression.[10]
Accuracy Recovery between 98.0% and 102.0%Analyze a sample of known concentration (or a spiked placebo) at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%Perform six replicate injections of a single standard solution.
Precision (Intermediate) RSD ≤ 2.0% over multiple days/analystsRepeat the precision study on a different day with a different analyst or instrument.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Determined by injecting progressively lower concentrations of the standard.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1The lowest concentration on the calibration curve that meets accuracy and precision criteria.[6]

Alternative and Confirmatory Analysis: LC-MS

For applications requiring higher sensitivity and selectivity, such as analysis in complex matrices or impurity profiling, liquid chromatography-mass spectrometry (LC-MS) is a powerful alternative.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is highly effective for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like an Orbitrap or Q-TOF can provide accurate mass measurements, enabling confident identification of the analyte and its related impurities.[11][12][13]

  • Isotope Pattern: The presence of a chlorine atom in this compound results in a characteristic isotopic pattern for the molecular ion, with an M+2 peak (from the ³⁷Cl isotope) that is approximately one-third the intensity of the M peak (from ³⁵Cl).[2] This pattern is a definitive confirmation of the presence of a chlorine-containing compound.

lcms_workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis lc1 HPLC Effluent ms1 ESI Source (Negative Mode) lc1->ms1 ms2 Mass Analyzer (e.g., Orbitrap) ms1->ms2 ms3 Detector ms2->ms3 d1 Extract Ion Chromatogram for [M-H]⁻ ms3->d1 d2 Confirm Isotopic Pattern (M and M+2) d1->d2 d3 High-Resolution Mass for Formula Confirmation d2->d3

Caption: Workflow for confirmatory analysis of this compound by LC-MS.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate protocol for the quantitative analysis of this compound. By explaining the scientific rationale behind each step, this guide empowers researchers and analysts to implement and adapt the method with confidence. The inclusion of validation parameters and alternative LC-MS detection ensures that the protocol can be applied to a wide range of scientific and quality control applications.

References

Introduction: Unlocking the Synthetic Potential of 7-Chloronaphthalene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocols for the Derivatization of 7-Chloronaphthalene-1-carboxylic Acid for Enhanced Reactivity

This compound is a valuable building block in medicinal chemistry and materials science, offering a rigid, aromatic scaffold with a defined substitution pattern. However, like most carboxylic acids, its direct use in nucleophilic substitution reactions, particularly in the formation of amide and ester bonds, is often inefficient. The carboxyl group is a relatively poor electrophile, and its acidic proton can complicate reactions by neutralizing basic reagents or catalysts.

To overcome these intrinsic limitations, the carboxylic acid moiety must be "activated" by converting it into a more reactive derivative. This process, known as derivatization, transforms the hydroxyl component of the carboxyl group into a better leaving group, dramatically enhancing the electrophilicity of the carbonyl carbon. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the theory and practice of derivatizing this compound, presenting robust protocols for its conversion into highly reactive acyl chlorides and its direct use in amide bond formation using modern coupling agents.

Theoretical Framework: The Principle of Carboxylic Acid Activation

The reactivity of a carboxylic acid derivative in acylation reactions is primarily governed by the nature of the leaving group attached to the carbonyl carbon. For a generic nucleophilic acyl substitution reaction, the mechanism involves the attack of a nucleophile (Nu) on the carbonyl carbon, followed by the departure of the leaving group (LG).

A good leaving group is a weak base, meaning its conjugate acid has a low pKa. The hydroxyl group (-OH) of an unactivated carboxylic acid is a strong base (pKa of H₂O ≈ 15.7) and therefore a poor leaving group. Derivatization strategies replace this -OH group with a much weaker base, such as a chloride ion (Cl⁻, pKa of HCl ≈ -7) or an activated ester, thereby facilitating nucleophilic attack and subsequent substitution.

This application note details two primary, high-yield strategies for activating this compound:

  • Conversion to 7-Chloro-1-naphthalenecarbonyl chloride: This method creates a highly reactive acyl chloride, an excellent intermediate for synthesizing esters, amides, and for use in Friedel-Crafts acylation reactions.[1] The reactivity of acyl chlorides is among the highest of the carboxylic acid derivatives.[2][3]

  • Direct Amide Coupling: This approach uses coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation in a one-pot synthesis, avoiding the isolation of a sensitive acyl chloride. This is particularly useful in medicinal chemistry for building complex molecules.[4][5]

Strategy 1: Synthesis of 7-Chloro-1-naphthalenecarbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. Reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are highly effective for this transformation. Thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.[6]

Mechanism Rationale: The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[7] This forms a reactive chlorosulfite intermediate, which possesses an excellent leaving group. A subsequent nucleophilic attack by the chloride ion (generated in the first step) on the carbonyl carbon leads to the formation of the acyl chloride and the release of SO₂ and HCl gas.[6][7]

Workflow for Acyl Chloride Formation```dot

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation A Dry Glassware (under inert atmosphere) B Add 7-Chloronaphthalene- 1-carboxylic acid A->B C Add Anhydrous Solvent (e.g., Toluene or DCM) B->C D Add Thionyl Chloride (SOCl₂) (dropwise at 0 °C) C->D E Add catalytic DMF (optional, accelerates reaction) D->E F Warm to Reflux (Monitor by IR or TLC) D->F E->F G Cool to Room Temp F->G H Remove Solvent & Excess SOCl₂ (under reduced pressure) G->H I Product: 7-Chloro-1-naphthalenecarbonyl chloride (use immediately or store under N₂) H->I

Caption: Simplified mechanism of amide formation using EDC as a coupling agent.

Detailed Protocol: EDC-Mediated Amide Synthesis

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • (Optional) 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)

  • Anhydrous solvent (e.g., DCM, DMF)

  • Tertiary base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification supplies (separatory funnel, silica gel, etc.)

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DCM or DMF.

  • Additive (Optional): If using, add HOBt (1.1 eq) to the solution and stir for 5 minutes.

  • Base Addition: Add a tertiary base such as DIPEA (2.0-3.0 eq) to the mixture. This neutralizes the HCl salt of EDC and the carboxylic acid proton.

  • Coupling Agent Addition: Add EDC·HCl (1.2-1.5 eq) to the reaction mixture in one portion.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

    • Expert Tip: Monitor the reaction by TLC or LC-MS. The consumption of the starting materials and the appearance of a new, typically less polar, product spot indicates amide formation.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 5% citric acid solution) to remove excess base and unreacted amine, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

    • The urea byproduct from EDC is typically water-soluble and is removed during these aqueous washes. [8]7. Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide can then be purified by silica gel column chromatography or recrystallization to yield the final product.

Comparative Summary of Derivatization Methods

FeatureAcyl Chloride Formation (via SOCl₂)Direct Amide Coupling (via EDC)
Reactivity of Intermediate Extremely HighHigh
Reaction Conditions Harsher (reflux, acidic gas byproduct)Milder (room temperature)
Substrate Scope Less suitable for acid/base-sensitive substratesBroad; compatible with many functional groups
Procedure Two-step process (synthesis then reaction)One-pot synthesis
Byproducts Gaseous (SO₂, HCl), easy to removeWater-soluble urea, removed by extraction
Key Application Synthesis of esters, Friedel-Crafts acylationPeptide synthesis, complex molecule assembly

References

Application Notes and Protocols: 7-Chloronaphthalene-1-carboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Naphthalene Derivative

7-Chloronaphthalene-1-carboxylic acid is a halogenated aromatic carboxylic acid with the molecular formula C₁₁H₇ClO₂.[1][2] The naphthalene scaffold, a fused two-ring aromatic system, provides a rigid and planar structure, which is a desirable characteristic for materials used in organic electronics. The presence of the chloro and carboxylic acid functional groups at the 7- and 1-positions, respectively, offers versatile synthetic handles for the construction of more complex molecules with tailored photophysical and electrochemical properties. This document provides detailed application notes and protocols for the utilization of this compound as a precursor in the synthesis of functional materials for organic light-emitting diodes (OLEDs).

The unique substitution pattern of this compound influences its chemical reactivity, making it a valuable building block in organic synthesis.[1] While naphthalene derivatives, in general, are crucial intermediates for dyes, pigments, and polymers, the specific functionalization of this molecule allows for its strategic incorporation into materials designed for advanced applications in materials science.[1]

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₁H₇ClO₂[1][2]
Molecular Weight 206.62 g/mol [2]
CAS Number 58926-30-0[2]
Appearance Solid (predicted)
Solubility Soluble in many organic solvents
Functional Groups Carboxylic Acid, Aryl Halide

Application in Organic Light-Emitting Diodes (OLEDs)

The rigid and planar naphthalene core of this compound provides excellent thermal stability and a foundation for efficient charge transport, making its derivatives suitable for various roles within an OLED device, including as hole transport materials (HTMs) and electron transport materials (ETMs). The chloro and carboxylic acid groups serve as reactive sites for established synthetic transformations to build these functional molecules.

Synthesis of Hole Transport Materials (HTMs) via Buchwald-Hartwig Amination

The chlorine atom on the naphthalene ring can be substituted with an amine through the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction is a powerful tool for forming carbon-nitrogen bonds. By reacting this compound (or its ester derivative) with various diarylamines, triarylamine-functionalized naphthalene derivatives can be synthesized. Triarylamines are a well-established class of hole-transporting materials known for their good electrochemical stability and ability to facilitate efficient hole injection and transport from the anode to the emissive layer in an OLED.

Protocol: Synthesis of a Naphthalene-Based Triarylamine HTM Precursor

This protocol describes a general procedure for the synthesis of a triarylamine derivative from this compound.

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • Methanol or Ethanol (anhydrous)

  • Diarylamine (e.g., diphenylamine, carbazole)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Workflow:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Hydrolysis (Optional) A This compound B Esterification (e.g., SOCl₂, MeOH) A->B C Methyl 7-chloronaphthalene-1-carboxylate B->C D Methyl 7-chloronaphthalene-1-carboxylate F Pd catalyst, Ligand, Base D->F E Diarylamine E->F G Naphthalene-based Triarylamine Ester F->G H Naphthalene-based Triarylamine Ester I Hydrolysis (e.g., LiOH, THF/H₂O) H->I J Naphthalene-based Triarylamine Carboxylic Acid I->J G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Acylhydrazide Synthesis cluster_2 Step 3: Cyclodehydration A This compound B 1. SOCl₂, Reflux 2. Hydrazine hydrate A->B C 7-Chloronaphthalene-1-carbohydrazide B->C D 7-Chloronaphthalene-1-carbohydrazide E Benzoyl chloride, Pyridine D->E F N'-Benzoyl-7-chloronaphthalene-1-carbohydrazide E->F G N'-Benzoyl-7-chloronaphthalene-1-carbohydrazide H POCl₃, Reflux G->H I 2-(7-Chloronaphthalen-1-yl)-5-phenyl-1,3,4-oxadiazole H->I G cluster_0 Device Fabrication Steps A ITO Substrate Cleaning B Spin-coat HIL (PEDOT:PSS) A->B C Spin-coat HTL (Naphthalene-based Triarylamine) B->C D Spin-coat EML C->D E Spin-coat ETM (Naphthalene-based Oxadiazole) D->E F Thermal Evaporation of EIL (LiF) E->F G Thermal Evaporation of Cathode (Al) F->G

References

Exploring the Bioactive Potential of 7-Chloronaphthalene-1-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthalene Scaffold as a Reservoir of Bioactivity

The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] Nature itself utilizes this versatile structure, and synthetic chemists have long been inspired to create novel derivatives with therapeutic potential. The inherent planarity and lipophilicity of the naphthalene core allow for effective interaction with biological macromolecules, while its susceptibility to substitution offers a canvas for fine-tuning pharmacological properties.[3]

This document focuses on the untapped potential of 7-Chloronaphthalene-1-carboxylic acid and its derivatives. The introduction of a chlorine atom at the 7-position and a carboxylic acid at the 1-position significantly alters the electronic and steric properties of the naphthalene core, suggesting the possibility of unique biological activities.[4] While direct studies on this specific molecule are limited, the vast body of research on related naphthalene derivatives provides a strong rationale for investigating its potential in several key therapeutic areas:

  • Anticancer Activity: Numerous naphthalene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5] The mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis.

  • Antimicrobial Activity: The naphthalene scaffold is a common feature in several antifungal and antibacterial agents.[1][6] Derivatives have been shown to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with biofilm formation.[1]

  • Anti-inflammatory Activity: Several naphthalene derivatives, including the well-known NSAID naproxen, exhibit potent anti-inflammatory properties.[7][8] These compounds often act by inhibiting enzymes such as cyclooxygenases (COX) that are central to the inflammatory cascade.

These application notes provide a roadmap for researchers to synthesize, characterize, and evaluate the biological activities of novel derivatives of this compound. The following protocols are designed to be robust and adaptable, providing a solid foundation for drug discovery and development efforts.

Part 1: Synthesis of this compound Derivatives

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a diverse library of derivatives, including esters and amides. These modifications can significantly impact the compound's solubility, bioavailability, and target engagement.

Protocol 1.1: Synthesis of Ester Derivatives

Objective: To synthesize ester derivatives of this compound via Fischer esterification.

Rationale: Esterification is a fundamental reaction that can improve the lipophilicity of a carboxylic acid, potentially enhancing its ability to cross cell membranes.

Materials:

  • This compound

  • Various alcohols (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in an excess of the desired alcohol.

  • Slowly add a catalytic amount (e.g., 5 mol%) of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1.2: Synthesis of Amide Derivatives

Objective: To synthesize amide derivatives of this compound.

Rationale: The formation of an amide bond can introduce new hydrogen bonding capabilities and alter the electronic properties of the molecule, potentially leading to novel biological interactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Various primary or secondary amines

  • Triethylamine (TEA) or Pyridine (base)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: In a fume hood, suspend 1 equivalent of this compound in anhydrous DCM. Add 2-3 equivalents of thionyl chloride or oxalyl chloride dropwise at 0°C. Add a catalytic amount of DMF if using oxalyl chloride. Allow the reaction to stir at room temperature until the solid dissolves and gas evolution ceases. Remove the excess reagent under reduced pressure to obtain the crude 7-chloro-1-naphthoyl chloride.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. In a separate flask, dissolve 1.2 equivalents of the desired amine and 1.5 equivalents of triethylamine in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude amide by recrystallization or column chromatography.

Part 2: In Vitro Biological Evaluation

The following protocols outline standard assays to screen the synthesized derivatives for potential anticancer, antimicrobial, and anti-inflammatory activities.

Protocol 2.1: Evaluation of Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions in a complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Data Analysis (IC50) H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 2.2: Evaluation of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Rationale: The MIC assay is a standard method for assessing the antimicrobial potency of a compound. It is crucial for the initial screening of potential new antibiotics.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in the appropriate broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare compound serial dilutions C Inoculate 96-well plate A->C B Prepare microbial inoculum (0.5 McFarland) B->C D Incubate (37°C, 18-24h) C->D E Visually inspect for turbidity D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2.3: Evaluation of Anti-inflammatory Activity (Inhibition of Nitric Oxide Production)

Objective: To assess the potential of the synthesized compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Therefore, inhibiting NO production is a key strategy for developing anti-inflammatory agents.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (cells + medium), an LPS-only group, and a positive control group (e.g., dexamethasone).

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Mix it with 50 µL of Griess Reagent in a new 96-well plate.

  • Absorbance Measurement: Incubate at room temperature for 15 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated cells.

Potential Signaling Pathway for Anti-inflammatory Action

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide iNOS->NO Inflammation Inflammation NO->Inflammation Compound 7-Chloronaphthalene-1- carboxylic acid derivative Compound->NFkB Inhibition?

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 7-Chloronaphthalene-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Chloronaphthalene-1-carboxylic acid (CAS 58926-30-0).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. The synthesis of this molecule presents a significant challenge due to the need for precise regioselectivity on the naphthalene core.[3] This guide provides in-depth, field-proven insights into the most common synthetic routes and their associated challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are three principal strategies, each with distinct advantages and challenges based on available starting materials and equipment:

  • Direct Chlorination of 1-Naphthoic Acid: An electrophilic aromatic substitution approach. While seemingly direct, this method often suffers from poor regioselectivity, leading to a mixture of isomers that are difficult to separate.[3]

  • Carboxylation of a 7-Chloro-1-halonaphthalene via Grignard Reaction: This is often the most reliable method for achieving high regioselectivity. It involves forming an organomagnesium (Grignard) reagent from a di-halogenated naphthalene, followed by reaction with carbon dioxide.[4][5]

  • Oxidation of 7-Chloro-1-naphthaldehyde: If the corresponding aldehyde is available, it can be oxidized to the carboxylic acid using various reagents. This method is typically high-yielding and straightforward.[6][7]

Q2: My target application requires very high purity. Which synthesis and purification strategy do you recommend?

A2: For high-purity applications, the Grignard carboxylation route followed by a two-step purification process is recommended. The Grignard reaction ensures precise installation of the carboxylic acid at the 1-position of 7-chloronaphthalene, minimizing isomeric impurities from the start. The recommended purification involves:

  • Acid-Base Extraction: To remove neutral impurities (e.g., unreacted starting material or biphenyl byproducts).[8][9]

  • Recrystallization: To remove any remaining related acidic impurities. The choice of solvent is critical for effective purification.[3]

Q3: What are the key solubility characteristics of this compound?

A3: Like many aromatic carboxylic acids, it exhibits low solubility in water but is soluble in many organic solvents.[10] For purification via acid-base extraction, it can be readily deprotonated with a mild base (e.g., sodium bicarbonate or sodium hydroxide) to form the highly water-soluble sodium 7-chloronaphthalene-1-carboxylate salt.[8] For recrystallization, polar aprotic or protic solvents at elevated temperatures are often effective.[3][10]

Troubleshooting Guide: Synthesis via Grignard Reaction

This section focuses on the most common and regioselective route: the carboxylation of a Grignard reagent derived from 7-chloro-1-bromonaphthalene.

Workflow for Grignard Synthesis Route

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification A 7-Chloro-1-bromonaphthalene D Grignard Reagent Formation (Reflux) A->D B Magnesium Turnings B->D C Anhydrous Diethyl Ether C->D E Cool to -7°C to 0°C D->E Cooling F Carboxylation (Add Dry Ice, CO₂) E->F Controlled Addition G Acidic Workup (e.g., HCl (aq)) F->G Protonation H Crude Product (in Ether) G->H I Acid-Base Extraction H->I J Recrystallization I->J K Final Product: 7-Chloronaphthalene- 1-carboxylic acid J->K

Caption: Workflow for the synthesis of this compound via Grignard carboxylation.

Q4: My Grignard reaction won't initiate. The solution remains colorless and the magnesium is unreactive. What's wrong?

A4: This is the most common failure point and is almost always due to the presence of water or unactivated magnesium.

  • Causality: Grignard reagents are potent nucleophiles and strong bases; they react readily with even trace amounts of protic solvents like water, which protonates and destroys the reagent.[11][12] The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which prevents reaction with the alkyl halide.

  • Troubleshooting Steps:

    • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried (oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon). Anhydrous ether is essential; use a freshly opened bottle or ether distilled from a drying agent.[12]

    • Activate the Magnesium: If dryness is assured, the magnesium surface is likely the issue. Add a small crystal of iodine to the flask.[5] The iodine will react with the magnesium surface, exposing fresh metal. A small amount of 1,2-dibromoethane can also be used as an activator. The initiation is marked by the disappearance of the iodine color and gentle bubbling from the magnesium surface.

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod (under inert atmosphere) to expose a fresh surface.

Q5: The Grignard reagent formed, but after adding dry ice and performing the workup, my yield is very low. Where did my product go?

A5: Low yield after successful Grignard formation typically points to issues during the carboxylation or workup steps.

  • Causality: The primary side reaction is the Grignard reagent reacting with the newly formed carboxylate salt or unreacted starting material. Maintaining a low temperature minimizes the rate of these side reactions. The workup must be sufficiently acidic to protonate all the carboxylate salt to the desired carboxylic acid.

  • Troubleshooting Steps:

SymptomPossible CauseRecommended Solution
Low Yield Reaction Temperature Too High: The Grignard reagent is reacting with the ketone intermediate that can form if two Grignard molecules react with one CO2.Cool the Grignard solution to between -7°C and 0°C in an ice-salt bath before adding the carbon dioxide.[5] Add the CO2 portion-wise as a finely crushed powder (dry ice) to maintain the low temperature.[13]
Low Yield Inefficient Quenching: The Grignard reagent may not have fully reacted with the CO2.Use a large excess of finely crushed dry ice. Ensure vigorous stirring to create a slurry and maximize surface area contact between the Grignard reagent and the CO2.
Product Loss Incomplete Protonation: The product may still be in the aqueous layer as the carboxylate salt if the pH is not low enough.During the acidic workup, add aqueous HCl until the aqueous layer is strongly acidic (pH 1-2, check with pH paper). Ensure all precipitated salts have redissolved.
Product Loss Insufficient Extraction: The product may not be fully extracted from the aqueous layer.Extract the acidified aqueous layer multiple times (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate or diethyl ether to ensure complete recovery.[14]

Troubleshooting Guide: Purification

Q6: My crude product is an impure, oily solid. How can I effectively purify it?

A6: An oily or discolored crude product indicates the presence of unreacted starting material, biphenyl homocoupling byproducts, or other neutral impurities. A combination of acid-base extraction and recrystallization is highly effective.

  • Causality: Carboxylic acids are acidic, a property that can be exploited for separation. By converting the acid to its salt, it becomes water-soluble, while neutral organic impurities remain in the organic phase. Recrystallization then purifies the acid based on differences in solubility between the product and any remaining structurally similar impurities.[3][8]

Logical Flow for Product Purification

G A Crude Product in Organic Solvent (e.g., Diethyl Ether) B Add Aqueous Base (e.g., 1M NaOH) & Mix A->B C Separate Layers B->C D Aqueous Layer (Contains Sodium 7-chloronaphthalene-1-carboxylate) C->D Phase 1 E Organic Layer (Contains Neutral Impurities) C->E Phase 2 G Cool in Ice Bath & Acidify with conc. HCl (pH < 2) D->G F Discard E->F H Precipitated Solid Forms G->H I Collect Solid by Filtration H->I J Recrystallize from Hot Solvent (e.g., Toluene) I->J K Pure Crystalline Product J->K

Caption: A step-by-step workflow for the purification of the target carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for Grignard carboxylation.[5]

Materials:

  • 7-chloro-1-bromonaphthalene

  • Magnesium turnings

  • Iodine (one small crystal)

  • Anhydrous diethyl ether

  • Dry Ice (CO₂)

  • Hydrochloric acid (conc.)

  • Sodium hydroxide

  • Toluene

Procedure:

  • Setup: Assemble an oven-dried 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Maintain a positive pressure of dry argon or nitrogen throughout the reaction.

  • Grignard Initiation: To the flask, add magnesium turnings (1.2 eq) and a single crystal of iodine. Cover with anhydrous diethyl ether (50 mL).

  • Reagent Addition: Dissolve 7-chloro-1-bromonaphthalene (1.0 eq) in anhydrous diethyl ether (150 mL) and add it to the dropping funnel. Add a small portion (~10%) of the halide solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle reflux), gently warm the flask with a water bath. Once initiated, add the remaining solution dropwise at a rate that maintains a steady reflux.

  • Reaction Completion: After the addition is complete, continue to stir and reflux the mixture for an additional 60 minutes to ensure full conversion.

  • Carboxylation: Cool the reaction mixture in an ice-salt bath to approximately -7°C.[5] While stirring vigorously, add finely crushed dry ice in small portions, ensuring the temperature does not rise above 0°C. Continue adding dry ice until the exothermic reaction ceases. Allow the mixture to slowly warm to room temperature.

  • Workup: Slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl. Transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.

  • Purification (Acid-Base): Extract the combined ether layers with 1M NaOH (aq) (3 x 100 mL). Combine the basic aqueous layers, cool in an ice bath, and acidify with concentrated HCl until a precipitate forms and the pH is ~1-2.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water until the filtrate is free of acid, and dry under vacuum.

  • Final Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot toluene. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration.

References

Technical Support Center: Purification of 7-Chloronaphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Chloronaphthalene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this compound by crystallization. As a key intermediate in the synthesis of dyes and potential pharmaceutical agents, achieving high purity is paramount.[1][2] This document provides in-depth troubleshooting advice and foundational knowledge to ensure your crystallization is successful, efficient, and reproducible.

Troubleshooting Guide: Common Crystallization Issues & Solutions

This section addresses specific problems you may encounter during the crystallization of this compound. The solutions are based on established principles of physical organic chemistry and extensive laboratory experience.

Question 1: My compound "oiled out" during cooling, forming a liquid layer instead of solid crystals. What happened and how can I recover my product?

Answer:

"Oiling out" is a common issue in crystallization and typically occurs for one of two reasons:

  • High Solute Concentration: The concentration of your solute in the solvent is so high that upon cooling, the solution becomes supersaturated at a temperature that is above the melting point of your compound in that specific solvent mixture.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to orient themselves into an ordered crystal lattice, causing them to crash out as a disordered, supercooled liquid.

The planar, aromatic structure of this compound, combined with its carboxylic acid group, allows for strong intermolecular interactions, but these require time to form correctly.[3]

Corrective Actions:

  • Re-heat and Dilute: The most effective solution is to reheat the flask until the oil completely redissolves. Then, add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation level.[4] Allow this less concentrated solution to cool more slowly.

  • Modify the Solvent System: If the problem persists, consider adding a co-solvent in which the compound is more soluble (a "soluble solvent"). This can lower the temperature at which saturation occurs.[4]

  • Induce Crystallization Above the Oiling-Out Temperature: If you know the approximate temperature at which oiling occurs, try to induce crystallization at a slightly higher temperature by scratching the flask or adding a seed crystal.

Question 2: The solution has cooled to room temperature, and even after being in an ice bath, no crystals have formed. What should I do next?

Answer:

The failure of a compound to crystallize from a cooled solution indicates that the solution is not sufficiently supersaturated. This can be due to excessive solvent or the presence of impurities that inhibit nucleation.

Step-by-Step Induction Methods:

  • Scratching: Use a glass stirring rod to vigorously scratch the inside surface of the flask at the air-liquid interface.[5] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the solution.[4] This "seed" provides a template for other molecules to crystallize upon. If you don't have a pure sample, you can sometimes dip a glass rod into the solution, let the solvent evaporate off the tip, and then re-insert the rod with its thin film of solid residue.[4]

  • Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used.[4] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Then, allow the solution to cool again.

  • Consider a Different Solvent: If all else fails, your chosen solvent may simply be too good at dissolving the compound. You may need to evaporate the solvent completely and re-attempt the crystallization with a different solvent system.[4]

Question 3: My crystallization occurred very rapidly, forming a very fine powder. Is this a problem, and if so, how can I prevent it?

Answer:

Yes, this can be a significant problem. Rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice, which defeats the purpose of the purification.[4] The ideal crystallization involves slow and steady crystal growth over a period of 15-30 minutes, which allows for the selective incorporation of the desired molecule into the lattice, excluding impurities.[4]

Causes and Prevention:

  • Cause: The solution was too concentrated, or it was cooled too quickly (e.g., by placing a boiling hot flask directly into an ice bath).

  • Prevention:

    • Use More Solvent: Start by dissolving the crude solid in slightly more than the minimum amount of boiling solvent. This ensures the solution remains unsaturated for a longer period during cooling, promoting slower crystal growth.[4]

    • Slow, Gradual Cooling: Allow the flask to cool slowly on the benchtop, insulated with a paper towel or cork ring.[5] Only after it has reached room temperature and crystal growth has ceased should you move it to an ice bath to maximize the yield.

Question 4: My final product is still colored, even after crystallization. How can I remove colored impurities?

Answer:

Colored impurities are often large, polar, or conjugated molecules that can be effectively removed using activated charcoal.

Procedure for Decolorization:

  • Dissolve the impure, colored this compound in the appropriate amount of hot solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Adding charcoal to a boiling solution can cause it to boil over violently.

  • Re-heat the mixture to boiling for a few minutes, swirling gently. The charcoal has a high surface area that adsorbs the colored impurities.[6]

  • Perform a hot filtration using a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. It is wise to pre-heat the funnel and receiving flask.

  • Allow the now-colorless filtrate to cool slowly to induce crystallization as you would normally.

Question 5: My final yield of pure crystals is very low. How can I improve recovery?

Answer:

Low yield is a trade-off for high purity, but several factors can be optimized.

Troubleshooting Low Yield:

  • Excessive Solvent: Using too much solvent is the most common cause of low recovery, as a significant portion of the product will remain in the "mother liquor" even after cooling.[4] Use the minimum amount of hot solvent required for complete dissolution, with only a small excess to prevent premature crystallization.

  • Premature Crystallization: If the product crystallizes during a hot filtration step, you will lose a significant amount of material. Ensure your funnel and receiving flask are hot, and perform the filtration as quickly as possible.

  • Incomplete Cooling: Ensure the flask has spent adequate time in an ice bath (at least 15-20 minutes) to maximize precipitation before filtration.

  • Washing with Warm Solvent: When washing the filtered crystals, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[7]

Frequently Asked Questions (FAQs)

Question 1: What are the characteristics of a good crystallization solvent for this compound?

Answer:

The ideal solvent for crystallization follows several key principles:[5]

  • High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.

  • Low Solubility at Low Temperature: The compound should be poorly soluble or insoluble in the same solvent at room temperature or in an ice bath. This differential solubility is what drives the crystallization process.

  • Volatility: The solvent should have a relatively low boiling point so that it can be easily removed from the final crystals during drying.

  • Inertness: The solvent must not react with the this compound.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing them to be filtered out) or highly soluble in the cold solvent (so they remain in the mother liquor).

Based on the structure (an aromatic carboxylic acid), suitable solvents to screen would include acetic acid, toluene, ethanol, or mixed solvent systems like ethanol/water or toluene/hexane.[8][9]

Question 2: What are the most likely impurities in my crude this compound sample?

Answer:

Impurities will depend on the synthetic route used. Common synthesis methods include the chlorination of naphthalene derivatives or the carboxylation of 7-chloronaphthalene.[1] Potential impurities could include:

  • Polychlorinated Naphthalenes: Over-chlorination can lead to di- or tri-chlorinated naphthalene species.[1]

  • Isomeric Products: The chlorination or carboxylation reactions may not be perfectly regioselective, leading to other isomers of chloronaphthalene-carboxylic acid.

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials like 1-naphthoic acid or 7-chloronaphthalene.[1]

  • Reagents and Catalysts: Residual catalysts (e.g., iron salts) or reagents from the synthesis.[1]

Question 3: What safety precautions should I take during this procedure?

Answer:

Standard laboratory safety protocols must be followed. Specifically:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations, especially those involving heating organic solvents, should be performed in a certified chemical fume hood.

  • Heating: When heating flammable organic solvents, use a steam bath, heating mantle, or hot plate. Never use an open flame. Add a boiling stone to prevent bumping.[7]

  • Chemical Hazards: While specific toxicity data for this compound is limited, related compounds like other chlorinated naphthalenes and carboxylic acids can be irritants.[10] Treat the compound as potentially harmful if swallowed, and as a skin and eye irritant.[10]

Data Summary: Solvent Selection

SolventPolarityBoiling Point (°C)Expected Solubility Behavior for this compound
Water High100Insoluble at all temperatures. Potentially useful as an anti-solvent.
Ethanol High78Likely soluble at room temperature, making it a poor choice alone. May be useful in a mixed system with water.
Toluene Low111Good candidate. Expected low solubility when cold and high solubility when hot due to similar aromatic character.
Acetic Acid High (Polar Protic)118Excellent candidate. Carboxylic acids often have good solubility in hot acetic acid and crystallize well upon cooling.
Hexane Very Low69Likely insoluble at all temperatures. Potentially useful as an anti-solvent with a more polar solvent like toluene.
Acetone Medium56Likely too soluble at room temperature for effective crystallization.

Experimental Protocol: Crystallization of this compound

This protocol outlines a robust method for purification.

1. Solvent Selection (Small Scale Test): a. Place ~20-30 mg of your crude material into a small test tube. b. Add a potential solvent (e.g., toluene) dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable. c. If it does not dissolve, gently heat the test tube. Continue adding the solvent dropwise until the solid just dissolves at the boiling point. d. Allow the test tube to cool to room temperature, then place it in an ice bath. An ideal solvent will show abundant crystal formation.[5]

2. Main Crystallization Procedure (Scale-up): a. Place the crude this compound (e.g., 2.0 g) into an appropriately sized Erlenmeyer flask (e.g., 50 mL). b. Add the chosen solvent (e.g., toluene) in small portions while heating the flask with swirling. Add just enough hot solvent to fully dissolve the solid. c. (Optional - Decolorization): If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and boil for 2-3 minutes. d. (Optional - Hot Filtration): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask. e. Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin. f. Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal precipitation.

3. Isolation and Drying: a. Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of the cold crystallization solvent. b. Swirl the flask to create a slurry and pour the contents into the Büchner funnel with the vacuum applied. c. Wash the crystals with two small portions of ice-cold solvent to remove any adhering mother liquor. d. Continue to draw air through the crystals for several minutes to partially dry them. e. Transfer the purified crystals to a watch glass, break up any clumps, and allow them to air dry completely or dry in a vacuum oven at a temperature well below the melting point.

Visual Troubleshooting Workflow

The following diagram provides a logical pathway for addressing common crystallization issues.

TroubleshootingWorkflow start Start: Hot, Saturated Solution cool Allow to Cool Slowly start->cool observe Observe at Room Temp cool->observe oiled_out Problem: 'Oiled Out' observe->oiled_out Liquid Layer Forms no_crystals Problem: No Crystals Formed observe->no_crystals Clear Solution Remains good_crystals Good Crystals Formed observe->good_crystals Solid Precipitates reheat Re-heat to Dissolve oiled_out->reheat add_solvent Add More Hot Solvent (5-10%) reheat->add_solvent add_solvent->cool Retry Cooling scratch Try Scratching / Seeding no_crystals->scratch success Crystals Form scratch->success Yes still_no_crystals Still No Crystals? scratch->still_no_crystals No reduce_volume Boil Off Excess Solvent still_no_crystals->reduce_volume Yes reduce_volume->cool Retry Cooling ice_bath Cool in Ice Bath good_crystals->ice_bath filter_wash Vacuum Filter & Wash (Cold Solvent) ice_bath->filter_wash dry Dry Crystals filter_wash->dry finish End: Pure Product dry->finish

References

Challenges in the regioselective synthesis of 7-Chloronaphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-Chloronaphthalene-1-carboxylic acid

Welcome to the technical support guide for the regioselective synthesis of this compound (CAS 58926-30-0). This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of naphthalene functionalization. The unique 1,7-substitution pattern of this molecule presents significant regiochemical challenges that are not solvable by straightforward electrophilic aromatic substitution.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format, followed by detailed troubleshooting protocols for the most viable synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The core challenge lies in controlling the regioselectivity on the naphthalene scaffold. Naphthalene has two electronically distinct positions for substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7).

  • Kinetic vs. Thermodynamic Control: Under kinetically controlled conditions, electrophilic aromatic substitution (EAS) reactions preferentially occur at the α-position (C1) because the corresponding carbocation intermediate is better stabilized by resonance.[3][4] However, under thermodynamic control, substitution at the β-position (C2) can be favored for sterically bulky groups to minimize steric hindrance with the adjacent ring's peri-hydrogen.[3][4]

  • Directing Effects: Achieving a specific 1,7-disubstitution pattern is highly complex. The directing effects of the first substituent on the second incoming group do not follow simple ortho/para/meta rules as in benzene chemistry and often result in a mixture of isomers.[2] Direct chlorination of 1-naphthoic acid, for instance, yields a mixture of products and is not a viable route to the pure 7-chloro isomer.[1]

Q2: Can I synthesize this molecule using direct chlorination of 1-naphthoic acid or carboxylation of 7-chloronaphthalene?

Direct electrophilic aromatic substitution approaches are not recommended for this target molecule.

  • Chlorination of 1-Naphthoic Acid: The carboxylic acid group is deactivating and its directing influence on the naphthalene ring system would lead to substitution at other positions (primarily C5 and C8), not selectively at C7.

  • Carboxylation of 7-Chloronaphthalene: Direct carboxylation of an unactivated aryl chloride is extremely difficult. While methods like Kolbe-Schmitt carboxylation exist, they are typically for phenols. Friedel-Crafts carboxylation is also not feasible.

Q3: What are the most promising and reliable synthetic strategies for obtaining the 1,7-isomer?

Based on established synthetic transformations, two strategies stand out for their potential to deliver the desired regiochemistry:

  • Carboxylation of a Grignard Reagent: This route involves the preparation of a Grignard reagent from a 1,7-dihalonaphthalene precursor (e.g., 7-chloro-1-bromonaphthalene) followed by quenching with carbon dioxide.[5] This is often the more direct and higher-yielding approach if the starting dihalide is accessible.

  • The Sandmeyer Reaction: This classic transformation converts an aromatic amine into a halide.[6][7][8][9] The synthesis would start from an appropriately substituted aminonaphthalene, such as 7-aminonaphthalene-1-carboxylic acid, which is then converted to the target molecule via diazotization followed by treatment with a copper(I) chloride catalyst.

Below, we provide detailed troubleshooting guides for both of these advanced synthetic routes.

Troubleshooting Guide 1: Synthesis via Grignard Reagent Carboxylation

This method is predicated on the successful formation of a Grignard reagent from 7-chloro-1-bromonaphthalene and its subsequent reaction with CO₂. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective Grignard formation at the C1 position.

G A 7-Chloro-1-bromonaphthalene B Mg(0), THF (Grignard Formation) A->B Activation C 7-Chloro-1-naphthyl- magnesium bromide B->C Reagent Formed D 1. CO₂ (Dry Ice) 2. H₃O⁺ Workup (Carboxylation) C->D Quench E 7-Chloronaphthalene- 1-carboxylic acid D->E Product

Caption: Workflow for Grignard Carboxylation.

Problem 1: Grignard reagent fails to form or the reaction is sluggish.

  • Root Cause Analysis: The primary reason for Grignard reaction failure is the passivation of the magnesium metal surface by a layer of magnesium oxide. Additionally, trace amounts of water in the solvent or on the glassware will quench the Grignard reagent faster than it can form.[10]

  • Troubleshooting & Optimization:

    • Magnesium Activation (Critical): Do not use magnesium turnings directly from the bottle. Activate them immediately before use by one of these methods:

      • Iodine: Add a single crystal of iodine to the flask containing magnesium and THF. The brown color of I₂ will disappear as the surface is activated.

      • 1,2-Dibromoethane: Add a small amount (a few drops) of 1,2-dibromoethane to the magnesium suspension. Vigorous bubbling (ethylene formation) indicates activation.[10]

      • Mechanical: Vigorously stir the magnesium turnings under argon for several hours to break up the oxide layer.

    • Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

    • Initiation: Add a small portion of the 7-chloro-1-bromonaphthalene solution to the activated magnesium. A gentle exotherm or the appearance of a cloudy/brownish color indicates initiation. If it does not start, gently warm the flask with a heat gun. Once initiated, add the remainder of the aryl bromide solution dropwise to maintain a gentle reflux.

Problem 2: Low yield of the carboxylic acid after quenching with CO₂.

  • Root Cause Analysis: The Grignard reagent is a powerful nucleophile and base. It can be consumed by atmospheric moisture or oxygen during the transfer and quenching process. Inefficient delivery of CO₂ is also a common culprit.[11]

  • Troubleshooting & Optimization:

    • CO₂ Source: Use finely crushed, high-purity dry ice. Do not use older dry ice which may have accumulated water ice from atmospheric condensation.

    • Inverse Addition: For the best results, perform an "inverse addition." Prepare a slurry of excess crushed dry ice in anhydrous THF in a separate flask under an argon atmosphere. Transfer the prepared Grignard reagent solution via cannula into this rapidly stirred slurry. This ensures the Grignard reagent always encounters an excess of CO₂, minimizing side reactions.

    • Atmosphere: Maintain a positive pressure of an inert gas throughout the entire process, including the quench, to prevent atmospheric side reactions.

Troubleshooting Guide 2: Synthesis via The Sandmeyer Reaction

This route is viable if the starting material, 7-aminonaphthalene-1-carboxylic acid, is available. It involves the conversion of the amino group to a diazonium salt, which is then displaced by chloride using a copper(I) catalyst.

G A 7-Amino-naphthalene- 1-carboxylic acid B NaNO₂, HCl 0-5 °C (Diazotization) A->B Formation of Diazonium Salt C Naphthalene-7-diazonium- 1-carboxylate B->C D CuCl, HCl (Sandmeyer Reaction) C->D Displacement E 7-Chloronaphthalene- 1-carboxylic acid D->E Product

Caption: Workflow for the Sandmeyer Reaction.

Problem 1: Vigorous foaming, nitrogen evolution, and formation of dark tars during diazotization.

  • Root Cause Analysis: The aryl diazonium salt is thermally unstable. If the temperature rises above 5-10 °C, it will rapidly decompose, primarily to the corresponding phenol and other degradation products.[6][8]

  • Troubleshooting & Optimization:

    • Strict Temperature Control: This is the most critical parameter. Perform the diazotization in a jacketed reactor or a flask immersed in an ice-salt or acetone/dry ice bath to maintain an internal temperature of 0-5 °C.

    • Slow Reagent Addition: Dissolve the sodium nitrite in water and add this solution slowly and dropwise to the acidic solution of the amine. Monitor the temperature closely and adjust the addition rate to prevent any exotherm.

    • Immediate Use: Do not attempt to isolate the diazonium salt. Use the freshly prepared, cold solution immediately in the subsequent Sandmeyer step.

Problem 2: Low yield of this compound and significant formation of 7-hydroxynaphthalene-1-carboxylic acid.

  • Root Cause Analysis: This indicates that the copper(I)-catalyzed displacement is being outcompeted by simple hydrolysis of the diazonium salt. This can be due to an inactive catalyst or reaction conditions that are too slow or too warm. The Sandmeyer reaction is believed to proceed via a radical mechanism involving a single-electron transfer from the copper(I) catalyst.[7][9]

  • Troubleshooting & Optimization:

    • Catalyst Preparation: Use a freshly prepared solution of copper(I) chloride. A common procedure is to reduce an aqueous solution of copper(II) sulfate with sodium bisulfite or ascorbic acid, followed by the addition of sodium chloride. The white CuCl precipitate should be washed and used promptly.

    • Reaction Setup: Add the cold diazonium salt solution slowly to the vigorously stirred, pre-heated (typically 50-60 °C, but check literature for your specific substrate) solution of CuCl in concentrated HCl. A controlled evolution of nitrogen gas should be observed.

    • Stoichiometry: Ensure you are using a catalytic or stoichiometric amount of CuCl as required by the specific protocol. Using catalytic amounts is common in modern variations of the reaction.[8]

Comparative Summary of Synthetic Routes

FeatureRoute 1: Grignard CarboxylationRoute 2: Sandmeyer Reaction
Starting Material 7-Chloro-1-bromonaphthalene7-Aminonaphthalene-1-carboxylic acid
Key Reagents Magnesium (activated), CO₂ (dry ice), Anhydrous THFNaNO₂, HCl, CuCl
Critical Parameter Rigorous anhydrous conditionsStrict temperature control (0-5 °C)
Pros Generally higher yielding; more direct C-C bond formation.Tolerant of some functional groups; classic, well-documented reaction.
Cons Highly sensitive to moisture and air; precursor may be difficult to source.Diazonium salts are unstable/potentially explosive; precursor synthesis can be complex.

Experimental Protocols

Protocol 1: Carboxylation of 7-chloro-1-bromonaphthalene via Grignard Reagent

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of argon.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a magnetic stir bar and a single crystal of iodine. Cover with anhydrous tetrahydrofuran (THF). Stir until the iodine color fades.

  • Grignard Formation: Dissolve 7-chloro-1-bromonaphthalene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add a small portion (approx. 10%) to the magnesium suspension to initiate the reaction. Once initiated (observe a gentle exotherm), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours to ensure complete formation.

  • Carboxylation: In a separate flame-dried flask, add a large excess of crushed dry ice and cover with anhydrous THF. Cool this slurry in an acetone/dry ice bath.

  • Quenching: Slowly transfer the prepared Grignard solution to the dry ice slurry via a cannula under a positive argon pressure. Stir vigorously during the addition.

  • Work-up: Once the addition is complete and the mixture has warmed to room temperature, cautiously quench the reaction by adding 1 M aqueous HCl. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Sandmeyer Reaction of 7-aminonaphthalene-1-carboxylic acid

  • Diazotization: In a beaker, suspend 7-aminonaphthalene-1-carboxylic acid (1.0 equivalent) in a mixture of water and concentrated HCl. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. Prepare a solution of sodium nitrite (1.1 equivalents) in a small amount of cold water. Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature strictly between 0 and 5 °C. Stir for an additional 20-30 minutes at 0 °C after the addition is complete.

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl, ~1.2 equivalents) in concentrated HCl.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuCl solution. A vigorous evolution of N₂ gas should be observed. The rate of addition should be controlled to manage the effervescence.

  • Reaction Completion & Work-up: After the addition is complete, the mixture may be gently warmed (e.g., to 50 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt. Cool the reaction mixture to room temperature and collect the precipitated solid product by filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

References

Technical Support Center: Purification of 7-Chloronaphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Chloronaphthalene-1-carboxylic acid (CAS No. 58926-30-0). This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this compound. Achieving high purity is critical for reliable downstream applications, and this guide provides in-depth, troubleshooting-focused answers to frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)
FAQ 1: How can I assess the initial purity of my synthesized this compound?

A multi-faceted analytical approach is essential for accurately determining the purity of your product. No single technique tells the whole story.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and identifying proton-bearing impurities. The carboxylic acid proton of the target compound typically appears as a broad singlet far downfield (~12.5 ppm), while the aromatic region (7.3-8.5 ppm) should show a distinct splitting pattern for the six naphthalene protons.[1] Integration of impurity peaks relative to the product peaks can provide a quantitative estimate of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A well-developed HPLC method can separate the target compound from isomers, starting materials, and other byproducts.[2] Purity is typically reported as a percentage of the total peak area.

  • Mass Spectrometry (MS): MS confirms the molecular weight of your product. For this compound (C₁₁H₇ClO₂), expect a molecular ion peak at m/z 206 and a characteristic M+2 isotope peak at m/z 208 with roughly one-third the intensity, confirming the presence of a single chlorine atom.[1]

  • Infrared (IR) Spectroscopy: While less quantitative for purity, IR is excellent for functional group confirmation. Key signals include a very broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹) and a sharp, strong carbonyl (C=O) stretch (1700-1710 cm⁻¹).[1] The absence of peaks from key impurities (e.g., a nitrile C≡N stretch around 2200-2250 cm⁻¹ if coming from a nitrile precursor) can indicate successful conversion.[3]

Analytical Technique Key Signature for this compound Primary Use in Purity Assessment
¹H NMR Broad singlet ~12.5 ppm (COOH), Aromatic signals 7.3-8.5 ppm.[1]Structural verification, detection of proton-containing impurities.
Mass Spectrometry M+ peak at m/z 206, M+2 peak at m/z 208.[1]Molecular weight confirmation.
IR Spectroscopy Broad O-H (2500-3300 cm⁻¹), Strong C=O (1700-1710 cm⁻¹).[1]Functional group confirmation, absence of certain impurity functional groups.
HPLC Single major peak at a characteristic retention time.Quantitative purity determination, separation of isomers.
FAQ 2: What are the most common impurities I should expect?

Impurities are almost always a direct result of the synthetic route employed. Understanding your synthesis is key to anticipating the impurities.

  • Isomeric Byproducts: If your synthesis involves direct chlorination of 1-naphthoic acid, regioselectivity is a major challenge.[1] You can expect other isomers of chloronaphthalene-1-carboxylic acid (e.g., 5-chloro, 6-chloro, 8-chloro isomers) which can be very difficult to separate due to similar physical properties.[4]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product. Common examples include 1-naphthoic acid, 7-chloronaphthalene, or 7-chloronaphthalene-1-carbonitrile.[1][5]

  • Reaction Intermediates: Syntheses involving the hydrolysis of a nitrile precursor may contain the corresponding amide intermediate if the hydrolysis is incomplete.[6][7]

  • Solvents and Reagents: Residual solvents or reagents from the reaction or workup can also be present.

Synthesis_Impurities cluster_0 Route 1: Chlorination of 1-Naphthoic Acid cluster_1 Route 2: Hydrolysis of Nitrile S1 1-Naphthoic Acid P1 Crude Product S1->P1 Incomplete Reaction I1 Isomeric Impurities (e.g., 5-chloro-, 8-chloro-) P1->I1 Final Pure 7-Chloronaphthalene -1-carboxylic acid P1->Final Purification Needed S2 7-Chloronaphthalene -1-carbonitrile I2 Amide Intermediate S2->I2 Partial Hydrolysis P2 Crude Product S2->P2 Incomplete Reaction I2->P2 Incomplete Hydrolysis P2->Final Purification Needed

Caption: Common synthetic routes and their associated potential impurities.

Part 2: Troubleshooting Purification

This section provides detailed protocols and troubleshooting advice for the most effective purification techniques.

Issue 1: My product has significant impurities after initial isolation. Which purification method should I try first?

For a carboxylic acid like this, a combination of acid-base extraction followed by recrystallization is often the most effective starting point.

Rationale: Acid-base extraction is a chemical method that separates compounds based on their acidic or basic properties. It is highly effective at removing neutral impurities (like unreacted 7-chloronaphthalene) and basic impurities. Recrystallization is a physical method that purifies based on differences in solubility and is excellent for removing closely related isomers and other impurities that acid-base extraction cannot.[8][9]

This protocol is designed to remove neutral organic impurities.

  • Dissolution: Dissolve the crude solid in a suitable organic solvent in which both the product and impurities are soluble (e.g., diethyl ether or ethyl acetate).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous basic solution, such as 1 M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The this compound will deprotonate to form its water-soluble sodium salt, moving into the aqueous layer. Neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers. Perform a "back-wash" by extracting the combined aqueous layers once with fresh organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 2 M HCl) with stirring until the solution is acidic (pH ~2, check with pH paper). The purified this compound will precipitate out as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash the filter cake with cold deionized water to remove residual salts, and dry thoroughly.

Issue 2: I tried recrystallization, but the compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated above the melting point of the solute. This prevents the slow, ordered process of crystallization.

Causality: This is often caused by using a solvent in which the compound is too soluble, heating the solution too much, or the presence of impurities that depress the melting point of the solute.

Troubleshooting Steps:

  • Add More Solvent: While keeping the solution hot, add more of the same solvent until the oil fully dissolves. Then, allow it to cool slowly.

  • Lower the Temperature: Reheat the mixture until the oil dissolves, but do not bring it to the boiling point of the solvent. A temperature just sufficient to dissolve the solid is ideal.

  • Change the Solvent System: This is the most robust solution. Use a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble). Then, while hot, slowly add a "poor" solvent (one in which it is insoluble) until the solution just becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to make it clear again, then cool slowly.

Recrystallization_Troubleshooting Start Problem: Compound 'Oiled Out' S1 Action: Re-heat to dissolve oil. Add more solvent until clear. Cool slowly. Start->S1 Q1 Did adding more solvent and re-cooling work? Success Success: Crystals Formed Q1->Success Yes S2 Action: Use a two-solvent system. Dissolve in a 'good' solvent. Add a 'poor' solvent until cloudy. Re-clarify and cool slowly. Q1->S2 No S1->Q1 S2->Success

Caption: Decision tree for troubleshooting when a compound oils out during recrystallization.

Issue 3: My yield from recrystallization is very low. How can I improve it?

Low yield is a common problem and can usually be traced to a few key experimental choices.

Causality & Solutions:

  • Using Too Much Solvent: This is the most frequent cause. If too much solvent is used, the solution will not become saturated upon cooling, and much of the product will remain dissolved.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.

  • Cooling Too Quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Insulating the flask can help. Once at room temperature, place it in an ice bath to maximize crystal formation.

  • Premature Crystallization: If the compound crystallizes in the hot solution during filtration, you will lose product.

    • Solution: Use a pre-heated funnel and flask for the hot filtration step. Keep the solution near its boiling point during filtration.

Issue 4: After recrystallization, my product is still not pure enough. What's the next step?

If a single recrystallization is insufficient, especially for removing persistent isomers, you have two main options:

  • Repeat the Recrystallization: A second or even third recrystallization, perhaps with a different solvent system, can often remove the remaining impurities.[1] Each cycle results in some product loss, but purity should increase.

  • Preparative Chromatography: For very difficult separations, silica gel column chromatography is the method of choice.[10]

    • Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent system). Since carboxylic acids can streak on silica, it is often beneficial to add a small amount of acetic or formic acid to the eluent.

    • Solvent System (Eluent): A good starting point for a polar compound like this is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). Use thin-layer chromatography (TLC) to determine the optimal solvent ratio that gives good separation (Rf value for the product between 0.2-0.4).

  • Column Packing: Pack a glass column with silica gel slurried in your chosen non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Run the eluent through the column, applying positive pressure. Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.

Part 3: The Purification Workflow

For achieving the highest purity, a systematic, multi-step approach is recommended. The following workflow integrates the techniques discussed.

Purification_Workflow Crude Crude Product (from synthesis) Step1 Step 1: Acid-Base Extraction Crude->Step1 Check1 Purity Check (TLC/HPLC) Step1->Check1 Step2 Step 2: Recrystallization Check1->Step2 Neutral impurities removed, but isomers may remain Check2 Purity Check (HPLC/NMR) Step2->Check2 Step3 Optional Step 3: Column Chromatography Check2->Step3 Purity < 99% (difficult isomers) Final High-Purity Product (>99%) Check2->Final Purity > 99% Step3->Final

Caption: A systematic workflow for purifying this compound.

References

Technical Support Center: Synthesis of 7-Chloronaphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 7-Chloronaphthalene-1-carboxylic acid (CAS 58926-30-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, offering field-proven insights, troubleshooting solutions, and detailed protocols. The synthesis of this molecule is a significant challenge, primarily due to the need for precise regioselective chlorination of the naphthalene ring system to avoid isomeric byproducts.[1]

Synthesis Overview & Core Logic

The primary routes to this compound involve either introducing the chlorine atom to a pre-existing carboxylated naphthalene or adding the carboxyl group to a chlorinated naphthalene. The most traditional and frequently discussed method is the direct electrophilic chlorination of 1-naphthoic acid.[1]

The following workflow diagram illustrates the key decision points and stages in a typical synthesis campaign.

Synthesis_Workflow cluster_prep Phase 1: Preparation & Reaction Setup cluster_reaction Phase 2: Synthesis cluster_purification Phase 3: Work-up & Purification cluster_analysis Phase 4: Analysis & Release Start Starting Material Selection (e.g., 1-Naphthoic Acid) Reagents Reagent Qualification (Chlorinating Agent, Catalyst, Solvent) Start->Reagents Setup Reaction Assembly (Inert atmosphere, Temp. control) Reagents->Setup Reaction Controlled Electrophilic Chlorination Setup->Reaction Monitoring In-Process Control (TLC, HPLC, GC-MS) Reaction->Monitoring Quench Reaction Quenching Monitoring->Quench Workup Aqueous Work-up (Catalyst & Acid Removal) Quench->Workup Crude_Isolation Crude Product Isolation (Filtration/Extraction) Workup->Crude_Isolation Purification Purification (Recrystallization, Column Chromatography) Crude_Isolation->Purification Characterization Product Characterization (NMR, IR, MS, MP) Purification->Characterization Purity Purity Assessment (HPLC) Characterization->Purity Final Final Product: 7-Chloronaphthalene- 1-carboxylic acid Purity->Final Troubleshooting_Yield Start Low Yield or Purity? Check_Isomers Isomeric Mixture Observed? Start->Check_Isomers Check_Byproducts Dark Tarry Byproducts or Polychlorination? Start->Check_Byproducts no Action_Isomers Optimize for Regioselectivity: 1. Vary Temperature 2. Screen Solvents 3. Adjust Catalyst Loading Check_Isomers->Action_Isomers yes Check_Completion Incomplete Reaction? Check_Isomers->Check_Completion no Action_Byproducts Minimize Side Reactions: 1. Reduce Temperature 2. Shorten Reaction Time 3. Control Stoichiometry 4. Slow Reagent Addition Check_Byproducts->Action_Byproducts yes Check_Byproducts->Check_Completion no Action_Completion Verify Reagent Quality: 1. Check Catalyst Activity 2. Ensure Anhydrous Conditions 3. Confirm Starting Material Purity Check_Completion->Action_Completion yes End Investigate Work-up/ Purification Losses Check_Completion->End no

References

Removal of polychlorinated byproducts from 7-Chloronaphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the removal of polychlorinated byproducts from 7-Chloronaphthalene-1-carboxylic acid. This guide is designed to offer practical, field-proven insights to overcome common challenges encountered during the purification process.

Introduction

The synthesis of this compound often results in the formation of polychlorinated naphthalenes (PCNs) as byproducts.[1] These structurally similar impurities can be challenging to remove and may interfere with downstream applications and biological assays. Achieving high purity of the target compound is therefore a critical step in its utilization. This guide outlines the most effective purification strategies and provides solutions to common issues that may arise.

Purification Strategy Decision Matrix

Choosing the appropriate purification method is crucial for efficiently removing polychlorinated byproducts. The following decision matrix will help you select the best strategy based on the level of impurity and the desired scale of your experiment.

Purification_Decision_Matrix start Crude 7-Chloronaphthalene- 1-carboxylic acid impurity_level Assess Impurity Level (e.g., by TLC or HPLC) start->impurity_level high_impurity High Impurity (>10%) impurity_level->high_impurity High low_impurity Low Impurity (<10%) impurity_level->low_impurity Low acid_base Acid-Base Extraction high_impurity->acid_base recrystallization Recrystallization low_impurity->recrystallization purity_check1 Purity Check (TLC/HPLC) acid_base->purity_check1 column Column Chromatography purity_check2 Purity Check (TLC/HPLC) column->purity_check2 purity_check3 Purity Check (TLC/HPLC) recrystallization->purity_check3 purity_check1->column Impurities Present pure_product Pure Product purity_check1->pure_product Pure purity_check2->recrystallization Impurities Present purity_check2->pure_product Pure purity_check3->column Impurities Present purity_check3->pure_product Pure

Caption: Purification strategy decision matrix.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds, but challenges can arise, especially when dealing with closely related impurities.

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the solute, or because the solution is supersaturated with impurities.

  • Explanation: The carboxylic acid group in this compound makes it more polar than the polychlorinated naphthalene byproducts. This difference in polarity is key to successful separation.

  • Solutions:

    • Increase Solvent Volume: Add a small amount of hot solvent to the oiled-out mixture to dissolve the oil, then allow it to cool slowly.

    • Use a Lower-Boiling Point Solvent: Consider a solvent system with a lower boiling point.

    • Slow Cooling: Ensure the solution cools slowly to allow for proper crystal lattice formation. Rapid cooling can trap impurities and lead to oiling out.

    • Pre-purification: If the crude material is highly impure, consider a preliminary purification step like acid-base extraction to remove the bulk of the contaminants before recrystallization.[2]

Q2: I'm getting a very low yield after recrystallization. How can I improve it?

A2: A low yield is a common issue in recrystallization and can be attributed to several factors.

  • Explanation: A portion of the desired compound will always remain in the mother liquor. The goal is to maximize the precipitation of the pure compound while leaving the impurities in solution.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] Adding excess solvent will result in more of your product remaining in the mother liquor upon cooling.

    • Ensure Complete Crystallization: Allow the solution to cool for a sufficient amount of time. Cooling in an ice bath after the solution has reached room temperature can further increase the yield.

    • Solvent Choice: Select a solvent in which the this compound has high solubility at elevated temperatures and low solubility at room temperature, while the polychlorinated byproducts remain more soluble at lower temperatures. A solvent system of ethanol/water or toluene/hexane could be effective.[4]

    • Recover from Mother Liquor: If a significant amount of product is suspected to be in the mother liquor, it can be concentrated and a second crop of crystals can be collected. Be aware that this second crop may be less pure.

Q3: My purified crystals are still showing contamination with polychlorinated byproducts. What's happening?

A3: This indicates that the impurities are co-crystallizing with your product.

  • Explanation: Due to the structural similarity between this compound and its polychlorinated analogs, they can sometimes be incorporated into the same crystal lattice.

  • Solutions:

    • Multiple Recrystallizations: A second recrystallization of the purified crystals can often remove residual impurities.

    • Slower Cooling: A very slow cooling rate can help in the formation of more selective crystals.

    • Change Solvent System: A different solvent system may offer better selectivity. Experiment with solvent mixtures to fine-tune the solubility properties.

    • Activated Charcoal: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly as it can also adsorb the desired product.

Acid-Base Extraction Troubleshooting

Acid-base extraction is an effective method for separating acidic compounds from neutral or basic impurities.[5]

Q1: I'm not getting a good separation between the organic and aqueous layers.

A1: Emulsion formation is a common problem in liquid-liquid extractions.

  • Explanation: An emulsion is a stable suspension of one liquid in another, which prevents the clear separation of layers.

  • Solutions:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Brine Wash: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.[6]

    • Patience: Allowing the separatory funnel to stand for a longer period can sometimes resolve the emulsion.

    • Filtration: In stubborn cases, filtering the emulsified layer through a bed of Celite or glass wool can help to break the emulsion.

Q2: My yield of recovered this compound is low after acidification.

A2: This could be due to incomplete extraction or incomplete precipitation.

  • Explanation: The carboxylic acid needs to be fully converted to its carboxylate salt to move into the aqueous layer, and then fully protonated back to the acid to precipitate out.

  • Solutions:

    • Ensure Complete Deprotonation: Use a sufficient amount of a suitable base (e.g., 1M NaOH or saturated NaHCO3) to deprotonate all of the carboxylic acid. Check the pH of the aqueous layer to ensure it is basic.

    • Thorough Mixing: Ensure thorough mixing during the extraction to allow for complete transfer of the carboxylate salt to the aqueous layer.

    • Complete Acidification: When re-precipitating the acid, add a strong acid (e.g., 1M HCl) dropwise until the solution is acidic (test with pH paper).[2] Incomplete acidification will result in some of the product remaining dissolved as the carboxylate salt.

    • Cooling: Cool the acidified solution in an ice bath to minimize the solubility of the carboxylic acid and maximize precipitation.

Column Chromatography Troubleshooting

Column chromatography offers excellent separation of compounds with different polarities.[7]

Q1: I'm getting poor separation of my product from the byproducts.

A1: This is likely an issue with the choice of stationary or mobile phase.

  • Explanation: The separation in normal-phase chromatography relies on the differential adsorption of compounds to the polar stationary phase. This compound, being more polar, will adhere more strongly to the silica gel than the less polar polychlorinated byproducts.

  • Solutions:

    • Optimize the Mobile Phase: The polarity of the eluent is critical. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[4][8] This gradient elution will first elute the non-polar polychlorinated byproducts, followed by the more polar this compound.

    • Use TLC to Determine the Best Solvent System: Before running a column, use thin-layer chromatography (TLC) to test different solvent systems. The ideal solvent system will give good separation of the spots on the TLC plate.[7]

    • Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.[8]

Q2: My compound is not eluting from the column.

A2: This indicates that the mobile phase is not polar enough to displace your compound from the stationary phase.

  • Explanation: The highly polar carboxylic acid group can bind very strongly to the silica gel.

  • Solutions:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase.

    • Add a Small Amount of Acetic Acid: For carboxylic acids that are strongly retained, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to protonate the silica gel surface and reduce the strong interaction with the carboxylic acid, allowing it to elute.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude this compound?

A1: For a crude mixture with a significant amount of polychlorinated byproducts, a two-step approach is often most effective. Start with an acid-base extraction to separate the acidic product from the neutral polychlorinated impurities.[5] This will remove the bulk of the contaminants. Then, further purify the recovered this compound by recrystallization to achieve high purity.

Q2: What are the best solvents for recrystallizing this compound?

A2: The ideal solvent will dissolve the compound when hot but not when cold, while the polychlorinated byproducts remain soluble at colder temperatures. Good starting points for solvent screening include:

  • Ethanol/Water: Dissolve the crude product in a minimum of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.

  • Toluene/Hexane: Dissolve the crude product in a minimum of hot toluene and then add hexane as an anti-solvent until cloudiness persists. Reheat to clarify and then cool slowly.

Q3: How can I monitor the purity of my compound during the purification process?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Spot the crude mixture, the purified fractions, and the starting material on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of impurity spots and the intensification of the product spot will indicate successful purification. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) can be used.[9][10]

Q4: What are the expected physical properties of pure this compound?

A4: Pure this compound is a solid at room temperature. Its molecular formula is C₁₁H₇ClO₂ and its molecular weight is approximately 206.62 g/mol .[1][11]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate this compound from neutral polychlorinated byproducts.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or dichloromethane in a separatory funnel.

  • Extraction with Base: Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate completely. The aqueous layer (bottom layer if using dichloromethane, top layer if using diethyl ether) will contain the sodium salt of this compound. The organic layer will contain the polychlorinated byproducts.

  • Collection: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with a fresh portion of the basic solution to ensure complete recovery of the acid. Combine the aqueous extracts.

  • Washing the Organic Layer: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate. The solvent can be evaporated to recover the polychlorinated byproducts if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). This compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold deionized water, and dry it under vacuum.

Protocol 2: Recrystallization

This protocol is for the final purification of this compound.

  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests (e.g., ethanol/water or toluene/hexane).

  • Dissolution: Place the crude or partially purified this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring to dissolve the solid completely.[3]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 3: Column Chromatography

This protocol is for the separation of this compound from closely related polychlorinated byproducts.

  • Column Preparation: Pack a glass chromatography column with silica gel as a slurry in a non-polar solvent like hexane. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). The less polar polychlorinated byproducts will start to move down the column.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in increasing concentrations (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). This will elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Purity Analysis Workflow

A systematic workflow is essential for verifying the purity of the final product.

Purity_Analysis_Workflow start Purified 7-Chloronaphthalene- 1-carboxylic acid tlc Thin-Layer Chromatography (TLC) start->tlc Initial Purity Check hplc High-Performance Liquid Chromatography (HPLC) tlc->hplc Quantitative Analysis gcms Gas Chromatography-Mass Spectrometry (GC-MS) hplc->gcms Impurity Identification nmr Nuclear Magnetic Resonance (NMR) Spectroscopy gcms->nmr Structural Confirmation final_product Characterized Pure Product nmr->final_product

Caption: Workflow for purity analysis and characterization.

Comparison of Purification Methods

MethodPrinciple of SeparationAdvantagesDisadvantagesBest For
Recrystallization Differential solubilityScalable, relatively simple, cost-effective.[12]Can have lower yields, risk of co-crystallization with similar impurities.Final purification of mostly pure compounds.
Acid-Base Extraction Differential solubility of acidic/basic compounds in aqueous and organic phasesExcellent for separating acids from neutral/basic compounds, high capacity.[5]Not effective for separating compounds with similar acidity, can involve multiple steps.Initial bulk purification to remove neutral polychlorinated byproducts.
Column Chromatography Differential adsorption to a stationary phaseHigh resolution for separating compounds with different polarities, versatile.[7]Can be time-consuming, requires larger volumes of solvent, may not be easily scalable.Separating complex mixtures or isomers with slight polarity differences.

References

Technical Support Center: Solvent Selection for Recrystallization of 7-Chloronaphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting an appropriate solvent for the recrystallization of 7-Chloronaphthalene-1-carboxylic acid. As a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-tested methodologies to ensure a successful purification process.

Understanding the Fundamentals: Choosing the Right Solvent

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The success of this method hinges on the selection of a suitable solvent. An ideal recrystallization solvent for this compound will exhibit the following characteristics:

  • Differential Solubility: The compound should be sparingly soluble in the solvent at room temperature but highly soluble at the solvent's boiling point.[2][3] This temperature-dependent solubility is the cornerstone of recrystallization, allowing for the dissolution of the compound and impurities at elevated temperatures and the subsequent crystallization of the pure compound upon cooling.[1][4]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2]

  • Chemical Inertness: The solvent must not react with this compound.[1][2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals by evaporation.[1][2]

  • Safety: The chosen solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

This compound is an aromatic carboxylic acid, which provides clues to its solubility.[5][6] The carboxylic acid group can participate in hydrogen bonding, suggesting potential solubility in polar protic solvents like alcohols. The naphthalene ring system is nonpolar, suggesting some solubility in nonpolar aromatic solvents.

Experimental Workflow for Solvent Selection

The most reliable method for choosing a recrystallization solvent is through small-scale experimentation.[7]

Step 1: Initial Solvent Screening
  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition. Start with common solvents of varying polarities (see Table 1).

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[2]

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a single solvent for recrystallization but might be useful as part of a solvent pair.[4]

Step 2: Hot Solubility Testing
  • For the solvents that did not dissolve the compound at room temperature, heat the test tubes in a water or sand bath.

  • Add the solvent dropwise until the compound just dissolves. Avoid adding an excess of solvent, as this will reduce your yield.[8][9]

  • If the compound dissolves completely in the hot solvent, it is a potential candidate.

Step 3: Cooling and Crystallization
  • Allow the hot, saturated solutions to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3][7]

  • Once the solution has reached room temperature, place the test tubes in an ice bath to maximize crystal formation.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of pure crystals.

Step 4: Considering a Solvent Pair

If no single solvent is ideal, a solvent pair may be necessary.[4][7] This is often the case when a compound is too soluble in one solvent and not soluble enough in another.

  • Dissolve the this compound in a minimal amount of the "good" solvent (the one in which it is highly soluble) at its boiling point.

  • Slowly add the "poor" solvent (the one in which it is sparingly soluble) dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.

  • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Common solvent pairs include ethanol-water, toluene-hexane, and acetic acid-water.[4][7]

Data Presentation: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds; high boiling point can be a disadvantage.[10]
Ethanol78HighOften a good choice for carboxylic acids.[10][11] Can be used in a pair with water.
Methanol65HighSimilar to ethanol but more volatile.[10]
Acetone56MediumA good solvent for many organic compounds; highly volatile and flammable.[10]
Ethyl Acetate77MediumA versatile solvent with moderate polarity.[10]
Toluene111LowGood for aromatic compounds; high boiling point.[10]
Hexane69LowSuitable for nonpolar compounds; often used as the "poor" solvent in a pair.[10]

Visualization of the Experimental Workflow

Solvent_Selection_Workflow start Start: Crude this compound screening Step 1: Initial Solvent Screening (Small scale, multiple solvents) start->screening sol_room_temp Soluble at Room Temp? screening->sol_room_temp insol_room_temp Insoluble at Room Temp sol_room_temp->insol_room_temp No poor_solvent Poor Single Solvent sol_room_temp->poor_solvent Yes hot_sol_test Step 2: Hot Solubility Testing (Heat and add solvent) insol_room_temp->hot_sol_test sol_hot Soluble when Hot? hot_sol_test->sol_hot cooling Step 3: Cooling and Crystallization (Slow cool, then ice bath) sol_hot->cooling Yes sol_hot->poor_solvent No insol_hot Insoluble when Hot crystals Crystals Form? cooling->crystals good_solvent Good Single Solvent Candidate crystals->good_solvent Yes crystals->poor_solvent No end End: Optimized Recrystallization Protocol good_solvent->end solvent_pair Step 4: Consider Solvent Pair poor_solvent->solvent_pair solvent_pair->end

Caption: Workflow for selecting a recrystallization solvent.

Troubleshooting and FAQs

Q1: My compound "oiled out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid instead of solid crystals.[7][8] This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly.[8] To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[8] Using a solvent with a lower boiling point may also be necessary.

Q2: No crystals are forming, even after cooling in an ice bath. What went wrong?

A2: This is a common issue that can arise from several factors:

  • Too much solvent was used: This is the most frequent cause.[8][9] The solution may not be supersaturated enough for crystals to form. Try boiling off some of the solvent to concentrate the solution and then attempt to cool it again.[8][9]

  • Supersaturation: The solution may be supersaturated but requires a nucleation site to begin crystallization.[8] Try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the crude compound.[8][9]

  • Insufficient cooling time: Some compounds require longer periods at low temperatures to crystallize.[7]

Q3: My yield is very low. How can I improve it?

A3: A low yield can be due to several reasons:

  • Using too much solvent: As mentioned, excess solvent will keep more of your compound dissolved in the mother liquor.[9]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may be lost. Ensure your funnel is pre-heated.[7]

  • Washing with warm solvent: When washing the collected crystals, always use a small amount of ice-cold solvent to minimize redissolving the product.[12]

Q4: How do I know if my recrystallized product is pure?

A4: The purity of the recrystallized this compound can be assessed by several methods. The most common is melting point analysis. A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically broaden and depress the melting point range. Comparing the experimental melting point to the literature value is a good indicator of purity. Spectroscopic techniques such as NMR or IR can also be used to confirm the identity and purity of the compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 7-Chloronaphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 7-Chloronaphthalene-1-carboxylic acid

This compound is a substituted naphthalene derivative, a class of compounds with significant applications in the synthesis of dyes, polymers, and pharmaceuticals.[1] The precise arrangement of the chlorine and carboxylic acid substituents on the naphthalene core dictates its chemical reactivity and biological activity. NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of such molecular structures. This guide will walk through a detailed predictive analysis of the ¹H and ¹³C NMR spectra, offering insights into the subtle electronic effects of the substituents on the chemical shifts of the naphthalene ring.

Hypothetical Experimental Protocol for NMR Data Acquisition

To ensure the reproducibility and accuracy of NMR data, a standardized experimental protocol is crucial. The following outlines a typical procedure for acquiring ¹H and ¹³C NMR spectra of a compound like this compound.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. Alternatively, deuterated chloroform (CDCl₃) could be used, though the carboxylic acid proton may exchange more rapidly or have a broader signal.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of the deuterated solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C nucleus, a more concentrated sample (20-50 mg) is preferable.

  • Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to show eight distinct signals: one for the carboxylic acid proton and seven for the aromatic protons on the naphthalene ring. The predicted chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and chlorine substituents. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, typically between 10 and 13 ppm, due to hydrogen bonding.[2] The aromatic protons are predicted to resonate in the range of 7.3-8.5 ppm.[3]

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
COOH~12.5br s-
H-2~7.6dJ = 7.5
H-3~7.4tJ = 7.5
H-4~8.1dJ = 7.5
H-5~8.0dJ = 8.5
H-6~7.5ddJ = 8.5, 2.0
H-8~8.2dJ = 2.0

Note: These are predicted values and may vary slightly in an actual experimental spectrum. The multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).

Predicted ¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound will display eleven signals, corresponding to the ten carbons of the naphthalene ring and the one carboxylic acid carbon. The chemical shift of the carboxylic acid carbon is expected to be in the range of 170-185 ppm.[2] The aromatic carbons will resonate between 125 and 150 ppm.[4]

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-1~130
C-2~128
C-3~126
C-4~132
C-4a~134
C-5~129
C-6~127
C-7~135
C-8~125
C-8a~131
COOH~172

Note: These are predicted values and are subject to variation.

References

The Analytical Triad: Deconvoluting the Mass Spectrometry Fragmentation of 7-Chloronaphthalene-1-carboxylic Acid and a Comparative Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. 7-Chloronaphthalene-1-carboxylic acid, a substituted polycyclic aromatic hydrocarbon, presents an interesting case for analytical characterization. Its rigid naphthalene core, coupled with the electronic influence of a chloro and a carboxylic acid moiety, dictates a specific fragmentation behavior in mass spectrometry. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound, a detailed experimental protocol for its analysis, and a comparative assessment with alternative analytical techniques.

Unraveling the Fragmentation Cascade: A Mechanistic Perspective

Under electron ionization, this compound is anticipated to undergo a series of characteristic fragmentation events, driven by the stability of the aromatic system and the nature of its substituents. The resulting mass spectrum is a fingerprint of its molecular structure.

A key feature will be the presence of a distinct molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: one for the molecule containing ³⁵Cl and a smaller peak at M+2 for the molecule containing ³⁷Cl.[1] Given the molecular formula C₁₁H₇ClO₂, the molecular ion peak (M⁺) is expected at m/z 206, with a corresponding M+2 peak at m/z 208 having roughly one-third the intensity.[1]

The fragmentation pathway is primarily dictated by the carboxylic acid group, a common feature for aromatic carboxylic acids. The initial fragmentation steps are expected to involve the loss of neutral fragments from the carboxylic acid moiety.

A prominent fragmentation pathway for aromatic carboxylic acids is the loss of a hydroxyl radical (•OH), resulting in an acylium ion. This would correspond to a fragment at m/z 189 (and a smaller peak at m/z 191). Subsequent loss of carbon monoxide (CO) from this acylium ion would lead to a chloronaphthyl cation at m/z 161 (and m/z 163).

Another significant fragmentation route involves the loss of the entire carboxyl group (•COOH), yielding a chloronaphthalene radical cation at m/z 161 (and m/z 163). Further fragmentation of the chloronaphthalene ring system can occur, though these fragments are generally of lower abundance.

The predicted fragmentation cascade is visualized in the following diagram:

Fragmentation_Pathway M [C₁₁H₇ClO₂]⁺˙ m/z 206/208 frag1 [C₁₁H₆ClO]⁺ m/z 189/191 M->frag1 - •OH frag3 [C₁₀H₆Cl]⁺˙ m/z 161/163 M->frag3 - •COOH frag2 [C₁₀H₆Cl]⁺ m/z 161/163 frag1->frag2 - CO

Caption: Predicted electron ionization fragmentation pathway of this compound.

A Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern, a comprehensive structural elucidation often benefits from complementary techniques. Here, we compare Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separates volatile and thermally stable compounds followed by mass analysis.Separates compounds in a liquid mobile phase followed by mass analysis.Measures the magnetic properties of atomic nuclei to provide detailed structural information.
Sample Volatility Requires volatile or derivatized analytes.Suitable for a wide range of polar and non-polar compounds, including non-volatile ones.Sample must be soluble in a suitable deuterated solvent.
Sensitivity High sensitivity, often in the picogram to femtogram range.High sensitivity, comparable to or exceeding GC-MS for many compounds.Lower sensitivity compared to MS techniques, requiring microgram to milligram quantities.
Structural Information Provides molecular weight and fragmentation pattern.Provides molecular weight and, with tandem MS, fragmentation data.Provides detailed information on the chemical environment of each atom, connectivity, and stereochemistry.[2]
Isomer Differentiation Can separate isomers chromatographically.Can separate isomers chromatographically.Excellent for distinguishing between isomers, including constitutional and stereoisomers.
Derivatization Often required for polar compounds like carboxylic acids to increase volatility.[3]Generally not required, allowing for analysis of the native compound.Not required.
Key Advantage Robust, reproducible, and extensive spectral libraries for compound identification.Broad applicability to a wide range of compounds and complex matrices.Unparalleled for unambiguous structure determination and stereochemical analysis.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the necessary steps for the analysis of this compound using GC-MS. Due to the low volatility of the carboxylic acid, a derivatization step is crucial for successful analysis. Esterification is a common and effective method for this purpose.[4]

I. Sample Preparation and Derivatization (Esterification)
  • Standard Preparation : Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., anhydrous methanol or toluene).

  • Derivatization Reagent : Prepare a solution of a methylating agent. A common choice is 2 M HCl in methanol, or commercially available reagents like (Trimethylsilyl)diazomethane (TMSD).

  • Reaction : To the sample solution, add an excess of the derivatization reagent (e.g., 200 µL of 2 M methanolic HCl).

  • Incubation : Seal the vial and heat the mixture at 60-80°C for 30-60 minutes to ensure complete esterification to methyl 7-chloronaphthalene-1-carboxylate.

  • Neutralization and Extraction (if using acidic catalyst) : After cooling, neutralize the excess acid with a suitable base (e.g., a saturated solution of sodium bicarbonate). Extract the methylated product with a non-polar solvent like hexane or ethyl acetate.

  • Drying and Concentration : Dry the organic extract over anhydrous sodium sulfate, filter, and gently evaporate the solvent under a stream of nitrogen to the desired final concentration (e.g., 100 µg/mL).

II. GC-MS Instrumentation and Parameters
  • Gas Chromatograph : Agilent 7890B GC or equivalent.

  • Mass Spectrometer : Agilent 5977B MSD or equivalent.

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume : 1 µL.

  • Injector Temperature : 280°C.

  • Injection Mode : Splitless.

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature : 230°C.

  • MS Quadrupole Temperature : 150°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Range : m/z 40-500.

The workflow for this experimental protocol is illustrated below:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Weighing & Dissolution B Addition of Derivatization Reagent A->B C Incubation (Esterification) B->C D Neutralization & Extraction C->D E Drying & Concentration D->E F Injection into GC-MS E->F G Chromatographic Separation F->G H Electron Ionization (70 eV) G->H I Mass Analysis (Quadrupole) H->I J Data Acquisition & Analysis I->J

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion: An Integrated Approach to Structural Certainty

The predicted mass spectrometry fragmentation pattern of this compound, characterized by its distinct isotopic signature and fragmentation of the carboxylic acid group, provides a robust method for its identification. However, for unequivocal structural confirmation, especially in the context of novel compound discovery or regulatory submissions, a multi-technique approach is paramount. The high sensitivity and detailed fragmentation information from GC-MS, complemented by the versatility of LC-MS and the definitive structural insights from NMR spectroscopy, form an analytical triad that ensures the highest level of scientific integrity and confidence in the elucidated structure. This guide serves as a foundational resource for scientists navigating the analytical challenges posed by substituted aromatic compounds.

References

A Researcher's Guide to 7-Chloronaphthalene-1-carboxylic Acid and Its Isomers: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical synthesis, particularly in the realms of drug discovery and material science, the positional arrangement of functional groups on a core scaffold can dramatically alter a molecule's properties and function. This guide offers a detailed comparative analysis of 7-Chloronaphthalene-1-carboxylic acid and its isomers. We will delve into their distinct physicochemical characteristics, provide robust experimental protocols for their differentiation, and explore the structure-activity relationships that govern their applications. This document is intended to be a practical resource for researchers, enabling a deeper understanding of this important class of compounds.

The Significance of Isomerism in the Naphthalene Scaffold

The naphthalene ring, a fused bicyclic aromatic system, is a privileged structure in medicinal chemistry and serves as a foundational scaffold for numerous functional materials. The introduction of a chlorine atom and a carboxylic acid group gives rise to a multitude of positional isomers. While sharing the same molecular formula (C₁₁H₇ClO₂) and molecular weight (206.63 g/mol ), these isomers are distinct chemical entities. The spatial relationship between the electron-withdrawing carboxylic acid and the electronegative, yet bulky, chlorine atom dictates the molecule's electronic distribution, dipole moment, steric profile, and capacity for intermolecular interactions like hydrogen and halogen bonding. These molecular-level differences manifest in macroscopic property variations, including melting point, solubility, and ultimately, biological activity.

Comparative Physicochemical Properties

A fundamental understanding of an isomer's physicochemical properties is crucial for predicting its behavior in both chemical and biological systems. The following table summarizes key parameters for this compound and several of its isomers. It is important to note that while some data are experimentally derived, others are computationally predicted and should be used as a guide for experimental design.

IsomerCAS NumberMelting Point (°C)Predicted pKaPredicted LogP
7-Chloro-1-naphthalenecarboxylic acid 58926-30-0235-2383.55 ± 0.103.84
2-Chloro-1-naphthalenecarboxylic acid 19809-35-9185-1873.21 ± 0.183.84
3-Chloro-1-naphthalenecarboxylic acid 5774-06-1199-2013.29 ± 0.183.84
4-Chloro-1-naphthalenecarboxylic acid 1013-04-3212-2143.29 ± 0.183.84
5-Chloro-1-naphthalenecarboxylic acid 1013-08-72453.32 ± 0.183.84
6-Chloro-1-naphthalenecarboxylic acid 16650-53-6216-2173.55 ± 0.103.84
8-Chloro-1-naphthalenecarboxylic acid 4537-00-2171-1734.01 ± 0.103.84
3-Chloro-2-naphthalenecarboxylic acid 5774-05-0255-2573.83 ± 0.103.84

Data sourced from PubChem and commercial supplier databases. Predicted values are computationally generated and should be confirmed experimentally.

The variance in melting points is a clear indicator of the different crystal lattice energies among the isomers. For instance, the significantly lower melting point of 8-Chloro-1-naphthalenecarboxylic acid can be attributed to the peri-interaction between the chlorine atom and the carboxylic acid group. This steric clash can disrupt the planarity of the carboxylic acid group relative to the naphthalene ring, hindering efficient crystal packing and weakening intermolecular forces. Conversely, isomers that can form more ordered and stable crystal lattices will exhibit higher melting points.

Experimental Protocols for Isomer Differentiation

A multi-technique approach is essential for the unambiguous separation and identification of these closely related isomers.

High-Performance Liquid Chromatography (HPLC) Separation

Objective: To achieve baseline chromatographic separation of a mixture of chloronaphthalene carboxylic acid isomers.

Rationale: Reversed-phase HPLC is an ideal technique for this purpose. The nonpolar C18 stationary phase will interact with the hydrophobic naphthalene core of the isomers, while a polar mobile phase will elute them. The subtle differences in polarity and hydrophobicity arising from the different chlorine positions will allow for their separation. By acidifying the mobile phase, we suppress the ionization of the carboxylic acid group, which results in better peak shapes and more reproducible retention times.

Step-by-Step Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start with a mobile phase composition that allows for the retention of all isomers (e.g., 40% B).

    • Run a linear gradient to a higher concentration of organic modifier (e.g., to 90% B over 20 minutes).

    • Hold at high organic concentration for 5 minutes to elute any strongly retained components.

    • Return to initial conditions and re-equilibrate the column for 5-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm or a Photodiode Array (PDA) detector to acquire full UV spectra for peak purity assessment.

  • Sample Preparation: Dissolve the isomer mixture in a small amount of acetonitrile or the initial mobile phase composition and filter through a 0.45 µm syringe filter.

Caption: Workflow for HPLC separation of isomers.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This is a powerful tool for distinguishing isomers. The aromatic protons will appear in the range of ~7.5-9.0 ppm. Each isomer will have a unique set of chemical shifts and coupling constants (J-values) for its six aromatic protons. For example, in 8-chloro-1-naphthalenecarboxylic acid, the proton at the C2 position will likely show a doublet, being coupled only to the C3 proton. In contrast, the C2 proton in 7-chloro-1-naphthalenecarboxylic acid would be a doublet of doublets, coupled to both the C3 and C4 protons (if the C4 proton is present). The proton peri to the carboxylic acid (at C8 in most 1-carboxylic acid isomers) will be significantly deshielded and shifted downfield.

  • ¹³C NMR: Each isomer will exhibit 11 distinct signals in the ¹³C NMR spectrum (one for each carbon). The chemical shifts of the carbon atoms directly bonded to the chlorine and the carboxylic acid group, as well as the carbons in their immediate vicinity, will be most affected by the substitution pattern, providing a unique fingerprint for each isomer. The carbonyl carbon will typically appear in the 165-185 ppm range.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Will confirm the elemental composition (C₁₁H₇ClO₂) for all isomers.

  • Tandem Mass Spectrometry (MS/MS): While all isomers will have the same parent mass, their fragmentation patterns upon collision-induced dissociation can differ. Common fragmentation pathways for aromatic carboxylic acids include the loss of water (M-18), the loss of a hydroxyl radical (M-17), and the loss of the entire carboxyl group (M-45). The relative intensities of these fragment ions can be diagnostic for a particular isomer, influenced by the stability of the resulting fragment ions which is in turn affected by the position of the chlorine atom.

G cluster_0 Isomer Mixture cluster_1 Separation & Analysis cluster_2 Identification Isomers Isomers HPLC HPLC Separation Isomers->HPLC NMR NMR Spectroscopy (1H, 13C) HPLC->NMR MS Mass Spectrometry (HRMS, MS/MS) HPLC->MS Structure Unambiguous Structure Confirmation NMR->Structure MS->Structure

Caption: Integrated workflow for isomer identification.

Structure-Activity Relationships and Applications

The precise positioning of the chlorine atom and carboxylic acid group is critical for molecular recognition by biological targets. While specific studies on all chloronaphthalene carboxylic acid isomers are not abundant, we can infer potential structure-activity relationships from related systems.

For example, the Keap1-Nrf2 protein-protein interaction (PPI) is a critical pathway in the cellular response to oxidative stress and a target for therapeutic intervention in various diseases. Inhibitors of this pathway often feature a carboxylic acid group that forms key hydrogen bonds and electrostatic interactions with arginine residues (e.g., Arg415 and Arg483) in the Keap1 binding pocket. The naphthalene scaffold itself can engage in hydrophobic and π-cation interactions.

cluster_pathway Keap1-Nrf2 Pathway Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Cul3 Cul3 Keap1->Cul3 Ub Ubiquitin Cul3->Ub Ubiquitination Ub->Nrf2 Inhibitor Isomeric Inhibitor (e.g., Naphthalene Carboxylic Acid) Inhibitor->Keap1 Blocks Binding Site Gene Gene Transcription ARE->Gene

Caption: Inhibition of the Keap1-Nrf2 pathway.

An inhibitor's potency would be highly dependent on its isomeric form. An isomer like 4-chloro-1-naphthalenecarboxylic acid might position the chlorine to interact with a specific hydrophobic sub-pocket, enhancing binding affinity. In contrast, an isomer like 8-chloro-1-naphthalenecarboxylic acid might introduce a steric clash with the protein surface due to the peri-interaction, leading to a significant loss of potency. Therefore, the selection of the correct isomer is a critical step in the design of effective therapeutics.

Conclusion

This guide provides a framework for the comparative analysis of this compound and its isomers. We have demonstrated that while these compounds are structurally similar, they possess unique physicochemical properties that can be leveraged for their separation and are critical for their application. The provided experimental workflows offer a robust starting point for researchers working with these and similar isomeric systems. A thorough understanding and characterization of each isomer are paramount to harnessing its full potential in scientific research and development.

A Comparative Guide to Purity Characterization of 7-Chloronaphthalene-1-carboxylic acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 7-Chloronaphthalene-1-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices, offers a detailed and validated protocol, and compares the recommended method against viable alternatives to ensure robust and reliable analytical outcomes.

Introduction: The Analytical Imperative for this compound

This compound is a halogenated aromatic carboxylic acid.[1] As a derivative of the naphthalene scaffold, a privileged structure in drug discovery, it serves as a critical building block in the synthesis of complex organic molecules, including potential pharmaceutical agents and dyes.[2][3] In any synthetic pathway, particularly those destined for pharmaceutical applications, the purity of starting materials and intermediates is paramount. Undetected impurities can lead to unwanted side reactions, lower yields of the final product, and introduce potentially toxic components that can compromise preclinical and clinical results.

Therefore, a precise, accurate, and robust analytical method for determining the purity of this compound is not merely a quality control check; it is a foundational requirement for successful research and development. This guide focuses on HPLC as the gold-standard technique for this purpose, offering the necessary resolution, sensitivity, and reproducibility.[4]

The Foundation: Why Reversed-Phase HPLC is the Method of Choice

The molecular structure of this compound—featuring a hydrophobic polycyclic aromatic core and a polar, ionizable carboxylic acid group—makes Reversed-Phase HPLC (RP-HPLC) an ideal analytical technique.[5]

The Principle of Separation: In RP-HPLC, the stationary phase (the column) is nonpolar (e.g., octadecylsilane or C18), while the mobile phase is polar. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The naphthalene ring of the molecule strongly interacts with the C18 chains. However, the retention is significantly influenced by the ionization state of the carboxylic acid group.

Causality Behind Experimental Choices:

  • Acidified Mobile Phase: To ensure reproducible retention and sharp, symmetrical peaks, the ionization of the carboxylic acid group must be suppressed. According to the Henderson-Hasselbalch equation, by maintaining the mobile phase pH at least 2 units below the pKa of the carboxylic acid, the analyte will exist predominantly in its neutral, protonated form (-COOH). This form is more hydrophobic and interacts more consistently with the C18 stationary phase. Common acidic modifiers include phosphoric acid, formic acid, or trifluoroacetic acid.[6][7]

  • Gradient Elution: Potential impurities in this compound can range from more polar starting materials to more hydrophobic byproducts (e.g., dichlorinated species). A gradient elution, where the concentration of the organic solvent (like acetonitrile) in the mobile phase is gradually increased, is superior to an isocratic (constant concentration) method. This approach ensures that highly retained, nonpolar impurities are eluted in a reasonable time while still providing excellent resolution for earlier-eluting polar impurities.[5]

Comparative Analysis of HPLC Methodologies

While a C18 column with an acidified water/acetonitrile mobile phase is the workhorse for this analysis, other options can be considered depending on the specific impurities that need to be resolved.

ParameterOption 1: Standard C18Option 2: Phenyl ColumnOption 3: Mixed-Mode ColumnRationale & Comparison
Stationary Phase Octadecylsilane (C18)Phenyl-HexylC18 with embedded ion-exchange groupsC18: Offers robust hydrophobic retention, ideal for the naphthalene core. It is the most common and well-understood stationary phase. Phenyl: Provides alternative selectivity through π-π interactions with the aromatic naphthalene ring, which can be advantageous for separating structurally similar aromatic isomers. Mixed-Mode: Combines reversed-phase and ion-exchange mechanisms. This can offer unique selectivity for separating acidic analytes from other impurities but often requires more complex method development.[8][9]
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in WaterAcetonitrile/Water with Ammonium Acetate bufferPhosphoric Acid: A non-volatile, strong acid modifier that provides excellent buffering capacity and sharp peaks. Ideal for UV detection but not compatible with mass spectrometry (MS). Formic Acid: A volatile modifier suitable for LC-MS applications, allowing for impurity identification. Buffers: Used in mixed-mode chromatography to control both pH and ionic strength for predictable retention.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrileAcetonitrile: Generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower UV cutoff.
Detector UV/DAD at 254 nmUV/DAD at 254 nmUV/DAD and/or MSUV/Diode Array Detector (DAD): The naphthalene ring is a strong chromophore, making UV detection highly sensitive. A DAD allows for monitoring at multiple wavelengths and assessing peak purity. 254 nm is a common wavelength for aromatic compounds.[5] Mass Spectrometry (MS): Invaluable for identifying unknown impurity peaks by providing mass-to-charge ratio information.

For routine purity analysis, the Standard C18 method provides the best balance of performance, robustness, and ease of use.

Recommended HPLC Protocol for Purity Determination

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before sample analysis. The method is based on industry best practices and principles outlined in regulatory guidelines.[4][10]

Materials and Reagents
  • Analyte: this compound reference standard and sample lot.

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagent: 85% Phosphoric Acid.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity LC or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min (50% B), 2-15 min (50% to 95% B), 15-18 min (95% B), 18-18.1 min (95% to 50% B), 18.1-22 min (50% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Diode Array Detector (DAD), Wavelength: 254 nm
Step-by-Step Experimental Workflow
  • Mobile Phase Preparation: To prepare 1 L of Mobile Phase A, add 1.0 mL of 85% phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly. Filter and degas.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.[11]

  • Analysis Sequence:

    • Inject a blank (diluent).

    • Perform the five replicate SST injections of the standard.

    • Inject the sample solution in duplicate.

    • Inject a standard solution after every 6-10 sample injections to bracket the samples and ensure system stability.

  • Data Analysis:

    • Integrate all peaks in the chromatograms.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the purity analysis protocol, from initial setup to final reporting.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Validation A Prepare Mobile Phase (0.1% H3PO4 in H2O & ACN) B Prepare Diluent (50:50 ACN/H2O) A->B C Weigh & Dissolve Standard and Sample B->C D System Equilibration C->D E System Suitability Test (SST) (5x Standard Injections) D->E F Sample Analysis (Duplicate Injections) E->F G Peak Integration F->G H Verify SST Criteria (RSD <= 2.0%) G->H I Calculate Purity (% Area Normalization) H->I J Method Validation (ICH Q2(R1) Parameters) I->J K Purity Report & Certificate of Analysis J->K Final Report

Caption: Workflow for HPLC purity determination of this compound.

Ensuring Method Reliability: Validation According to ICH Q2(R1)

For use in drug development, an analytical method must be validated to prove it is fit for its intended purpose.[12] The International Council for Harmonisation (ICH) Q2(R1) guideline is the global standard for this process.[10][13]

Validation ParameterExperimental ApproachTypical Acceptance Criteria
Specificity Analyze a blank, the standard, the sample, and a spiked sample containing known related substances.The main peak should be free of interference from any other components.
Linearity Analyze a series of solutions over a range of concentrations (e.g., 50% to 150% of the nominal concentration).Correlation coefficient (r²) ≥ 0.999.[11]
Range The concentration interval over which the method is shown to be precise, accurate, and linear.Typically 80-120% of the test concentration for an assay.[11]
Accuracy Analyze samples with a known amount of added standard (spiked samples) at different levels (e.g., 80%, 100%, 120%).Mean recovery should be 98.0% to 102.0%.[10]
Precision Repeatability: 6 replicate sample preparations by one analyst on one day. Intermediate Precision: Repeatability test performed by a second analyst, on a different day, or with different equipment.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) The lowest concentration that can be determined with acceptable precision and accuracy. Often determined by signal-to-noise ratio (S/N).S/N ratio ≥ 10.[10]
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) and assess the impact on results.The results should remain unaffected by small, deliberate variations.

Alternative Analytical Strategies: A Brief Overview

While HPLC is the preferred technique, other methods can be used for orthogonal characterization.

  • Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds.[14] However, this compound has a high boiling point and is thermally labile, making direct GC analysis challenging. Derivatization to a more volatile ester form would be required, adding complexity to the sample preparation. GC is more suitable for analyzing volatile impurities like residual solvents or the decarboxylated impurity, 7-chloronaphthalene.[15][16]

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is a modern evolution of HPLC that uses columns with smaller particles (<2 µm). This results in faster analysis times and higher resolution.[17] The protocol described in this guide can be readily adapted to a UHPLC system for improved throughput.

Conclusion

The purity determination of this compound is most effectively and reliably achieved using a validated Reversed-Phase HPLC method. A C18 column coupled with a gradient elution using an acidified water/acetonitrile mobile phase and UV detection provides a robust framework for separating the main component from potential process-related impurities and degradation products. Adherence to a systematic workflow, including rigorous system suitability checks and full method validation according to ICH guidelines, ensures that the analytical data generated is accurate, reproducible, and trustworthy, thereby supporting the integrity of research and drug development programs.

References

A Comparative Crystallographic Guide to Naphthalene Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Naphthalene Carboxylic Acids

Naphthalene carboxylic acid derivatives are a class of organic compounds that serve as crucial building blocks in the synthesis of pharmaceuticals, dyes, and polymers. Their rigid, planar naphthalene core, combined with the hydrogen-bonding capabilities of the carboxylic acid group(s), gives rise to a rich and diverse landscape of supramolecular assemblies. The precise three-dimensional arrangement of these molecules in the solid state, dictated by intermolecular forces such as hydrogen bonding and π-π stacking, profoundly influences their physicochemical properties, including solubility, melting point, and bioavailability.[1]

X-ray crystallography stands as the definitive technique for elucidating these intricate solid-state structures, providing atomic-level insights that are indispensable for rational drug design and materials science.[2] This guide offers a comparative analysis of the X-ray crystallography of various naphthalene carboxylic acid isomers, providing both a theoretical framework and practical experimental protocols to empower researchers in their structural investigations. We will explore the causal relationships between molecular structure, experimental conditions, and the resulting crystal packing, supported by experimental data from the literature.

I. Comparative Analysis of Crystal Structures

The seemingly subtle difference in the position of the carboxylic acid group on the naphthalene scaffold leads to significant variations in crystal packing and intermolecular interactions. This section compares the crystallographic parameters of several key naphthalene carboxylic acid isomers.

A critical aspect of the crystal structures of naphthalene carboxylic acids is the formation of supramolecular synthons. These are robust and predictable non-covalent interactions that guide the self-assembly of molecules in the solid state. For carboxylic acids, the most common homosynthon is the cyclic dimer formed by two molecules through a pair of O-H···O hydrogen bonds.[3] In the presence of other hydrogen bond acceptors, such as pyridine nitrogens, heterosynthons like the carboxylic acid···pyridine interaction are often observed.[3][4]

The interplay between these hydrogen bonds and the weaker, yet significant, C-H···O, C-H···π, and π-π stacking interactions governs the overall crystal packing.[5][6] The planarity of the naphthalene ring system makes it particularly amenable to π-π stacking, where the aromatic rings arrange themselves in a face-to-face or offset manner.[5]

Below is a comparative table summarizing the crystallographic data for several naphthalene carboxylic acid derivatives, illustrating the structural diversity arising from isomeric and substituent variations.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Interactions & NotesReference(s)
1-Naphthoic Acid C₁₁H₈O₂MonoclinicP2₁/c6.9063.84230.95892.04Forms ordered cyclic dimers via O-H···O hydrogen bonds.[7][8][7][8]
2-Naphthoic Acid C₁₁H₈O₂MonoclinicP2₁/n30.595.005.6392.6Also forms cyclic dimers, but with significant disorder in the proton position of the carboxylic acid group.[7][7]
1-Hydroxy-2-naphthoic Acid C₁₁H₈O₃MonoclinicP2₁/n6.97983.810732.79093.901Exhibits both intra- and intermolecular hydrogen bonding involving the hydroxyl and carboxylic acid groups.[9][9]
2,3-Naphthalenedicarboxylic Acid C₁₂H₈O₄MonoclinicC2/c5.08719.2229.55293.81Carboxylic acid groups form cyclic dimers, and the molecules arrange in stacks.[10][10]
2,6-Naphthalenedicarboxylic Acid C₁₂H₈O₄OrthorhombicFdd219.730628.76327.190690Forms a cocrystal with 1-methylpyrrolidin-2-one, linked by strong O-H···O hydrogen bonds.[11][11]

II. Experimental Design: From Solute to Single Crystal

The journey from a powdered compound to a diffraction-quality single crystal is often the most challenging step in X-ray crystallography.[2] The choice of crystallization method and solvent system is paramount and is guided by the physicochemical properties of the naphthalene carboxylic acid derivative .

Causality in Experimental Choices: Isomerism and Solvent Selection

The position of the carboxylic acid group influences its steric accessibility and the overall polarity of the molecule, which in turn dictates its solubility in various solvents.

  • 1-Naphthoic Acid: The carboxylic acid group at the 1-position experiences greater steric hindrance from the peri-hydrogen at the 8-position. This can influence the kinetics of crystal nucleation and growth. Solvents that can effectively solvate the carboxylic acid group without being overly bulky are often preferred.

  • 2-Naphthoic Acid: With the carboxylic acid group at the less sterically hindered 2-position, a wider range of solvents may be effective. The choice of solvent can influence the degree of disorder observed in the crystal structure.[7]

  • Naphthalenedicarboxylic Acids: The presence of two carboxylic acid groups significantly increases the potential for hydrogen bonding and reduces solubility in non-polar solvents. More polar solvents or solvent mixtures are typically required to achieve the necessary concentration for crystallization.

A systematic approach to solvent screening is often the most effective strategy.[2] This involves testing the solubility of the compound in a range of solvents with varying polarities and hydrogen bonding capabilities.

Experimental Protocol 1: Slow Evaporation

This is one of the simplest and most widely used crystallization techniques for organic compounds.

Methodology:

  • Solvent Selection: Identify a solvent in which the naphthalene carboxylic acid derivative has moderate solubility at room temperature. The compound should dissolve completely upon gentle heating.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. This can be achieved by adding the solid to the solvent and gently warming and stirring until dissolution is complete. If any solid remains, filter the hot solution to remove undissolved material.

  • Crystal Growth: Cover the vial with a cap that has a small hole or with parafilm punctured with a few pinholes. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Experimental Protocol 2: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available and is excellent for screening a wide range of solvent-antisolvent systems.[12][13][14]

Methodology:

  • Solvent System Selection: Choose a "good" solvent in which your compound is readily soluble and a "bad" or "anti-solvent" in which it is poorly soluble. The two solvents must be miscible, and the anti-solvent should be more volatile than the good solvent.[13]

  • Setup:

    • Dissolve a small amount of the naphthalene carboxylic acid derivative in the good solvent in a small, open container (e.g., a small vial or a hanging drop cover slip).

    • Place this container inside a larger, sealed vessel (e.g., a beaker or a well of a crystallization plate) that contains a reservoir of the anti-solvent.

  • Diffusion and Crystallization: The more volatile anti-solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility and inducing crystallization.

  • Incubation and Harvesting: As with slow evaporation, the setup should be left undisturbed in a stable environment. Crystals are harvested once they have reached a suitable size.

Vapor_Diffusion_Workflow cluster_0 Preparation cluster_1 Crystallization Setup cluster_2 Crystal Growth cluster_3 Harvesting A Dissolve Naphthalene Carboxylic Acid Derivative in 'Good' Solvent B Place Solution in Small Open Vial A->B C Place Small Vial in a Sealed Chamber with 'Anti-Solvent' B->C D Seal the Chamber C->D E Anti-Solvent Vapor Diffuses into the Solution D->E F Solubility of the Compound Decreases E->F G Crystal Nucleation and Growth F->G H Harvest Diffraction-Quality Single Crystals G->H

Caption: Workflow for Vapor Diffusion Crystallization.

III. X-ray Diffraction Data Collection and Structure Refinement

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.

Data Collection Strategy

For small molecules like naphthalene carboxylic acid derivatives, data is typically collected on a diffractometer equipped with a Mo or Cu X-ray source. The crystal is mounted on a goniometer and cooled in a stream of nitrogen gas to minimize thermal motion and radiation damage.

The most common data collection method is the rotation method, where the crystal is rotated through a series of small angular increments while being exposed to the X-ray beam.[15] A complete dataset requires collecting reflections over a sufficient range of orientations.

Typical Data Collection Parameters for Small Molecules:

ParameterTypical Value/SettingRationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)Mo radiation provides higher resolution data, while Cu radiation is more intense.
Temperature 100-150 KReduces atomic thermal vibrations, leading to higher quality diffraction data.
Detector Distance 40-60 mmA balance between resolving reflections and capturing high-angle data.
Exposure Time 10-60 s per frameDependent on crystal size, scattering power, and X-ray source intensity.
Rotation Range 0.5-1.0° per frameSmaller steps can improve data quality, especially for crystals with large unit cells.
Total Rotation 180-360°To ensure a complete dataset is collected.
Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities, which are then used to solve the crystal structure. For small molecules, direct methods are typically successful in obtaining an initial structural model.[15]

This initial model is then refined using a least-squares procedure, most commonly with software like SHELXL.[16][17] Refinement involves adjusting the atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed diffraction data and the data calculated from the model.[17] The quality of the final refined structure is assessed using metrics such as the R-factor (or R-value), which should ideally be as low as possible (typically < 0.05 for high-quality small molecule structures).[18][19][20]

Structure_Solution_Refinement A Diffraction Data (Intensities and Angles) B Structure Solution (e.g., Direct Methods) A->B C Initial Structural Model B->C D Least-Squares Refinement (e.g., SHELXL) C->D E Refined Structural Model D->E F Validation (R-factor, Difference Fourier Map) E->F F->D Iterate until convergence G Final Crystal Structure F->G Model is satisfactory

Caption: The iterative process of crystal structure solution and refinement.

IV. Conclusion

The X-ray crystallography of naphthalene carboxylic acid derivatives reveals a fascinating interplay of molecular structure and supramolecular organization. The isomeric position of the carboxylic acid group is a key determinant of the resulting crystal packing, influencing the hydrogen bonding networks and π-π stacking interactions. A systematic and informed approach to crystallization, guided by an understanding of the solute's properties, is crucial for obtaining high-quality single crystals suitable for diffraction studies. The detailed structural information gleaned from these studies is invaluable for advancing the fields of drug development and materials science, enabling the rational design of new molecules with tailored properties.

V. References

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  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311–2327. --INVALID-LINK--

  • Gnanaguru, K., Ramasubbu, N., Venkatesan, K., & Ramamurthy, V. (1985). A study in crystal engineering: solid-state dimerization of substituted naphthoic acids. Journal of Organic Chemistry, 50(13), 2337–2346. --INVALID-LINK--

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122. --INVALID-LINK--

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. --INVALID-LINK--

  • Müller, P., & Herbst-Irmer, R. (2007). User guide to crystal structure refinement with SHELXL. University of Göttingen. --INVALID-LINK--

  • Trotter, J. (1961). The crystal structure of 2-naphthoic acid. Acta Crystallographica, 14(12), 1135–1140. --INVALID-LINK--

  • PubChem. (n.d.). 1-Naphthoic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 2-Naphthoic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from --INVALID-LINK--

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  • PubChem. (n.d.). 2-Naphthalenecarboxylic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 1-Hydroxy-2-naphthoic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 2,3-Naphthalenedicarboxylic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from --INVALID-LINK--

  • Spingler, B., Schnidrig, S., & Todorova, T. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Chimia, 66(10), 733–737. --INVALID-LINK--

  • University of Geneva. (n.d.). Guide for crystallization. --INVALID-LINK--

  • Wikipedia. (2023, December 15). 1-Naphthoic acid. --INVALID-LINK--

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  • Wikipedia. (2023, December 29). R-factor (crystallography). --INVALID-LINK--

  • PubChem. (n.d.). 2,6-Naphthalenedicarboxylic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from --INVALID-LINK--

  • Aakeröy, C. B., & Beatty, A. M. (2001). Supramolecular synthons in cocrystals of two racetams with 4-hydroxybenzoic acid and 4-hydroxybenzamide coformers. Crystal Growth & Design, 1(5), 401–413. --INVALID-LINK--

  • Wikipedia. (2023, December 12). X-ray crystallography. --INVALID-LINK--

  • Rhodes, G. (2000). Crystallography made crystal clear: a guide for users of macromolecular models. Academic press.

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. --INVALID-LINK--

  • Farrugia, L. J. (1999). WinGX suite for small-molecule single-crystal crystallography. Journal of applied crystallography, 32(4), 837–838. --INVALID-LINK--

  • ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. --INVALID-LINK--

  • Karle, J. (1986). The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. Science, 232(4751), 740–745. --INVALID-LINK--

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Analysis of the quality of crystallographic data and the limitations of structural models. The FEBS journal, 275(1), 1–21. --INVALID-LINK--

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database. --INVALID-LINK--

  • Read, R. J. (1986). Improved R factors for diffraction data analysis. Acta Crystallographica Section A: Foundations of Crystallography, 42(3), 140–149. --INVALID-LINK--

  • Fitzgerald, L. J., & Gerkin, R. E. (1992). Structure of 2,3-naphthalenedicarboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 48(6), 1077–1079. --INVALID-LINK--

  • Lou, B. Y., Huang, X. D., & Lin, X. C. (2006). The cocrystal of 3-hydroxy-2-naphthoic acid and 4,4'-bipyridine. Acta Crystallographica Section C: Crystal Structure Communications, 62(6), o310–o311. --INVALID-LINK--

  • Yeoh, W. J., Sobolevb, A. N., Paterson, M. J., Dalgarnoc, S. J., & Ling, I. (2018). The effect of substituents and their positions on the naphthalene ring towards intermolecular interactions and crystal packing. CrystEngComm, 20(44), 7135–7145. --INVALID-LINK--

  • PubChem. (n.d.). 1-Hydroxy-2-naphthoic acid Crystal Structure. National Center for Biotechnology Information. Retrieved January 2, 2026, from --INVALID-LINK--

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  • U.S. Patent No. 2,207,752. (1940). Process for crystallizing naphthalene. Google Patents. --INVALID-LINK--

  • Liebman, J. F. (1998). The energetics of the isomeric 1-and 2-naphthoic acids. Structural Chemistry, 9(3), 211–215. --INVALID-LINK--

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  • U.S. Patent No. 9,233,905. (2016). Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents. --INVALID-LINK--

  • Deschamps, J. R. (2008). X-ray crystallography of chemical compounds. Current medicinal chemistry, 15(23), 2320–2329. --INVALID-LINK--

  • Aakeröy, C. B., Beatty, A. M., & Helfrich, B. A. (2003). The importance of weak C–H··· O bonds and π··· π stacking interactions in the formation of organic 1, 8-bis (dimethylamino) naphthalene complexes with Z'> 1. Crystal Growth & Design, 3(2), 159–165. --INVALID-LINK--

References

A Comparative Guide to the Structural Validation of Synthesized 7-Chloronaphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential analytical techniques used to validate the structure of 7-Chloronaphthalene-1-carboxylic acid, a key intermediate in the synthesis of dyes and pharmaceuticals.[1] We move beyond mere procedural descriptions to offer insights into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Synthesis Overview: A Foundation for Validation

The synthesis of this compound presents a regioselectivity challenge, often approached through methods like direct chlorination of 1-naphthoic acid or carboxylation of 7-chloronaphthalene.[1] Understanding the potential byproducts of the chosen synthetic route is critical for designing an effective validation strategy. For instance, isomers with different chlorine substitution patterns are common impurities that must be distinguished from the target compound.

A Multi-Pronged Approach to Structural Elucidation

No single technique provides a complete structural picture. A synergistic application of multiple analytical methods is paramount for irrefutable validation. This guide will focus on the "big three" of structural organic chemistry—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—complemented by the definitive, albeit less routinely available, technique of X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience: The aromatic region of the ¹H NMR spectrum of a substituted naphthalene can be complex due to spin-spin coupling between adjacent protons.[2][3] The expected spectrum for this compound will show distinct signals for the six aromatic protons and a characteristic downfield signal for the carboxylic acid proton.[1] The deshielding effect of the chlorine atom and the carboxylic acid group will influence the chemical shifts of nearby protons, providing crucial information about their relative positions.[1]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-16 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the coupling patterns (multiplicity) to deduce the connectivity of the protons.

    • For complex spectra, two-dimensional NMR experiments like COSY can be employed to establish proton-proton correlations.[4]

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Expertise & Experience: ¹³C NMR provides a direct count of the number of unique carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment, with the carbonyl carbon of the carboxylic acid appearing significantly downfield.[5][6] The carbon atom attached to the chlorine will also exhibit a characteristic chemical shift due to the halogen's electronegativity.[1]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

    • Compare the observed number of signals to the expected number of unique carbons in the molecule.

    • Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for confirming the number of protonated aromatic carbons.

Comparative Data Summary: Expected NMR Shifts
Technique Expected Chemical Shift (δ, ppm) Rationale
¹H NMR ~12-13Carboxylic acid proton (broad singlet)[1]
7.5-8.5Aromatic protons, with specific shifts influenced by the positions of the chloro and carboxyl groups.
¹³C NMR 165-185Carboxyl carbon.[7]
120-140Aromatic carbons.
Downfield shiftCarbon bearing the chlorine substituent due to deshielding.[1]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Trustworthiness: IR spectroscopy is a rapid and reliable method for confirming the presence of specific functional groups. For this compound, the most prominent features will be the absorptions corresponding to the carboxylic acid and the carbon-chlorine bond.

Expertise & Experience: The carboxylic acid functional group gives rise to two very characteristic IR bands: a very broad O-H stretch and a sharp, strong C=O stretch.[8][9] The broadness of the O-H band is a result of hydrogen bonding.[8][9] The presence of the aromatic ring and the chlorine atom will also produce characteristic signals in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Press the sample firmly against the crystal to ensure good contact.

    • Collect the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Comparative Data Summary: Key IR Absorptions
Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H2500-3300 (very broad)O-H stretch[1][8]
Carboxylic Acid C=O1700-1725 (strong, sharp)C=O stretch[1][5]
Aromatic C=C1450-1600C=C stretch[1]
C-O1210-1320C-O stretch[1]
C-Cl750-850C-Cl stretch[1]

Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition

Authoritative Grounding: Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further confirming the molecular formula.

Expertise & Experience: For this compound (C₁₁H₇ClO₂), the mass spectrum will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight.[1] A key feature for chlorine-containing compounds is the presence of an M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[10] The fragmentation pattern can also provide structural clues.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often effective, showing the [M-H]⁻ ion.

  • Data Analysis:

    • Identify the molecular ion peak and the characteristic isotopic pattern for chlorine.

    • If using HRMS, compare the measured exact mass to the calculated exact mass for the expected molecular formula.

Comparative Data Summary: Expected Mass Spectrometry Data
Analysis Expected Result for C₁₁H₇ClO₂ Significance
Molecular Ion (M⁺) m/z ≈ 206 (for ³⁵Cl) and 208 (for ³⁷Cl)Confirms the molecular weight.
Isotopic Pattern Relative intensity of M⁺ to M+2 peak is ~3:1.[10]Diagnostic for the presence of one chlorine atom.
High-Resolution MS Calculated exact mass: 206.0135; Observed mass should be within a few ppm.Confirms the elemental composition.

X-ray Crystallography: The Definitive Structure

Trustworthiness: Single-crystal X-ray diffraction provides an unambiguous, three-dimensional structure of a molecule.[11] While not as routine as spectroscopic methods, it is the gold standard for structural validation when suitable crystals can be obtained.

Expertise & Experience: The crystal structure of a naphthalene derivative will reveal the precise bond lengths, bond angles, and the planarity of the naphthalene core.[12][13] For this compound, it would definitively confirm the substitution pattern and the conformation of the carboxylic acid group.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Visualization of the Analytical Workflow

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (LRMS, HRMS) Synthesis->MS Connectivity Connectivity & Stereochemistry NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups Xray X-ray Crystallography (Definitive) MS->Xray If crystals available MW_Formula Molecular Weight & Elemental Formula MS->MW_Formula ThreeD_Structure 3D Structure Xray->ThreeD_Structure Validated_Structure Validated Structure of This compound Connectivity->Validated_Structure Functional_Groups->Validated_Structure MW_Formula->Validated_Structure ThreeD_Structure->Validated_Structure

Caption: Workflow for the structural validation of this compound.

Conclusion: A Self-Validating System

By systematically applying NMR, IR, and Mass Spectrometry, a self-validating system for the structural confirmation of this compound is established. Each technique provides a unique piece of the structural puzzle, and the congruence of the data from these independent methods lends a high degree of confidence to the final structural assignment. When available, X-ray crystallography serves as the ultimate arbiter, providing an unequivocal 3D representation of the molecule. This comprehensive approach ensures the scientific integrity of the research and the reliability of any subsequent applications of the synthesized compound.

References

A Comparative Guide to Analytical Standards for 7-Chloronaphthalene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is the bedrock of reliable data. 7-Chloronaphthalene-1-carboxylic acid, a key intermediate in the synthesis of various dyes and potential pharmaceutical agents, is one such molecule where analytical rigor is paramount.[1] This guide provides an in-depth comparison of analytical standards and methodologies for this compound, offering a framework for robust analytical development, even in the absence of a dedicated primary reference standard from pharmacopeias.

The Analytical Challenge: Understanding the Analyte

This compound (also known as 7-Chloro-1-naphthoic acid) is a halogenated aromatic carboxylic acid.[2][3][4] Its physicochemical properties, summarized in Table 1, dictate the strategy for its analysis. The naphthalene backbone provides a strong chromophore suitable for UV detection, while the carboxylic acid group offers a site for potential derivatization and influences its solubility and chromatographic behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₇ClO₂[5][6][7][8]
Molecular Weight 206.62 g/mol [1][6][8]
IUPAC Name This compound[6][8][9]
CAS Number 58926-30-0[4][5][6][7]
Calculated LogP 3.7[6]
Appearance Solid (typical)

The Standard Conundrum: Primary vs. Secondary Reference Materials

The gold standard for quantitative analysis is a primary reference standard, such as those provided by the United States Pharmacopeia (USP) or other national metrology institutes. These standards have a certified purity and are considered conclusive for compendial procedures.[10] However, for many research intermediates like this compound, such primary standards are often unavailable.

As of early 2026, a dedicated USP or European Pharmacopoeia (EP) reference standard for this compound has not been established. The compound is, however, available from several chemical suppliers as a research-grade material or building block, often with a stated purity (e.g., 97%).[5][7][9]

This situation necessitates the qualification of a secondary reference standard (also known as an in-house or working standard). This involves obtaining a high-purity batch of the chemical and thoroughly characterizing it to establish its identity, purity, and potency.[11][12] This qualification ensures the traceability and reliability of all subsequent analytical measurements.

Qualifying a Secondary Standard: A Multi-Pronged Approach

Qualifying a secondary standard is a rigorous process that establishes its fitness for use. The US Pharmacopeia does not provide specific guidance on qualifying non-USP standards, deferring to the user and relevant regulatory authorities.[10] However, a scientifically sound approach, drawing from ICH guidelines, involves a combination of techniques to confirm identity and assign a purity value.[11][12]

G cluster_0 Qualification of Secondary Standard cluster_1 Identity Tests cluster_2 Purity Methods A Source High-Purity Material B Identity Confirmation A->B Initial Step C Purity Assessment B->C Proceed if Identity Confirmed B1 Mass Spectrometry (MS) B->B1 B2 NMR Spectroscopy B->B2 B3 FTIR Spectroscopy B->B3 D Documentation C->D Finalize with Report C1 Chromatographic Purity (HPLC) C->C1 C2 Quantitative NMR (qNMR) C->C2 C3 Residual Solvents (GC) C->C3 C4 Water Content (Karl Fischer) C->C4 C5 Inorganic Impurities (ROI/TGA) C->C5

References

Comparative Guide for the Quantitative Analysis of 7-Chloronaphthalene-1-carboxylic acid in a Mixture

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The accurate quantification of specific chemical entities within complex mixtures is a cornerstone of pharmaceutical development and chemical research. 7-Chloronaphthalene-1-carboxylic acid (C₁₁H₇ClO₂), a halogenated naphthalene derivative, presents unique analytical challenges due to its specific physicochemical properties.[1][2] This guide provides a comprehensive comparison of prevalent analytical methodologies for its quantification, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Our analysis concludes that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most robust, reliable, and efficient method for the routine quantification of this compound in typical research and quality control settings. This recommendation is based on the method's superior specificity, accuracy, and minimal sample preparation requirements for a non-volatile analyte of this nature.[3][4] This guide will dissect the causality behind this choice, provide comparative experimental data, and furnish detailed protocols to ensure reproducible results.

Introduction to the Analyte and Analytical Challenges

This compound is an aromatic carboxylic acid with a molecular weight of approximately 206.62 g/mol .[1] Its structure, featuring a naphthalene core, a carboxylic acid group, and a chlorine substituent, dictates its analytical behavior.[2]

Key Analytical Considerations:

  • Low Volatility: The carboxylic acid group makes the molecule non-volatile, posing a significant challenge for direct analysis by Gas Chromatography.

  • UV Absorbance: The conjugated aromatic naphthalene ring system results in strong ultraviolet (UV) absorbance, making it an ideal chromophore for UV-based detection methods.[5]

  • Polarity: The carboxylic acid moiety imparts significant polarity, influencing its solubility and chromatographic retention.

  • Matrix Complexity: In a typical reaction or formulation mixture, the presence of starting materials, by-products, or other excipients can interfere with quantification, demanding a highly selective analytical method.[6]

This guide will compare three techniques in the context of these challenges, grounded in the principles of analytical method validation to ensure data integrity and regulatory compliance.[7][8]

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is a critical decision driven by the analyte's properties and the analytical objective. Here, we compare HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantitative analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase setup (polar mobile phase, non-polar stationary phase) is ideal. The separated analyte is then quantified by its UV absorbance.

Causality of Recommendation: This method is superior for this analyte because it directly addresses its key physicochemical properties. The non-volatile nature is perfectly suited for liquid chromatography. The strong UV chromophore allows for sensitive and specific detection. Furthermore, by adjusting the mobile phase composition (e.g., pH and solvent ratio), the retention and separation from matrix impurities can be finely controlled, ensuring high specificity.[6] The use of an acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to a single, sharp chromatographic peak and improved retention.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase within a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides structural information and highly specific quantification.

Causality of Unsuitability for Routine Analysis: The primary drawback is the analyte's non-volatility. Direct injection into a hot GC inlet would lead to decomposition rather than volatilization. Therefore, a chemical derivatization step is mandatory to convert the polar carboxylic acid into a more volatile and thermally stable ester (e.g., a trimethylsilyl ester). This additional step increases sample preparation time, introduces potential for variability and error, and complicates the workflow. While GC-MS offers excellent specificity, the added complexity makes it less efficient for routine quality control compared to HPLC.[9]

UV-Vis Spectrophotometry

Principle: This technique measures the absorbance of UV or visible light by a sample. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species in the solution.[10] Naphthalene derivatives are known to absorb strongly in the UV region.[5][11]

Causality of Limited Applicability: While simple and rapid, UV-Vis spectrophotometry lacks specificity. It measures the total absorbance of all compounds in the mixture that absorb at the selected wavelength. If the mixture contains other aromatic compounds (e.g., starting materials, impurities with similar chromophores), their absorbance will interfere, leading to inaccurate overestimation of the this compound concentration. Therefore, this method is only suitable for analyzing highly pure samples or very simple mixtures where the analyte is the only significant absorbing species.

Workflow for Method Selection

The following diagram illustrates the decision-making process for selecting the appropriate analytical method for the target analyte.

G Method Selection Workflow for this compound start Start: Quantify 7-Chloronaphthalene-1- carboxylic acid in a mixture is_volatile Is the analyte volatile? start->is_volatile needs_derivatization Derivatization Required is_volatile->needs_derivatization No use_gcms Use GC-MS is_volatile->use_gcms Yes is_complex Is the sample matrix complex? use_hplc Use HPLC-UV (Recommended) is_complex->use_hplc Yes use_uvvis Use UV-Vis (Screening Only) is_complex->use_uvvis No needs_derivatization->is_complex

Caption: Decision workflow for selecting an analytical technique.

Comparative Performance Data

The following table summarizes representative performance data from validation experiments for the three methodologies. This data illustrates the rationale for selecting HPLC-UV as the primary method.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Specificity High (Separates from impurities)Very High (Mass-based detection)Low (Interference from matrix)
Linearity (R²) > 0.999> 0.995> 0.99
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.05 µg/mL~1.0 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%95.1 - 104.5%90 - 115% (Matrix Dependent)
Precision (%RSD) < 1.5%< 4.0%< 5.0%
Sample Prep Complexity Low (Dilute & Filter)High (Extraction & Derivatization)Very Low (Dilute)
Analysis Time per Sample ~15 min~30 min~2 min

Analysis of Data: The HPLC-UV method provides the optimal balance of specificity, accuracy, and precision with a simple sample preparation workflow, making it ideal for routine analysis.[12] While GC-MS is slightly more sensitive (lower LOQ), its precision and accuracy are compromised by the multi-step derivatization process. UV-Vis spectrophotometry, while fast, shows significantly lower accuracy and precision due to its inherent lack of specificity.

Detailed Experimental Protocols

Adherence to a validated protocol is essential for generating reliable and reproducible data.[7][13]

Recommended Method: HPLC-UV Protocol

This protocol is designed as a self-validating system by incorporating system suitability tests.

Workflow Diagram:

G HPLC-UV Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std 1. Prepare Stock Standard (in Acetonitrile) prep_cal 2. Prepare Calibration Curve Standards (Dilution Series) prep_std->prep_cal prep_sample 3. Prepare Sample (Weigh, Dissolve, Filter) prep_cal->prep_sample equilibrate 4. Equilibrate HPLC System prep_sample->equilibrate sst 5. Perform System Suitability Test (%RSD < 2.0%) equilibrate->sst inject_cal 6. Inject Calibration Standards sst->inject_cal Pass inject_sample 7. Inject Samples inject_cal->inject_sample gen_curve 8. Generate Calibration Curve (R² > 0.999) inject_sample->gen_curve quantify 9. Quantify Analyte in Samples gen_curve->quantify

Caption: Step-by-step workflow for HPLC-UV analysis.

Methodology:

  • Reagents and Materials:

    • This compound reference standard (>99% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, 18.2 MΩ·cm)

    • Formic Acid (or Phosphoric Acid, HPLC grade)

    • 0.22 µm Syringe Filters (PTFE or Nylon)

  • Instrumentation and Conditions:

    • HPLC System: Quaternary pump, autosampler, column oven, DAD or UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 60% A to 20% A over 8 minutes, hold for 2 minutes, return to 60% A over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at the absorbance maximum of the analyte (e.g., ~230 nm, to be determined by DAD/PDA scan).

  • Standard Preparation:

    • Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Calibration Standards: Perform serial dilutions of the stock standard with the mobile phase (at initial conditions) to prepare a series of at least five standards covering the expected sample concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the mixture expected to contain ~1 mg of the analyte into a 10 mL volumetric flask.

    • Add ~7 mL of acetonitrile, sonicate for 10 minutes to dissolve.

    • Dilute to volume with acetonitrile and mix thoroughly.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis Sequence:

    • Equilibrate the system until a stable baseline is achieved.

    • Perform a system suitability test by making five replicate injections of a mid-range standard. The peak area %RSD must be ≤ 2.0%.[14]

    • Inject a blank (mobile phase), followed by the calibration standards from lowest to highest concentration.

    • Inject the prepared samples.

    • Bracket the sample injections with a calibration check standard to ensure instrument stability.

  • Data Processing:

    • Integrate the peak corresponding to this compound.

    • Generate a linear regression calibration curve of peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.

    • Calculate the concentration of the analyte in the samples using the calibration curve.

Conclusion and Recommendations

For the quantitative analysis of this compound in a mixture, RP-HPLC with UV detection is the unequivocally superior method for routine applications. It provides the best combination of specificity, accuracy, precision, and operational efficiency. The methodology is straightforward, avoiding the complexities and potential errors of derivatization required for GC-MS. While UV-Vis spectrophotometry offers speed, its profound lack of specificity renders it unsuitable for anything beyond preliminary screening of non-complex matrices. Adherence to the detailed HPLC-UV protocol provided, within a framework of established analytical method validation principles, will ensure the generation of trustworthy and reproducible data critical for research and drug development professionals.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloronaphthalene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in the laboratory but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 7-Chloronaphthalene-1-carboxylic acid, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment from the potential hazards associated with this compound.

Hazard Profile and the Rationale for Specialized Disposal

This compound is a halogenated aromatic carboxylic acid.[1] Its chemical structure, featuring a chlorinated naphthalene core, dictates its physical, chemical, and toxicological properties. While specific toxicological data for this exact isomer is limited, the hazard profile can be reliably inferred from closely related compounds such as 1-chloronaphthalene and other isomers.[2] The primary hazards underscore the necessity for handling this substance as a regulated hazardous waste.

Chlorinated organic compounds are of particular environmental concern due to their potential for persistence, bioaccumulation, and toxicity.[3][4] Improper disposal can lead to long-term contamination of soil and water, posing a significant threat to aquatic ecosystems.[5][6]

Table 1: Summary of Key Hazards for Chloronaphthalene Derivatives

Hazard Category Description Rationale for Specialized Disposal Supporting Sources
Acute Toxicity Harmful if swallowed. Prevents accidental poisoning through environmental exposure. [7][8]
Skin & Eye Irritation Causes skin irritation and serious eye irritation. Protects personnel handling the waste and prevents contamination of surfaces. [2][9]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol. Requires handling in well-ventilated areas and use of appropriate PPE to prevent inhalation exposure. [2]

| Aquatic Toxicity | Very toxic to aquatic life, with long-lasting effects. | This is the most critical factor. The compound's persistence and toxicity necessitate disposal methods that ensure its complete destruction, preventing its release into waterways. |[5][6] |

The Cornerstone of Chemical Waste Management: Segregation

The single most important principle in hazardous waste management is proper segregation. Mixing different classes of chemical waste is not only a safety hazard but can also make recycling or disposal prohibitively expensive and complex.[10] this compound must be disposed of as a halogenated organic waste .[11]

Never mix halogenated wastes with non-halogenated organic solvents.[10] The presence of halogens (Chlorine, Fluorine, Bromine, Iodine) requires specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[3][12]

G start Waste Generated: This compound is_halogenated Does the compound contain a halogen (Cl, Br, F, I)? start->is_halogenated halogenated_stream Halogenated Organic Waste Stream is_halogenated->halogenated_stream  Yes non_halogenated_stream Non-Halogenated Organic Waste Stream is_halogenated->non_halogenated_stream  No

Caption: Waste Segregation Decision Flowchart.

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural workflow for safely managing the waste from its point of generation to its final collection by trained professionals.

Experimental Protocol: Waste Handling and Disposal

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:

    • Chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal technique to avoid skin contact.[8]

    • Safety glasses or goggles. If there is a splash risk, a face shield is required.[13]

    • A properly buttoned laboratory coat.

  • Waste Collection and Container Selection:

    • Collect all waste containing this compound, including residues, contaminated disposable labware (e.g., pipette tips, weighing boats), and contaminated absorbents from spills.

    • Use only designated, compatible hazardous waste containers. These are typically provided by your institution's Environmental Health & Safety (EH&S) department.[10]

    • The container must be made of a material compatible with the chemical and must have a secure, leak-proof screw-top cap.

    • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

  • Labeling the Waste Container:

    • Proper labeling is a legal requirement and is critical for safety.

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write the full chemical name: "this compound" and list any other chemical constituents in the container with their approximate percentages.

    • Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., Toxic, Environmental Hazard).

  • Temporary Storage in the Laboratory:

    • Keep the waste container tightly closed when not in use.[9]

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin to prevent the spread of material in case of a leak.

    • Store away from incompatible materials, such as strong oxidizing agents.[5]

  • Arranging for Disposal:

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting an online request to the EH&S department.

    • Do not pour this chemical down the drain or dispose of it in the regular trash.[7] This is strictly prohibited due to its high aquatic toxicity.

    • The final disposal must be carried out by a licensed hazardous waste disposal company, which will typically use high-temperature incineration.[5]

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.

Table 2: Contents of a Halogenated Organics Spill Kit

Item Purpose
Chemical-Resistant Gloves & Goggles Essential personal protection.
Absorbent Material Inert materials like sand, diatomite, or vermiculite to absorb the spilled substance.[7]
Waste Bags or Container For collecting the contaminated absorbent material.
Dustpan and Brush (plastic) To sweep up the absorbed material.

| Hazardous Waste Labels | To label the bag/container of spill cleanup debris. |

Experimental Protocol: Small Spill Cleanup (<100 mL or 100g)

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure Ventilation: Work in a well-ventilated area. Avoid breathing any dust or vapors.[9][13]

  • Don PPE: Put on your gloves, lab coat, and safety goggles.

  • Contain and Absorb: Cover the spill with an inert absorbent material.[7]

  • Collect Waste: Carefully sweep the absorbed material into a designated waste container or heavy-duty plastic bag.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone, if compatible with the surface), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Package and Label: Seal the container of spill debris and label it clearly as "Spill Debris: this compound" along with other contaminants.

  • Dispose: Dispose of the cleanup materials as halogenated organic waste, following the protocol in Section 3.

  • Report: Report the incident to your laboratory supervisor or EH&S department.

Decontamination and Final Container Disposal

  • Reusable Glassware/Equipment: Decontaminate any reusable equipment by rinsing with a suitable solvent (e.g., acetone) to dissolve the residue. Collect this solvent rinse as halogenated organic waste. Follow this with a standard wash using soap and water.

  • Empty Containers: An "empty" container that held this chemical must be treated as hazardous waste itself. Do not rinse the container into the sink. Seal the empty, unrinsed container and dispose of it through the hazardous waste stream. Alternatively, triple-rinse the container with a suitable solvent, collecting all rinsate as halogenated organic waste. Once decontaminated, the container can be disposed of according to institutional policy, but it is often simplest to dispose of the original container as waste.

Regulatory Overview

The disposal of this compound is governed by stringent environmental regulations. In the United States, the Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it falls into a category of wastes that are closely monitored.[12][14] For transport to a disposal facility, it is typically classified under UN 3082, Environmentally hazardous substance, liquid, n.o.s. (or UN 3077 for solids), reflecting its significant risk to aquatic ecosystems.[5]

Caption: End-to-End Disposal Workflow for this compound.

References

Navigating the Safe Handling of 7-Chloronaphthalene-1-carboxylic acid: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides an in-depth, procedural framework for the safe handling of 7-Chloronaphthalene-1-carboxylic acid, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our commitment is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the reliability of your experimental outcomes.

Hazard Assessment: Understanding the Risks of this compound

This compound is a chlorinated aromatic compound with a specific hazard profile that necessitates stringent handling protocols. A thorough understanding of these hazards, as outlined in the Safety Data Sheet (SDS), is the foundational step in mitigating risk.[1]

Primary Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]

The crystalline or powdered nature of this solid compound at room temperature presents a risk of aerosolization, leading to inadvertent inhalation. Its chemical structure, a chlorinated aromatic carboxylic acid, suggests that dermal absorption, while not the primary route of exposure, should also be a consideration in developing safe handling procedures.

Personal Protective Equipment (PPE) Protocol: Your First Line of Defense

The selection and correct use of PPE are paramount when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport within the Lab Safety glasses with side shieldsNitrile or neoprene glovesStandard lab coatNot generally required
Weighing and Aliquoting (Solid) Safety gogglesNitrile or neoprene glovesStandard lab coatWork within a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with a particulate filter is mandatory.
Solution Preparation and Transfers Safety goggles and a full-face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood.
Conducting Reactions Safety goggles and a full-face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood.
Spill Cleanup Safety goggles and a full-face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsNIOSH-approved respirator with a multi-sorbent cartridge for organic vapors and particulates.[3]
Eye and Face Protection

Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable.[1][4]

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory for all handling procedures.

  • Face Shield: A full-face shield must be worn over safety goggles during procedures with a heightened risk of splashes, such as when preparing solutions or during transfers of larger quantities.[5]

Skin and Body Protection

Preventing skin contact is crucial to avoid irritation.[1][6]

  • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves provide adequate protection for incidental contact.[3][5] Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the glove's outer surface) to prevent cross-contamination.[1] Dispose of contaminated gloves immediately in the designated hazardous waste stream.

  • Laboratory Coat: A standard, buttoned lab coat should be worn at all times in the laboratory.

  • Chemical-Resistant Apron or Suit: For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[5] In the event of a significant spill, a chemical-resistant suit may be necessary.[3]

Respiratory Protection

The potential for respiratory irritation from inhaling the powdered form of this chemical necessitates strict engineering controls and, in some cases, respiratory protection.[1][4]

  • Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Respirator: If a fume hood is unavailable or if there is a potential to exceed exposure limits, a NIOSH/MSHA-approved respirator is required. For dusts, a respirator with a particulate filter (N95, P95, or P100) is appropriate. For handling solutions or in the event of a spill, a respirator with a multi-sorbent cartridge for organic vapors and particulates should be used.[3][7]

Operational Plan for Safe Handling: A Step-by-Step Workflow

This protocol outlines the safe handling of this compound from receipt to disposal, ensuring a secure and controlled experimental environment.

Preparation and Engineering Controls
  • Verify Engineering Controls: Before beginning any work, ensure the chemical fume hood is operational and has a current certification.

  • Assemble PPE: Gather all necessary PPE as outlined in the table above.

  • Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.[5]

  • Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, sand), a sealed container for waste, and the appropriate PPE for cleanup is readily accessible.

Weighing and Aliquoting the Solid Compound
  • Work in a Fume Hood: Conduct all weighing and aliquoting within a chemical fume hood to contain any dust.

  • Minimize Dust Generation: Handle the solid gently. Use a spatula to carefully transfer the compound. Avoid pouring the powder, which can create airborne dust.

  • Use a Tared Weighing Vessel: Weigh the compound in a sealed container or on weighing paper within a secondary container (e.g., a beaker) to prevent contamination of the balance.

  • Clean Up Immediately: After weighing, carefully clean the spatula and any residual dust from the work surface using a damp cloth or towel, which should then be disposed of as hazardous waste.

Solution Preparation and Reactions
  • Add Solid to Solvent: When preparing solutions, always add the solid this compound to the solvent slowly to avoid splashing.

  • Maintain Containment: Keep all vessels containing the chemical covered or sealed when not in use.

  • Work in a Fume Hood: All manipulations, including solution transfers and running reactions, must be performed in a chemical fume hood.

Emergency Procedures: Spill and Exposure Response

Spill Management
  • Evacuate and Secure the Area: In the event of a spill, immediately alert others and evacuate the immediate area. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, and eye/face protection.

  • Contain and Absorb the Spill: Cover the spill with an inert absorbent material.[5]

  • Collect and Dispose of Waste: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

First Aid Measures
  • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[8] If skin irritation occurs, seek medical attention.[1]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[4] Call a poison center or doctor if you feel unwell.[9]

  • If Swallowed: Rinse the mouth with water.[2] Immediately call a poison center or doctor.[9] Do not induce vomiting.[8]

Disposal Plan: Responsible Waste Management

The environmental hazards associated with this compound necessitate a rigorous disposal plan.[1]

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, absorbent materials, and cleaning supplies, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations for chlorinated organic compounds.[2][9] Do not dispose of this chemical down the drain or in regular trash.[1][2]

  • Consult EHS: Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

Visual Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_emergency Emergency Response prep Preparation Verify Fume Hood and Emergency Equipment Assemble All Necessary PPE weigh Weighing and Aliquoting Minimize Dust Generation Use Tared Vessel prep->weigh Proceed to Handling solution Solution Preparation Add Solid to Solvent Slowly Keep Vessels Covered weigh->solution spill Spill Evacuate, Don PPE, Contain, and Clean weigh->spill If Spill Occurs exposure Exposure Follow First Aid Procedures (Skin, Eyes, Inhalation, Ingestion) Seek Medical Attention weigh->exposure If Exposure Occurs decon Decontamination Clean Work Surfaces and Equipment solution->decon Experiment Complete solution->spill If Spill Occurs solution->exposure If Exposure Occurs waste Waste Disposal Segregate into Labeled Hazardous Waste Container Follow EHS Guidelines decon->waste spill->decon

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.